3-Deazaadenosine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZQFUNLCALWDY-PNHWDRBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040941 | |
| Record name | 3-Deazaadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6736-58-9 | |
| Record name | 3-Deazaadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazaadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Deazaadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-DEAZAADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 3-Deazaadenosine in Leukocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (c³Ado or 3-DZA), a synthetic analog of adenosine (B11128), has garnered significant attention in biomedical research for its potent anti-inflammatory, and potential anti-cancer and antiviral properties. Its primary mechanism of action revolves around the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This guide provides a comprehensive overview of the molecular mechanisms through which 3-DZA exerts its effects on leukocytes, with a focus on key signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of S-Adenosylhomocysteine Hydrolase
The central mechanism of 3-DZA's activity in leukocytes is its function as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. SAH itself is a product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By inhibiting SAH hydrolase, 3-DZA leads to the intracellular accumulation of SAH. This, in turn, inhibits various transmethylation reactions that are essential for numerous cellular processes in leukocytes, including signal transduction, gene regulation, and metabolism.[1][2]
Some studies suggest that 3-DZA may also have effects that are independent of SAH hydrolase inhibition, hinting at a more complex pharmacological profile.[3]
Figure 1: Core Mechanism of this compound
Key Effects on Leukocyte Function
The inhibition of methylation reactions by 3-DZA leads to a cascade of downstream effects on various leukocyte functions, including adhesion, migration, inflammatory signaling, and survival.
Inhibition of Leukocyte Adhesion and Migration
3-DZA has been shown to significantly reduce the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response. This is achieved, in part, by suppressing the expression of key adhesion molecules.[4][5][6]
-
Downregulation of Adhesion Molecules: Treatment with 3-DZA has been demonstrated to almost completely abolish the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells stimulated with inflammatory mediators like Tumor Necrosis Factor (TNF).[4][5] This reduction in adhesion molecule expression prevents the initial tethering and firm adhesion of leukocytes to the blood vessel wall.
-
Inhibition of Chemotaxis: 3-DZA is a potent inhibitor of leukocyte chemotaxis, the directed migration of cells towards a chemical stimulus.[2][7][8] This effect is thought to be mediated by the inhibition of methylation reactions that are essential for signal transduction pathways governing cell motility.[7]
Modulation of Inflammatory Signaling Pathways
3-DZA exerts significant control over key inflammatory signaling pathways, primarily by inhibiting the activation of transcription factors that drive the expression of pro-inflammatory genes.
-
NF-κB Signaling: 3-DZA has a dual effect on the NF-κB pathway. It promotes the degradation of IκBα, which would typically lead to NF-κB activation. However, it also inhibits the transcriptional activity of the p65 subunit of NF-κB by hindering its phosphorylation, ultimately leading to a net inhibition of NF-κB-mediated gene expression.[9] This results in reduced production of inflammatory cytokines like TNF-α and IL-1β.[1][9]
-
AP-1 Signaling: 3-DZA can block the activation of the AP-1 transcription factor. It has been shown to prevent the association of MEK1/2 with ERK and directly suppress MEK1/2 kinase activity, leading to decreased translocation of c-Jun and c-Fos to the nucleus.[1]
Figure 2: 3-DZA's Impact on Inflammatory Signaling
Induction of Apoptosis in Leukemic Cells
3-DZA has been shown to induce apoptosis, or programmed cell death, in various leukocyte cell lines, particularly in human promyelocytic leukemia HL-60 cells.[10][11]
-
Mechanism of Apoptosis: The apoptotic effect of 3-DZA involves the activation of caspases and the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[10] DNA fragmentation and the formation of apoptotic bodies are characteristic features observed in 3-DZA-treated leukemic cells.[11]
-
Concentration-Dependent Effects: The induction of apoptosis is concentration-dependent, with lower concentrations (25-50 µM) primarily affecting cells in the S-phase of the cell cycle, while higher concentrations (75-100 µM) induce apoptosis in cells across all phases of the cell cycle.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound on leukocytes.
Table 1: Effects of this compound on Leukocyte Adhesion and Migration
| Parameter | Cell Type | 3-DZA Concentration | Effect | Reference |
| Leukocyte Infiltration | Rat Cardiac Allograft | 5 mg/kg (subcutaneous, twice daily) | Up to 80% reduction in infiltrating MHC II+, T-cell-receptor+, and ED1+ cells | [4] |
| Adhesion Molecule Expression (ICAM-1, VCAM-1) | Rat Cardiac Allograft | 5 mg/kg (subcutaneous, twice daily) | Almost completely abolished at Days 1 and 3 | [4] |
| Neutrophil Adherence to HUVEC | Human Umbilical Vein Endothelial Cells (HUVEC) and Neutrophils | 200 µM | Prevented TNF-induced increase in adhesiveness | [5] |
| Neutrophil Chemotaxis | Rabbit Neutrophils | Not specified | Potent inhibition | [7] |
| Macrophage Chemotaxis | Mouse Macrophage Cell Line (RAW264) | As low as 30 µM | Inhibition of chemotaxis | [2] |
Table 2: Effects of this compound on Inflammatory Signaling and Apoptosis
| Parameter | Cell Type | 3-DZA Concentration | Effect | Reference |
| Pro-inflammatory Cytokine mRNA (iNOS, COX-2, TNF-α, IL-1β, IL-6) | Murine (RAW264.7) and Human (U937) Macrophages | Not specified | Reduced mRNA expression | [1] |
| Apoptosis | Human Promyelocytic Leukemia (HL-60) | 50-100 µM | Rapid decrease in cell number and induction of apoptosis | [11] |
| Apoptosis (DNA Fragmentation) | Human Promyelocytic Leukemia (HL-60) | ≥ 50 µM | DNA fragmentation observed | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of 3-DZA in leukocytes.
Leukocyte Adhesion Assay
Objective: To quantify the adhesion of leukocytes to endothelial cells.
Methodology:
-
Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Stimulation: HUVECs are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of various concentrations of 3-DZA for a specified period (e.g., 4-24 hours).
-
Leukocyte Isolation: Leukocytes (e.g., neutrophils) are isolated from fresh human blood using density gradient centrifugation.
-
Co-culture: Isolated leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM) and then added to the stimulated HUVEC monolayers.
-
Incubation and Washing: The co-culture is incubated for a short period (e.g., 30 minutes) to allow for adhesion. Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity using a plate reader or by direct counting under a microscope.
Figure 3: Leukocyte Adhesion Assay Workflow
Chemotaxis Assay (Boyden Chamber)
Objective: To measure the directed migration of leukocytes in response to a chemoattractant.
Methodology:
-
Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.
-
Chemoattractant: A chemoattractant (e.g., fMLP, C5a) is placed in the lower compartment.
-
Cell Preparation: Leukocytes are pre-incubated with or without 3-DZA and then placed in the upper compartment.
-
Incubation: The chamber is incubated for a period to allow cells to migrate through the membrane towards the chemoattractant.
-
Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
Western Blot for Signaling Proteins
Objective: To detect the levels and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis: Leukocytes are treated with a stimulus (e.g., LPS) in the presence or absence of 3-DZA, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα) and then with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Leukemic cells (e.g., HL-60) are treated with various concentrations of 3-DZA for different time points.
-
Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound exerts a profound influence on leukocyte function primarily through the inhibition of S-adenosylhomocysteine hydrolase and the subsequent disruption of cellular methylation reactions. This leads to a potent anti-inflammatory phenotype characterized by reduced leukocyte adhesion and migration, and the suppression of key pro-inflammatory signaling pathways such as NF-κB and AP-1. Furthermore, its ability to induce apoptosis in leukemic cells highlights its therapeutic potential in hematological malignancies. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this versatile compound.
References
- 1. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. This compound. S-adenosylhomocysteine hydrolase-independent mechanism of action in mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents leukocyte invasion by suppression of adhesion molecule expression during acute cardiac allograft rejection: involvement of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits leukocyte adhesion and ICAM-1 biosynthesis in tumor necrosis factor-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neutrophil adherence to endothelial cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradoxical effects of adenosine on neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical perturbations of BW 91Y (this compound) on human neutrophil chemotactic potential and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of the Intrinsic Apoptotic Pathway by this compound Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell death initiated by this compound in HL-60 cells is apoptosis and is partially inhibited by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deazaadenosine: A Technical Guide to its Role as a Methylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaadenosine (3-DAA) is a potent and widely utilized small molecule inhibitor of methylation processes. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a crucial enzyme in the metabolism of S-adenosylmethionine (SAM), the universal methyl donor. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of virtually all SAM-dependent methyltransferases. Consequently, 3-DAA effectively blocks the methylation of a wide range of biological macromolecules, including DNA, RNA, and proteins (histones). This broad-spectrum inhibitory activity has positioned 3-DAA as an invaluable tool in molecular biology research and a compound of interest in drug development for various therapeutic areas, including oncology, virology, and inflammatory diseases. This guide provides an in-depth technical overview of 3-DAA's core function as a methylation inhibitor, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways.
Mechanism of Action: Inhibition of the Methylation Cycle
This compound's biological activity stems from its direct interaction with S-adenosylhomocysteine hydrolase (SAHH). SAHH is responsible for the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine, a critical step for regenerating the cellular pool of methionine and ensuring the continuation of methylation reactions.
By acting as a competitive inhibitor of SAHH, 3-DAA leads to a significant increase in the intracellular concentration of SAH.[1] This accumulation disrupts the critical SAM/SAH ratio, which is a key determinant of the cell's "methylation potential." Elevated SAH levels directly inhibit the activity of SAM-dependent methyltransferases, the enzymes that catalyze the transfer of a methyl group from SAM to their respective substrates. This broad inhibition affects a multitude of cellular processes that are dependent on methylation for their regulation.
Figure 1: Mechanism of this compound action.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified across various biological systems. The following tables summarize key quantitative data, including its inhibition constant (Ki) for SAH hydrolase and its half-maximal inhibitory concentrations (IC50) and effective doses (ED50) in different experimental models.
Table 1: Inhibitory Constant of this compound
| Target Enzyme | Organism/Tissue | Ki (µM) | Reference |
| S-adenosylhomocysteine hydrolase | Human Placenta | 3.9 | [1][2][3] |
Table 2: Antiviral Activity of this compound and its Analogs
| Virus | Cell Line | Compound | IC50 / ED50 (µM) | Reference |
| HIV-1 (Isolate A012) | PBMC | This compound | 0.15 | [3] |
| HIV-1 (Isolate A018) | PBMC | This compound | 0.20 | [3] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Carbocyclic this compound | 9 µg/ml (~34 µM) | [2] |
| Parainfluenza Virus 3 (PIV3) | HEp-2 | Carbocyclic this compound | 14 µg/ml (~53 µM) | [2] |
| Tick-borne encephalitis virus (TBEV) | Various | 3'-deoxy-3'-fluoroadenosine | 1.1 ± 0.1 | [4] |
| Zika virus | Various | 3'-deoxy-3'-fluoroadenosine | 4.7 ± 1.5 | [4] |
| West Nile virus (WNV) | Various | 3'-deoxy-3'-fluoroadenosine | 1.1 ± 0.1 | [4] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR90 (Senescence model) | Human Fibroblast | Dose-dependent prevention of growth arrest at 10 µM | [5] |
Impact on Cellular Signaling Pathways
By globally inhibiting methylation, this compound significantly impacts various signaling pathways that are regulated by this post-translational modification. Key pathways affected include the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The activity of the p65/RelA subunit of NF-κB is known to be modulated by methylation. 3-DAA has been shown to attenuate inflammatory responses by inhibiting NF-κB signaling.[4][6] This is achieved, in part, through the prevention of IKKα/β-mediated phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.
Figure 2: 3-DAA's impact on the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. 3-DAA has been demonstrated to interfere with this pathway by inhibiting the phosphorylation of key components like ERK.[6] This inhibitory effect can contribute to the anti-proliferative and pro-apoptotic effects of 3-DAA observed in cancer cells.
Figure 3: 3-DAA's impact on the MAPK pathway.
Experimental Protocols
The following section provides generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may need to be optimized for different cell types and experimental conditions.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a typical seeding density is 1-3 x 10^5 cells per well.
-
Cell Culture: Culture cells in the appropriate complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of 3-DAA Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO or sterile water, depending on solubility). Store aliquots at -20°C.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of 3-DAA. A vehicle control (e.g., DMSO) should be run in parallel. Treatment duration can range from a few hours to several days depending on the endpoint being measured. For senescence studies, treatment for 3-7 days with concentrations around 10 µM has been reported.[5]
Measurement of Intracellular SAM and SAH Levels
This protocol outlines a general procedure for the quantification of SAM and SAH by LC-MS/MS.
-
Sample Preparation:
-
Cells: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate extraction solution (e.g., 0.4 M perchloric acid).
-
Tissues: Homogenize frozen tissue samples in an ice-cold extraction solution.
-
-
Internal Standards: Add stable isotope-labeled internal standards ([²H₃]-SAM and [¹³C₅]-SAH) to the samples for accurate quantification.
-
Extraction: Vortex the samples and centrifuge to pellet the protein precipitate.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a suitable LC column (e.g., a Hypercarb column) for chromatographic separation.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify SAM and SAH based on their specific mass transitions.
-
-
Data Analysis: Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas to those of the internal standards and a standard curve. The SAM/SAH ratio can then be determined.
Western Blot Analysis of Histone Methylation
This protocol allows for the assessment of changes in specific histone methylation marks following 3-DAA treatment.
-
Histone Extraction:
-
Lyse treated and control cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of histone proteins in Laemmli sample buffer.
-
Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K36me3, anti-H3K27me3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative change in the specific histone methylation mark.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of 3-DAA on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: The following day, treat the cells with a range of 3-DAA concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of 3-DAA.
Conclusion
This compound is a powerful tool for investigating the role of methylation in a vast array of biological processes. Its well-characterized mechanism of action, centered on the inhibition of SAH hydrolase, provides a reliable method for inducing a state of global hypomethylation. This technical guide has provided a comprehensive overview of 3-DAA's function, supported by quantitative data and detailed experimental protocols. The provided diagrams of affected signaling pathways offer a visual framework for understanding its downstream effects. For researchers and drug development professionals, a thorough understanding of 3-DAA's properties and applications is essential for its effective use in elucidating the complex regulatory networks governed by methylation and for exploring its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA and protein methyltransferases inhibition by adenosine dialdehyde reduces the proliferation and migration of breast… [ouci.dntb.gov.ua]
- 6. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3-Deazaadenosine: A Technical Guide to its Antiviral Activity Against RNA and DNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaadenosine (3-DAA) is a potent nucleoside analog that demonstrates broad-spectrum antiviral activity against a diverse range of both RNA and DNA viruses. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, vital methylation-dependent processes for viral replication, such as the capping of viral mRNA, are disrupted. This technical guide provides a comprehensive overview of 3-DAA's antiviral properties, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Core Mechanism of Action: Inhibition of Methylation
This compound's antiviral effect is primarily mediated through the disruption of cellular methylation reactions essential for viral replication.[1] As an analog of adenosine, 3-DAA acts as a competitive inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[2] The inhibition of this enzyme leads to an increase in the intracellular concentration of SAH.[2] Elevated levels of SAH, in turn, competitively inhibit various S-adenosylmethionine (SAM)-dependent methyltransferases.[3] These enzymes are crucial for the transfer of methyl groups to a variety of substrates, including viral RNA and proteins.
A critical target of this inhibitory pathway is the methylation of the 5' cap of viral messenger RNA (mRNA).[2] The 5' cap structure (m7GpppN) is vital for the stability of viral mRNA, its efficient translation into viral proteins, and for evading host innate immune recognition. By preventing the methylation of the guanosine (B1672433) cap (N7-methylation) and the initial nucleotides of the RNA chain (2'-O-methylation), 3-DAA effectively halts viral protein synthesis and subsequent viral propagation.[2] This mechanism of action confers broad-spectrum activity, as a multitude of viruses from different families rely on this capping process.
Quantitative Antiviral Activity
The antiviral efficacy of this compound and its carbocyclic analog (Carbocyclic this compound, C-c3Ado) has been quantified against a variety of RNA and DNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values derived from in vitro studies.
Table 1: Antiviral Activity of this compound Analogs against RNA Viruses
| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | C-c3Ado | HEp-2 | 34.5¹ | 2874 | 83 | [4] |
| Paramyxoviridae | Parainfluenza Virus 3 (PIV3) | C-c3Ado | HEp-2 | 53.6¹ | 2874 | 54 | [4] |
| Coronaviridae | SARS-CoV-2 | 3-Deazaguanosine² | Vero E6 | 1.14 | >200 | >175 | [5] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | This compound | H9 cells | Data not provided | Data not provided | Data not provided | [6][7] |
| Filoviridae | Ebola Virus | C-c3Ado | In vitro | Data not provided | Data not provided | Data not provided | [3] |
| Filoviridae | Marburg Virus | C-c3Ado | In vitro | Data not provided | Data not provided | Data not provided | [3] |
¹ Values converted from µg/mL. ² A related 3-deazapurine ribonucleoside.
Table 2: Antiviral Activity of this compound Analogs against DNA Viruses
| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | C-c3Ado | Cell Culture | Data not provided | Data not provided | Data not provided | [2] |
| Poxviridae | Vaccinia Virus | C-c3Ado | Cell Culture | Data not provided | Data not provided | Data not provided | [2] |
Detailed Experimental Protocols
The evaluation of this compound's antiviral activity involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, HEp-2, MDCK)
-
Complete cell culture medium (e.g., DMEM or MEM with 5-10% FBS)
-
Virus stock with a known titer
-
This compound stock solution
-
96-well cell culture plates
-
Neutral Red or Crystal Violet staining solution
-
Destaining solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of 3-DAA in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted 3-DAA to the wells.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (a known antiviral drug) wells.
-
Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE within 48-72 hours.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Neutral Red Staining: Remove the medium, add Neutral Red solution, and incubate to allow dye uptake by viable cells. Wash, destain, and measure the absorbance at 540 nm.
-
Crystal Violet Staining: Fix the cells with formaldehyde (B43269) or methanol, then stain with Crystal Violet. Wash to remove excess stain, and then solubilize the dye. Measure the absorbance at a wavelength of 570-590 nm.
-
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Host cell line that forms distinct plaques
-
6-well or 12-well cell culture plates
-
Virus stock of a plaque-forming virus
-
This compound stock solution
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet)
Procedure:
-
Cell Seeding: Seed plates to form a confluent monolayer.
-
Compound Treatment and Infection:
-
Remove the growth medium and wash the cell monolayer.
-
Pre-treat the cells with various concentrations of 3-DAA for 1 hour.
-
Infect the cells with a virus dilution that yields 50-100 plaques per well.
-
-
Overlay: After a virus adsorption period (typically 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of 3-DAA. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with Crystal Violet.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxicity of the test compound.
Materials:
-
Host cell line
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with serial dilutions of 3-DAA for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC50 value from the dose-response curve.
Quantitative PCR (qPCR) for Viral Load Determination
This method quantifies the amount of viral nucleic acid (RNA or DNA) in infected cells treated with the antiviral compound.
Materials:
-
Infected cell lysates
-
Nucleic acid extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Primers and probes specific to a viral gene
-
qPCR instrument
Procedure:
-
Sample Preparation: Infect cells with the virus and treat with different concentrations of 3-DAA. After the incubation period, lyse the cells.
-
Nucleic Acid Extraction: Extract total RNA or DNA from the cell lysates.
-
Reverse Transcription (for RNA viruses): Convert the viral RNA to complementary DNA (cDNA) using reverse transcriptase.
-
qPCR Amplification: Perform qPCR using primers and probes specific to a conserved region of the viral genome. The instrument will monitor the fluorescence signal in real-time as the target sequence is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. A higher Ct value indicates a lower amount of initial viral nucleic acid. Quantify the viral load relative to a standard curve or using the ΔΔCt method, normalizing to a host housekeeping gene. Calculate the reduction in viral nucleic acid levels at different 3-DAA concentrations.
Western Blot for Viral Protein Expression
This technique is used to detect and quantify the expression of specific viral proteins in infected and treated cells.
Materials:
-
Infected cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to a viral protein
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from infected cells treated with various concentrations of 3-DAA.
-
SDS-PAGE: Separate the proteins in the lysates by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically binds to the viral protein of interest.
-
Wash the membrane and then incubate it with a secondary antibody that binds to the primary antibody.
-
-
Detection: Add the detection reagent and capture the signal (chemiluminescence or fluorescence) using an imaging system. The intensity of the band corresponds to the amount of the target viral protein.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., a housekeeping protein like actin or tubulin) to determine the relative reduction in viral protein expression.
Conclusion
This compound represents a compelling broad-spectrum antiviral agent with a well-defined mechanism of action targeting a fundamental cellular process co-opted by numerous viruses. Its ability to inhibit SAH hydrolase and subsequently disrupt methylation-dependent viral replication provides a strong rationale for its further investigation and development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and its analogs in the ongoing search for effective antiviral therapies.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Evaluation of the toxicity and antiviral activity of carbocyclic this compound against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Deazapurine ribonucleoside shows potent preclinical anti-SARS-CoV-2 activity, preventing pneumonia | BioWorld [bioworld.com]
- 6. Anti-human immunodeficiency virus 1 (HIV-1) activities of this compound analogs: increased potency against 3'-azido-3'-deoxythymidine-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-human immunodeficiency virus 1 (HIV-1) activities of this compound analogs: increased potency against 3'-azido-3'-deoxythymidine-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 3-Deazaadenosine on Cellular Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaadenosine (DZA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, has emerged as a critical tool in the study of cellular methylation and its downstream consequences. By disrupting the catalytic breakdown of SAH, DZA treatment leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This global inhibition of methylation profoundly impacts the epigenetic landscape, altering both DNA and histone methylation patterns, and subsequently modulating gene expression. This technical guide provides an in-depth analysis of the epigenetic modifications induced by DZA, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways affected. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DZA as a tool to investigate the role of methylation in various biological processes and to explore its therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic adenosine (B11128) analog that acts as a competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH). SAHH is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH into adenosine and homocysteine. This reaction is vital for maintaining the cellular methylation potential, which is often represented by the SAM/SAH ratio.
SAM is the universal methyl group donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins. These methylation events are critical for regulating gene expression, maintaining genomic stability, and controlling numerous cellular processes. Following the donation of its methyl group, SAM is converted to SAH. The accumulation of SAH acts as a potent product inhibitor of most SAM-dependent methyltransferases.
By inhibiting SAHH, DZA treatment leads to a significant increase in intracellular SAH levels. This accumulation of SAH, in turn, competitively inhibits SAM-dependent methyltransferases, leading to a global reduction in cellular methylation. This primary mechanism of action makes DZA a powerful tool for studying the functional consequences of hypomethylation.
Core Signaling Pathway of this compound
The central mechanism of DZA action revolves around the disruption of the methionine cycle and the subsequent inhibition of methyltransferases. The following diagram illustrates this core signaling pathway.
Quantitative Data on DZA-Induced Epigenetic Modifications
The following tables summarize the quantitative effects of DZA treatment on key cellular parameters. It is important to note that the specific effects can vary depending on the cell type, DZA concentration, and duration of treatment. The data presented here are compiled from various studies and are intended to provide a comparative overview.
Table 1: Effect of this compound on SAM/SAH Ratio
| Cell Line | DZA Concentration (µM) | Treatment Duration (hours) | Fold Decrease in SAM/SAH Ratio | Reference |
| LC3 (murine tumor) | 50 | 24 | ~6 | [1] |
| B16 (murine melanoma) | 50 | 24 | ~13 | [1] |
| RAW264.7 (murine macrophage) | 10 (with homocysteine) | Not Specified | Inhibition of methylation observed | [2] |
| HeLa | Not Specified | 24 | Significant decrease | [3] |
Table 2: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Non-small cell lung cancer | Cancer | 0.08 - 0.24 | [4] |
| RAW264.7 | Macrophage | Not specified, inhibits TNF-α production | [2] |
| IMR90 (senescent) | Fibroblast | Attenuates senescence at 10 µM | [5] |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | DZA Concentration (µM) | Treatment Duration | Change in Expression | Reference |
| p16INK4a | IMR90 (senescent) | 10 | 6 days | Lower expression | [6] |
| IL-6 | RAW264.7 | Not Specified | Not Specified | Reduced mRNA expression | [4] |
| TNF-α | RAW264.7 | Concentration-dependent | Not Specified | Reduced mRNA expression | [2] |
Impact on Histone and DNA Methylation
Histone Methylation
DZA treatment leads to a global reduction in histone methylation due to the inhibition of histone methyltransferases (HMTs). A particularly well-documented effect is the reduction of Histone H3 Lysine 36 trimethylation (H3K36me3), a mark generally associated with actively transcribed gene bodies. The reduction in H3K36me3 has been linked to the alleviation of cellular senescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Colorimetric assay for S-adenosylhomocysteine hydrolase activity and inhibition using fluorosurfactant-capped gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. This compound keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 3-Deazaadenosine on NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous diseases, making it a key target for therapeutic intervention. 3-Deazaadenosine (3-DZA), a known inhibitor of S-adenosylhomocysteine (SAH) hydrolase, has emerged as a significant modulator of NF-κB signaling. This technical guide provides an in-depth analysis of the multifaceted impact of 3-DZA on the NF-κB pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Introduction to this compound and NF-κB
This compound (3-DZA) is a synthetic analog of adenosine (B11128) that potently inhibits S-adenosylhomocysteine hydrolase (SAHH).[1][2] This inhibition leads to the intracellular accumulation of SAH, a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] Consequently, 3-DZA can disrupt cellular methylation processes, which are vital for the regulation of numerous signaling pathways.
The NF-κB family of transcription factors typically exists in an inactive state in the cytoplasm, bound to inhibitory proteins of the IκB family.[3] Upon stimulation by various signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[3][4] The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation.[3][5] The degradation of IκB liberates NF-κB dimers (most commonly the p50/p65 heterodimer) to translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammatory and immune responses.[3]
Mechanisms of this compound Action on NF-κB Signaling
3-DZA exerts its influence on the NF-κB pathway through multiple, and at times seemingly paradoxical, mechanisms. The primary modes of action identified are:
Direct Inhibition of IKKα/β Kinase Activity
Recent studies have indicated that 3-DZA can directly target the IKK complex. It has been shown to prevent the association of IKKα/β with its substrate, IκBα, thereby inhibiting IκBα phosphorylation.[1] This direct inhibitory action on IKKα/β kinase activity is a significant mechanism for suppressing the canonical NF-κB pathway.[1] Interestingly, this effect can occur independently of its role as an SAHH inhibitor.[1]
Indirect Inhibition via SAH Hydrolase and Methylation
As a potent inhibitor of SAHH, 3-DZA leads to an accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases.[1][2] Methylation events are crucial for the regulation of various signaling components. While the specific methylation events in the NF-κB pathway affected by 3-DZA are still under investigation, it is plausible that altered methylation of key signaling proteins or DNA could contribute to the overall inhibitory effect on NF-κB-mediated gene transcription.
Dual Effects on NF-κB Regulation
Some studies have reported dual and contrasting effects of 3-DZA on NF-κB signaling. While it inhibits the transcriptional activity of NF-κB by hindering the phosphorylation of the p65 subunit, it has also been observed to promote the proteolytic degradation of IκBα.[2][6] This suggests a complex regulatory role where 3-DZA might allow for the nuclear translocation of NF-κB but prevent its full transcriptional activation. The potentiation of this inhibitory effect on transcriptional activity by homocysteine further supports the involvement of the SAHH inhibition pathway.[2]
Quantitative Data on this compound's Impact
The following tables summarize the quantitative data from various studies on the effects of 3-DZA on NF-κB signaling and inflammatory responses.
| Parameter | Cell Line | Stimulus | 3-DZA Concentration | Effect | Reference |
| NO Release Inhibition | RAW264.7 | LPS | IC50: 3.1 ± 1.1 μM | Inhibition of nitric oxide release | [7] |
| NF-κB Activity Inhibition | HEK293T | TNF-α | IC50: 172.2 ± 11.4 nM | Inhibition of NF-κB reporter activity | [7] |
| TNF-α mRNA Expression | RAW 264.7 | LPS | 1-100 μM | Inhibition of LPS-induced TNF-α mRNA expression | [8][9] |
| p-IκBα Levels | RAW264.7 | LPS | Not specified | Diminished p-IκBα levels | [1] |
| Nuclear Translocation of p65/p50 | RAW264.7 | LPS | Not specified | Decreased translocation into the nucleus | [1] |
| Parameter | Assay | Details | Reference |
| SAH Hydrolase Inhibition | Enzyme Assay | Ki: 3.9 μM | [9][10] |
| Anti-HIV Activity | p24 antigen in PBMCs | IC50: 0.15 and 0.20 μM for HIV-1 isolates A012 and A018, respectively | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages) and HEK293T (human embryonic kidney) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.
-
Stimulation: NF-κB activation is induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) for a designated time.
Western Blot Analysis for NF-κB Pathway Proteins
-
Objective: To determine the levels of total and phosphorylated NF-κB pathway proteins (e.g., p65, IκBα, IKKα/β).
-
Protocol:
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Luciferase Reporter Assay for NF-κB Transcriptional Activity
-
Objective: To quantify the transcriptional activity of NF-κB.
-
Protocol:
-
Transfection: HEK293T cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: 24 hours post-transfection, cells are pre-treated with 3-DZA followed by stimulation with TNF-α.
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Objective: To assess the DNA binding activity of NF-κB.
-
Protocol:
-
Nuclear Extract Preparation: Following treatment and stimulation, nuclear extracts are prepared from the cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and the labeled DNA is visualized by autoradiography or other appropriate imaging techniques.
-
Visualizing the Impact of this compound
The following diagrams illustrate the NF-κB signaling pathway and the proposed mechanisms of action of this compound.
Figure 1: The Canonical NF-κB Signaling Pathway.
References
- 1. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
The role of 3-Deazaadenosine in inhibiting TNF-α and IL-1β transcription
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of inflammatory research and therapeutic development, the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) remains a cornerstone of investigation. These cytokines are pivotal mediators of the inflammatory cascade, and their dysregulation is implicated in a multitude of chronic inflammatory diseases. 3-Deazaadenosine (DZA), a synthetic analog of adenosine (B11128), has emerged as a significant small molecule inhibitor of the transcription of these key cytokines. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to the action of this compound in the suppression of TNF-α and IL-1β.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase by DZA leads to the intracellular accumulation of SAH.[1] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the accumulation of SAH results in a broad-spectrum inhibition of methylation reactions, which are critical for a variety of cellular processes, including gene expression.
The anti-inflammatory effects of DZA are largely attributed to its impact on key signaling pathways that govern the transcription of pro-inflammatory cytokines. DZA has been shown to attenuate inflammatory responses by inhibiting the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[1] The inhibition of these pathways disrupts the transcriptional activation of TNF-α and IL-1β genes.
Recent studies have elucidated a dual mechanism for DZA's anti-inflammatory activity. It not only indirectly inhibits methyltransferases through SAH hydrolase inhibition but also directly targets and suppresses the kinase activity of MEK1/2 and IKKα/β, key components of the AP-1 and NF-κB signaling cascades, respectively.[1]
Quantitative Data on the Inhibition of TNF-α and IL-1β
The following tables summarize the quantitative data on the inhibitory effects of this compound on TNF-α and IL-1β production and gene expression, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 1: Dose-Dependent Inhibition of TNF-α Production by this compound Analogues in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration (µM) | TNF-α Production (% of Control) |
| This compound (DZA) | 10 | ~75% |
| 50 | ~40% | |
| 100 | ~20% | |
| 3-Deazaaristeromycin (DZAri) | 10 | ~60% |
| 50 | ~25% | |
| 100 | ~10% | |
| 3-Deazaneplanocin (DZNep) | 10 | ~50% |
| 50 | ~15% | |
| 100 | ~5% |
Data are estimated from graphical representations in existing literature. The study demonstrates a concentration-dependent inhibition of TNF-α production by DZA and its analogues.[1]
Table 2: Effect of this compound and Homocysteine on TNF-α mRNA Levels in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α mRNA Level (Arbitrary Units) |
| Control | ~1.0 |
| LPS (1 µg/mL) | ~8.5 |
| LPS + DZA (100 µM) | ~3.0 |
| LPS + DZA (100 µM) + Homocysteine (200 µM) | ~1.5 |
Data are estimated from graphical representations. The addition of homocysteine potentiates the inhibitory effect of DZA on TNF-α mRNA expression.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of DZA-mediated inhibition of TNF-α and IL-1β.
Caption: General experimental workflow for assessing DZA's effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for investigating the effects of this compound on TNF-α and IL-1β transcription.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for ELISA, 6-well for RNA/protein extraction) and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for a specified period (e.g., 1-2 hours).
-
Cells are then stimulated with an inflammatory agent, typically Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.
-
The cells are incubated for a further period (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis in the supernatant).
-
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction:
-
After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.
-
-
qPCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method.
-
Specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
The concentrations of TNF-α and IL-1β in the supernatant are quantified using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's protocol. Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of the cytokine is determined by comparison to a standard curve generated with recombinant cytokines.
-
NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Cells (e.g., HEK293 or RAW 264.7) are transiently co-transfected with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment and Stimulation:
-
After 24 hours of transfection, the cells are pre-treated with this compound.
-
The cells are then stimulated with an NF-κB activator (e.g., LPS or TNF-α).
-
-
Luciferase Assay:
-
Following stimulation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Conclusion
This compound is a powerful tool for investigating the role of methylation and key inflammatory signaling pathways in the regulation of TNF-α and IL-1β transcription. Its dual-action mechanism, targeting both SAH hydrolase and key kinases in the NF-κB and AP-1 pathways, makes it a compound of significant interest for both basic research and as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the anti-inflammatory properties of this compound and its analogs further.
References
- 1. This compound analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 3-Deazaadenosine on Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and various pathologies. The accumulation of senescent cells contributes to tissue dysfunction and chronic inflammation, making the modulation of senescence a promising therapeutic strategy. This technical guide provides an in-depth analysis of 3-Deazaadenosine (DZA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, and its role in alleviating cellular senescence. We detail its mechanism of action, summarize key quantitative findings from preclinical studies, provide comprehensive experimental protocols for assessing its effects, and illustrate the core signaling pathway involved.
Introduction to this compound (DZA) and Cellular Senescence
Cellular senescence is a critical stress response that prevents the proliferation of damaged, old, or potentially cancerous cells[1]. Senescent cells are characterized by a stable growth arrest, distinct morphological changes, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP)[1]. While beneficial in contexts like tumor suppression and wound healing, the chronic accumulation of senescent cells is detrimental, driving age-related diseases[2].
This compound (DZA) is a small molecule inhibitor of S-adenosylhomocysteine hydrolase (AHCY, also known as SAHH)[1][2]. This enzyme plays a crucial role in the metabolism of S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. By inhibiting AHCY, DZA disrupts the cellular methylation potential, leading to significant downstream effects on gene expression and cellular phenotype[1][2]. Recent studies have identified DZA as a compound capable of alleviating both replicative and oncogene-induced senescence, highlighting its potential as a therapeutic agent to enhance cellular fitness and regenerative capacity[2][3].
Core Mechanism of Action
The primary molecular target of DZA is the enzyme S-adenosylhomocysteine hydrolase (AHCY). The mechanism by which DZA alleviates cellular senescence is initiated by the inhibition of this enzyme[1][2].
-
Inhibition of AHCY: DZA directly inhibits AHCY, which is responsible for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and homocysteine[1].
-
Accumulation of SAH: AHCY inhibition leads to the intracellular accumulation of its substrate, SAH[1].
-
Inhibition of Methyltransferases: SAH is a potent product inhibitor of a wide range of SAM-dependent methyltransferases. These enzymes are critical for the methylation of DNA (by DNMTs) and histones (by HMTs)[1].
-
Epigenetic Alterations: The resulting inhibition of methyltransferases leads to global changes in epigenetic marks. Specifically, treatment of senescent cells with DZA has been shown to cause a significant reduction in the global levels of Histone H3 Lysine 36 trimethylation (H3K36me3), an epigenetic mark typically associated with actively transcribed genes[2][3][4].
-
Transcriptional Reprogramming and Senescence Alleviation: The alteration of the epigenetic landscape, particularly the reduction in H3K36me3, affects the expression of key genes in the senescence transcriptional program[2][4]. This includes the downregulation of senescence-associated genes like the cyclin-dependent kinase inhibitor p16INK4a, ultimately leading to a bypass of the senescent cell cycle arrest and a restoration of proliferative potential[1][2].
Quantitative Data on the Effects of DZA
Studies have quantified the effects of DZA on various markers of cellular senescence and proliferation. The following tables summarize key findings from research on human IMR90 fibroblasts induced into senescence[2].
Table 1: Effect of DZA on Cell Proliferation (BrdU Incorporation)
Cell Type: IMR90 fibroblasts with inducible senescence (telomere uncapping).
| Treatment Condition | Concentration | % BrdU Positive Cells (Mean ± SD) |
|---|---|---|
| Vehicle (DMSO) | - | ~10% |
| DZA | 1 µM | ~20% |
| DZA | 10 µM | ~35% |
| DZA | 20 µM | ~40% |
Data are estimations based on graphical representations from Guerrero et al., 2022. DZA treatment significantly increased the percentage of cells incorporating BrdU, indicating a rescue from senescent cell cycle arrest.[2]
Table 2: Effect of DZA on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
Cell Type: IMR90 fibroblasts with oncogene-induced senescence (OIS).
| Treatment Condition | Concentration | % SA-β-Gal Positive Cells (Mean ± SD) |
|---|---|---|
| Vehicle (DMSO) | - | ~75% |
| DZA | 10 µM | ~40% |
Data are estimations based on graphical representations from Guerrero et al., 2022. DZA treatment significantly reduced the percentage of cells staining positive for the key senescence biomarker SA-β-Gal.[2]
Table 3: Effect of DZA on p16INK4a Expression
Cell Type: IMR90 fibroblasts with oncogene-induced senescence (OIS).
| Treatment Condition | Concentration | Relative p16INK4a Nuclear Intensity |
|---|---|---|
| Vehicle (DMSO) | - | High |
| DZA | 10 µM | Significantly Reduced |
Data are based on immunofluorescence analysis from Guerrero et al., 2022, showing a marked decrease in the expression of the cell cycle inhibitor p16INK4a upon DZA treatment.[2]
Key Experimental Protocols
To assess the impact of DZA on cellular senescence, several standard assays are employed. Below are detailed protocols for the key experiments.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay detects β-galactosidase activity at pH 6.0, a hallmark of senescent cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS.
-
Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) dissolved in DMSO or DMF.
-
Protocol:
-
Culture cells in multi-well plates to desired confluency. Induce senescence and treat with DZA or vehicle control for the desired duration.
-
Aspirate culture medium and wash cells twice with PBS.
-
Fix cells with Fixation Solution for 5-10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add freshly prepared Staining Solution to each well, ensuring cells are fully covered.
-
Incubate the plates at 37°C in a dry incubator (no CO₂) for 12-24 hours. Protect from light.
-
Check for the development of a blue color under a microscope.
-
To quantify, remove the staining solution and add PBS. Count the number of blue-stained cells versus the total number of cells in at least five random fields of view per well. Express the result as a percentage of SA-β-Gal positive cells.
Western Blot for H3K36me3 and p16INK4a
This protocol allows for the quantification of protein levels.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Tris-Glycine SDS-PAGE gels (15% for histones, 12% for p16INK4a).
-
PVDF or Nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibodies: Anti-H3K36me3, Anti-Total Histone H3 (loading control), Anti-p16INK4a, Anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear lysate by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to the respective loading control (Total H3 for H3K36me3, β-actin for p16INK4a).
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent (e.g., 10 mM stock).
-
Fixation/Denaturation solution (e.g., 4% PFA followed by 2N HCl).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Anti-BrdU primary antibody.
-
Fluorescently-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
Protocol:
-
Plate cells on coverslips or in imaging-compatible plates. Induce senescence and treat with DZA as required.
-
Add BrdU labeling reagent to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes.
-
Denature DNA by incubating with 2N HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate (B1201080) buffer, pH 8.5.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA, 5% goat serum in PBS) for 1 hour.
-
Incubate with anti-BrdU primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS and mount coverslips.
-
Acquire images using a fluorescence microscope. Quantify the percentage of BrdU-positive nuclei (proliferating cells) relative to the total number of DAPI-stained nuclei.
Conclusion and Future Directions
This compound has emerged as a significant modulator of cellular senescence. By inhibiting AHCY and subsequently disrupting cellular methylation processes, specifically reducing H3K36me3, DZA can effectively reverse key markers of the senescent phenotype and restore the proliferative capacity of cells[2][3]. The quantitative data clearly demonstrate a dose-dependent alleviation of cell cycle arrest and a reduction in senescence-associated biomarkers[2].
For drug development professionals, DZA and other AHCY inhibitors represent a novel "senomorphic" or "senescence-alleviating" strategy. Unlike senolytics, which aim to kill senescent cells, these compounds remodel the senescent phenotype, which may offer a different therapeutic window and safety profile. Future research should focus on the long-term effects of DZA treatment, its impact on the Senescence-Associated Secretory Phenotype (SASP), and its efficacy and safety in in vivo models of age-related diseases. Understanding the precise downstream targets of the DZA-induced epigenetic changes will be crucial for refining this therapeutic approach.
References
- 1. This compound keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Enigma: An In-depth Technical Guide to the S-adenosylhomocysteine Hydrolase-Independent Mechanisms of 3-Deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaadenosine (3-DA) has long been recognized for its potent inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH), leading to the accumulation of SAH and subsequent feedback inhibition of methyltransferase enzymes. However, a growing body of evidence reveals that the biological activities of 3-DA extend beyond this canonical mechanism. This technical guide delves into the SAHH-independent modes of action of 3-DA, providing a comprehensive overview of the alternative cellular targets and signaling pathways it modulates. Through a synthesis of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document aims to equip researchers and drug development professionals with a thorough understanding of the multifaceted pharmacology of this intriguing molecule. We will explore its direct inhibitory effects on key kinases in inflammatory and oncogenic pathways, its impact on cellular nucleotide pools, and its influence on critical immunological functions, all independent of its effects on SAHH.
Direct Inhibition of Cellular Kinases: A New Paradigm
Emerging research indicates that this compound can directly engage and inhibit key cellular kinases, thereby exerting profound biological effects independently of SAH accumulation. This section focuses on two critical signaling nodes: the MEK/ERK and the IKK/NF-κB pathways.
Inhibition of the MEK/ERK Pathway
The MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. 3-DA has been shown to directly interfere with this pathway.
Quantitative Data: Inhibition of Kinase Activity
| Target Kinase | Inhibitor | IC50 | Cell Line/System | Reference |
| MEK1 | U0126 (Reference) | 72 nM | In vitro | [1] |
| MEK2 | U0126 (Reference) | 58 nM | In vitro | [1] |
| MEK1/2 | This compound | Data not available | RAW264.7, U937 | [2] |
Note: While direct inhibition of MEK1/2 and IKKα/β by 3-DA has been reported, specific IC50 values are not yet available in the public domain.
Signaling Pathway Diagram
Caption: 3-DA directly inhibits MEK1/2, blocking downstream signaling to ERK and transcription factors.
Inhibition of the IKK/NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. 3-DA has been demonstrated to attenuate inflammatory responses by directly targeting IKKα and IKKβ, the kinases responsible for activating the NF-κB pathway.[2]
Quantitative Data: Inhibition of Kinase Activity
| Target Kinase | Inhibitor | IC50 | Cell Line/System | Reference |
| IKKα | Selective Inhibitor (Ref.) | Varies | U2OS cells | [3] |
| IKKβ | Selective Inhibitor (Ref.) | Varies | In vitro | [3] |
| IKKα/β | This compound | Data not available | RAW264.7, U937 | [2] |
Signaling Pathway Diagram
Caption: 3-DA directly inhibits IKKα/β, preventing IκB phosphorylation and subsequent NF-κB activation.
Experimental Protocol: In Vitro Kinase Assay for MEK1/2 and IKKα/β
This protocol is a generalized procedure for assessing the direct inhibitory effect of this compound on MEK1/2 and IKKα/β kinase activity.
-
Reagents and Materials:
-
Recombinant human MEK1, MEK2, IKKα, and IKKβ enzymes.
-
Kinase-specific substrates (e.g., inactive ERK2 for MEK1/2, IκBα peptide for IKKα/β).
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).
-
Kinase reaction buffer (specific composition depends on the kinase).
-
This compound (various concentrations).
-
Positive control inhibitors (e.g., U0126 for MEK, a known IKK inhibitor).
-
96-well plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure: a. Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase reaction buffer, the respective kinase, and its substrate. c. Add the diluted 3-DA or control inhibitor to the wells. Include a vehicle control (e.g., DMSO). d. Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase. e. Initiate the kinase reaction by adding [γ-³²P]ATP. f. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). g. Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper). h. Quantify the incorporation of ³²P into the substrate using a scintillation counter or measure the generated ADP using a luminescence-based assay. i. Calculate the percentage of inhibition for each concentration of 3-DA and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Interference with Ras Signaling through Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
Ras proteins are small GTPases that play a crucial role in cell signaling and are frequently mutated in cancer. Their proper function and localization to the cell membrane are dependent on a series of post-translational modifications, including methylation by ICMT.
Quantitative Data: Inhibition of ICMT
| Target Enzyme | Inhibitor | IC50 | Cell Line/System | Reference |
| ICMT | Cysmethynil (Reference) | <200 nM | In vitro | [4] |
| ICMT | This compound | Data not available | - | - |
Note: While 3-DA is known to inhibit methyltransferases generally through SAH accumulation, direct, SAHH-independent inhibition of ICMT by 3-DA requires further quantitative characterization.
Signaling Pathway Diagram
Caption: 3-DA inhibits ICMT, preventing Ras methylation and its localization to the cell membrane.
Experimental Protocol: Ras Activation Assay
This protocol allows for the assessment of the active, GTP-bound form of Ras.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., containing MgCl₂, Tris-HCl, NaCl, and non-ionic detergent).
-
Raf-1 RBD (Ras-binding domain) agarose (B213101) beads.
-
Wash buffer.
-
SDS-PAGE sample buffer.
-
Primary antibody against Ras.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
-
Protein quantification assay kit (e.g., BCA).
-
-
Procedure: a. Culture cells and treat with this compound or vehicle control for the desired time. b. Lyse the cells on ice and clarify the lysates by centrifugation. c. Determine the protein concentration of the lysates. d. Incubate equal amounts of protein from each sample with Raf-1 RBD agarose beads for 1 hour at 4°C with gentle rocking. e. Pellet the beads by centrifugation and wash them three times with wash buffer. f. Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes. g. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. h. Probe the membrane with a primary antibody against Ras, followed by an HRP-conjugated secondary antibody. i. Visualize the bands using a chemiluminescence detection system. A decrease in the amount of pulled-down Ras indicates reduced Ras activation.
Alteration of Cellular Nucleotide Pools
This compound has been observed to perturb the balance of intracellular adenine (B156593) nucleotides, an effect that is not directly linked to its inhibition of SAHH. These alterations can have significant consequences for cellular energy metabolism and signaling.
Quantitative Data: Effects on Nucleotide Pools
| Cell Line | Treatment | Change in IMP | Change in Adenine Nucleotides | Reference |
| L1210 | This compound | Increase | Decrease | [5] |
Experimental Workflow Diagram
Caption: Workflow for the analysis of cellular nucleotide pools after 3-DA treatment.
Experimental Protocol: HPLC Analysis of Adenine Nucleotides
This protocol outlines a method for the quantification of intracellular adenine nucleotides.[5][6][7][8]
-
Reagents and Materials:
-
Perchloric acid (PCA).
-
Potassium hydroxide (B78521) (KOH).
-
HPLC system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffer with a methanol (B129727) gradient).
-
Standards for ATP, ADP, AMP, and IMP.
-
-
Procedure: a. Culture and treat cells with this compound as required. b. Harvest the cells and lyse them by adding ice-cold PCA. c. Centrifuge the lysate to pellet the precipitated proteins. d. Neutralize the supernatant with KOH and remove the potassium perchlorate (B79767) precipitate by centrifugation. e. Filter the supernatant and inject a defined volume into the HPLC system. f. Separate the nucleotides using a gradient of the mobile phase. g. Detect the nucleotides by their UV absorbance at 254 nm. h. Quantify the concentration of each nucleotide by comparing the peak areas to those of the known standards.
Inhibition of Lymphocyte-Mediated Cytolysis
An early and significant observation of this compound's activity was its ability to inhibit the cytotoxic function of lymphocytes, a key component of the adaptive immune response. This effect has been shown to occur through a mechanism independent of SAHH inhibition.[9]
Quantitative Data: Inhibition of Lymphocyte-Mediated Cytolysis
| Effector Cells | Target Cells | Treatment | % Inhibition | SAHH Inhibition Control | Reference |
| Sensitized Mouse Lymphocytes | Tumor Cells | This compound | Concentration-dependent | Pre-treatment with Adox (SAHH inhibitor) did not diminish 3-DA's effect | [9] |
Experimental Workflow Diagram
Caption: Workflow for assessing lymphocyte-mediated cytolysis.
Experimental Protocol: ⁵¹Cr Release Assay for Lymphocyte-Mediated Cytolysis
-
Reagents and Materials:
-
Effector cells (e.g., cytotoxic T lymphocytes).
-
Target cells (e.g., tumor cell line).
-
Sodium [⁵¹Cr]chromate.
-
This compound.
-
Culture medium.
-
Gamma counter.
-
-
Procedure: a. Label the target cells with ⁵¹Cr by incubating them with sodium [⁵¹Cr]chromate. b. Wash the labeled target cells to remove excess ⁵¹Cr. c. In a 96-well plate, co-culture the labeled target cells with the effector cells at various effector-to-target ratios. d. Add different concentrations of this compound to the co-cultures. Include wells for spontaneous release (target cells only) and maximum release (target cells with detergent). e. To demonstrate SAHH-independence, pre-treat a set of effector cells with an irreversible SAHH inhibitor like periodate-oxidized adenosine (B11128) (Adox) before adding 3-DA. f. Incubate the plate for 4-6 hours at 37°C. g. Centrifuge the plate and collect the supernatant. h. Measure the radioactivity in the supernatant using a gamma counter. i. Calculate the percentage of specific lysis using the formula: (% Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Potential Modulation of Phosphodiesterase (PDE) and cAMP Signaling
While direct evidence is still emerging, the structural similarity of this compound to adenosine suggests a potential interaction with phosphodiesterases (PDEs), enzymes that degrade cyclic AMP (cAMP). Inhibition of PDEs would lead to an increase in intracellular cAMP levels, a critical second messenger involved in a vast array of cellular processes.
Hypothesized Signaling Pathway Diagram
References
- 1. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attributes | Graphviz [graphviz.org]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Node Shapes | Graphviz [graphviz.org]
Unveiling 3-Deazaadenosine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 3-deazaadenosine (DZA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase with significant anti-inflammatory, antiviral, and anti-proliferative properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this adenosine (B11128) analog.
Discovery and Initial Synthesis
The first synthesis of this compound was reported in 1966 by Rousseau, Townsend, and Robins.[1][2][3] Their approach involved the chemical modification of a precursor molecule, 4-chloro-1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridine. While direct amination of this intermediate proved challenging, the researchers successfully introduced a hydrazino group, which was subsequently converted to the amino group of this compound.[2]
A more recent and convenient synthetic route starting from inosine (B1671953) has also been developed.[4] This method proceeds through a key intermediate, 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR), and offers a practical approach for the large-scale synthesis of this compound and related 3-deazapurine nucleosides.[4]
Synthetic Methodologies
This guide details two key synthetic protocols for this compound, providing researchers with established methodologies for its preparation.
Synthesis from 4-Chloro-1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridine (Adapted from Rousseau et al., 1966)
This classical synthesis involves the conversion of a chlorinated precursor to this compound.
Experimental Protocol:
-
Hydrazinolysis: 4-chloro-1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridine is treated with hydrazine (B178648) in a nitrogen atmosphere to yield the 4-hydrazino derivative.[2]
-
Reduction: The resulting 4-hydrazino intermediate is directly converted to this compound by reduction with Raney nickel.[2]
-
Purification: The final product is purified to yield this compound.
A detailed, step-by-step protocol with reagent quantities, reaction conditions, and purification methods would be included in the full whitepaper, based on the original publication.
Modern Synthesis from Inosine via EICAR Intermediate (Adapted from Minakawa et al., 2021)
This contemporary method offers an efficient and scalable synthesis of this compound.[4]
Experimental Protocol:
-
Preparation of EICAR derivative: Inosine is converted to a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative through a multi-step process.[4]
-
Conversion to this compound: The EICAR derivative is then transformed into this compound.[4]
The full whitepaper would provide a detailed, step-by-step protocol for each stage of this synthesis, including all reagents, reaction conditions, and purification techniques as described by Minakawa et al.
Biological Activity and Mechanism of Action
This compound's biological effects stem from its potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways. This inhibition leads to an accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases.
Quantitative Biological Data
The following tables summarize key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Source Organism/Enzyme | Reference |
| Ki (SAH Hydrolase) | 3.9 µM | Human Placenta |
| Cell Line | IC50 (µM) | Cancer Type | Reference |
| L1210 | 3 | Leukemia | [5] |
| P388 | 7 | Leukemia | [5] |
| CCRF-CEM | 9 | Leukemia | [5] |
| B16F10 | 7 | Melanoma | [5] |
| Virus | IC50 (µM) | Cell Line | Reference |
| Herpes Simplex Virus Type 1 | - | - | [6] |
| Vaccinia Virus | - | - | [6] |
| HIV-1 | - | PBMCs | [7] |
Inhibition of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and AP-1 pathways, which are critical regulators of pro-inflammatory gene expression.
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway. This compound has been shown to inhibit the transcriptional activity of NF-κB by preventing the phosphorylation of the p65 subunit.[8] This is achieved through the direct inhibition of the IκB kinase (IKK) complex, specifically IKKα and IKKβ, which are responsible for phosphorylating the inhibitory protein IκBα.[7]
Similar to its effect on the NF-κB pathway, this compound also inhibits the AP-1 signaling cascade. This is accomplished by targeting Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), which are upstream kinases that phosphorylate and activate Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of MEK1/2 prevents the subsequent activation of AP-1 transcription factors.
Conclusion
This compound is a well-characterized molecule with a clear mechanism of action involving the inhibition of SAH hydrolase and subsequent modulation of key inflammatory signaling pathways. Its demonstrated anti-proliferative and antiviral activities make it a compelling candidate for further investigation and development as a therapeutic agent for a range of diseases. This technical guide provides a foundational understanding of its discovery, synthesis, and biological functions to aid researchers in this endeavor.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, this compound and 3-Deazaguanosine) Using Inosine as a Starting Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged Inhibition of the MEK1/2-ERK Signaling Axis Primes Interleukin-1 Beta Expression through Histone 3 Lysine 9 Demethylation in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbocyclic analogue of this compound: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target. | Semantic Scholar [semanticscholar.org]
- 7. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of 3-Deazaadenosine in Modulating m6A RNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a critical role in regulating gene expression through its influence on mRNA splicing, stability, translation, and transport. The dynamic nature of m6A methylation, controlled by methyltransferases ("writers") and demethylases ("erasers"), has positioned it as a key area of investigation in various biological processes and disease states, including cancer and viral infections. 3-Deazaadenosine (DAA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, serves as a critical tool for studying the functional consequences of m6A hypomethylation. This technical guide provides an in-depth overview of the mechanism of DAA, its application in modulating m6A levels, and detailed experimental protocols for quantifying its effects.
Introduction: The Significance of m6A RNA Methylation
N6-methyladenosine is a reversible epigenetic mark installed by a methyltransferase complex, most notably containing METTL3 and METTL14, and removed by demethylases such as FTO and ALKBH5.[1] This modification is recognized by a suite of "reader" proteins that dictate the downstream fate of the methylated mRNA. Given its widespread role in gene regulation, dysregulation of the m6A pathway is implicated in the pathogenesis of numerous diseases. Consequently, the ability to pharmacologically modulate m6A levels is of significant interest for both basic research and therapeutic development.
Mechanism of Action of this compound (DAA)
This compound is an adenosine (B11128) analog that functions as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[2] The primary mechanism through which DAA modulates m6A RNA methylation is indirect, stemming from its disruption of the methionine cycle.
The Methionine Cycle and Methylation:
-
S-adenosylmethionine (SAM) , the universal methyl donor, provides the methyl group for m6A formation, a reaction catalyzed by the m6A methyltransferase complex.
-
Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .
-
SAH is a potent product inhibitor of all SAM-dependent methyltransferases, including those responsible for m6A.[3]
-
To maintain active methylation, SAH is rapidly hydrolyzed by SAH hydrolase into adenosine and homocysteine.
-
This compound inhibits SAH hydrolase, leading to the intracellular accumulation of SAH.[4][5]
-
The elevated levels of SAH competitively inhibit the m6A methyltransferase complex, resulting in a global reduction of m6A levels on RNA.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data available on the effects of this compound.
Table 1: Inhibitory Constant (Ki) of this compound against SAH Hydrolase
| Compound | Target | Ki Value | Source |
| This compound | S-adenosylhomocysteine (SAH) Hydrolase | 3.9 µM | [6] |
Table 2: Effects of this compound on Intracellular Metabolite Levels
| Cell Line | DAA Concentration | Treatment Duration | Change in SAH Levels | Change in SAM Levels | SAM:SAH Ratio | Source |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 µM | 24-72 hours | Dose- and time-dependent increase | Data not available | Significantly decreased | [7] |
| Mouse Macrophage (RAW264) | 10 µM (with 50 µM homocysteine) | Not specified | Accumulation of S-3-deazaadenosylhomocysteine | Data not available | Data not available | [5] |
Table 3: Reduction in m6A Levels Following this compound Treatment
| Cell Line | DAA Concentration | Treatment Duration | Percent Reduction in m6A | Measurement Method | Source |
| SW480 (Colon Cancer) | Not specified | Not specified | Significant reduction leading to elevated SOCS2 protein expression | Western Blot for downstream effects | [8] |
| Hepatocellular Carcinoma (HCC) Cells | Not specified | Not specified | Significant reduction in m6A modification of MTF1 mRNA | MeRIP-qPCR | [9] |
| HeLa Cells | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | LC-MS/MS or MeRIP-seq | Data not available in searched sources |
| HEK293T Cells | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | LC-MS/MS or MeRIP-seq | Data not available in searched sources |
Note: While several studies confirm a reduction in m6A levels upon DAA treatment, specific percentage reductions are not consistently reported.
Experimental Protocols
Global m6A Quantification by LC-MS/MS Following DAA Treatment
This protocol outlines the steps for the global quantification of m6A in mRNA from cultured cells treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13][14]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
This compound (DAA)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
mRNA purification kit (e.g., oligo(dT) magnetic beads)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
m6A and adenosine standards
Procedure:
-
Cell Culture and DAA Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of DAA (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 24-72 hours).
-
-
RNA Extraction and mRNA Purification:
-
Harvest cells and extract total RNA using a standard protocol.
-
Purify mRNA from the total RNA using oligo(dT) magnetic beads to minimize rRNA contamination.
-
-
mRNA Digestion to Nucleosides:
-
Quantify the purified mRNA.
-
Digest a known amount of mRNA (e.g., 200 ng) with Nuclease P1 in the appropriate buffer at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates.
-
-
LC-MS/MS Analysis:
-
Prepare a standard curve using known concentrations of m6A and adenosine.
-
Inject the digested nucleoside samples into the LC-MS/MS system.
-
Separate the nucleosides using a suitable column (e.g., C18).
-
Perform mass spectrometry in positive ion mode and monitor the specific mass transitions for adenosine and m6A.
-
-
Data Analysis:
-
Quantify the amounts of adenosine and m6A in each sample by comparing their peak areas to the standard curve.
-
Calculate the m6A/A ratio to determine the global m6A level.
-
Compare the m6A/A ratios between DAA-treated and control samples to determine the extent of m6A reduction.
-
Transcriptome-wide m6A Profiling by MeRIP-seq Following DAA Treatment
Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) allows for the identification and quantification of m6A sites across the transcriptome.[15][16][17][18][19]
Materials:
-
Cultured cells treated with DAA or vehicle control
-
RNA extraction and mRNA purification kits
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer and wash buffers
-
RNA library preparation kit for sequencing
-
Next-generation sequencing platform
Procedure:
-
Sample Preparation:
-
Culture and treat cells with DAA as described in the LC-MS/MS protocol.
-
Extract total RNA and purify mRNA.
-
-
RNA Fragmentation:
-
Fragment the purified mRNA to an appropriate size (typically ~100 nucleotides) using enzymatic or chemical methods.
-
Reserve a small aliquot of the fragmented RNA as the "input" control.
-
-
Immunoprecipitation (IP):
-
Incubate the remaining fragmented RNA with an anti-m6A antibody to form RNA-antibody complexes.
-
Add Protein A/G magnetic beads to capture the complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA using a strand-specific library preparation kit.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use peak-calling algorithms (e.g., MACS2) to identify m6A-enriched regions (peaks) in the IP samples relative to the input samples.
-
Perform differential methylation analysis to identify changes in m6A peaks between DAA-treated and control samples.
-
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for investigating the functional roles of m6A RNA methylation. By inhibiting SAH hydrolase, DAA effectively reduces global m6A levels, allowing researchers to probe the consequences of m6A depletion on gene expression and cellular phenotypes. The experimental protocols detailed in this guide provide a framework for the robust quantification of DAA's effects on the m6A epitranscriptome.
Future research will likely focus on the development of more specific inhibitors targeting individual m6A methyltransferases and demethylases. However, DAA remains a fundamental compound for establishing the broader importance of m6A in various biological systems and for validating findings from genetic knockdown or knockout studies. As our understanding of the m6A landscape continues to expand, the strategic use of inhibitors like this compound will be crucial in translating this knowledge into novel therapeutic strategies for a range of diseases.
References
- 1. The role of m6A RNA methylation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Adenosine analogues as substrates and inhibitors of S-adenosylhomocysteine hydrolase in intact lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the S-adenosylhomocysteine hydrolase inhibitors this compound and 3-deazaaristeromycin on RNA methylation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorescein-12-utp.com [fluorescein-12-utp.com]
- 7. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6A methyltransferase METTL3 maintains colon cancer tumorigenicity by suppressing SOCS2 to promote cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced N6-Methyladenosine Mediated by METTL3 Acetylation Promotes MTF1 Expression and Hepatocellular Carcinoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 15. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 16. researchgate.net [researchgate.net]
- 17. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]
- 18. 2.8. m6A MeRIP-Seq (Methylated RNA Immunoprecipitation and Sequencing) [bio-protocol.org]
- 19. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for 3-Deazaadenosine (DZNep) as a Methylation Inhibitor in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, leading to the intracellular accumulation of AdoHcy. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, including colon cancer, where it plays a crucial role in tumor proliferation and metastasis.[3][4] DZNep-mediated inhibition of EZH2 leads to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[1][5] This application note provides a comprehensive protocol for utilizing DZNep to inhibit methylation in colon cancer cells, focusing on the HCT116 cell line as a model system.
Mechanism of Action
DZNep exerts its anti-cancer effects in colon cancer cells primarily through the inhibition of EZH2. This leads to the induction of cellular senescence and apoptosis, as well as cell cycle arrest at the G1 phase.[3][6] The inhibition of EZH2 by DZNep results in decreased levels of H3K27me3, leading to the reactivation of tumor suppressor genes silenced by this epigenetic modification.[1]
Data Presentation
The following tables summarize quantitative data from studies using DZNep on the HCT116 colon cancer cell line.
Table 1: IC50 Values of DZNep in HCT116 Cells
| Treatment Duration | IC50 (µmol/L) | Reference |
| 48 hours | ~5 | [3] |
Table 2: Effect of DZNep (5 µmol/L) on HCT116 Cell Cycle Distribution
| Treatment Duration | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (DZNep) | % of Cells in S Phase (Control) | % of Cells in S Phase (DZNep) | Reference |
| 24 hours | 41.09 | 55.14 | 38.24 | 30.73 | [3] |
| 48 hours | Not specified | Increased | Not specified | Decreased | [3] |
| 72 hours | Not specified | Increased | Not specified | Decreased | [3] |
Table 3: Induction of Apoptosis by DZNep (5 µmol/L) in HCT116 Cells
| Treatment Duration | Apoptotic Fraction (% of Cells) | Key Apoptotic Marker | Reference |
| 24 hours | Increased (Time-dependent) | Increased PARP cleavage | [3] |
| 48 hours | Increased (Time-dependent) | Increased PARP cleavage | [3] |
| 72 hours | Increased (Time-dependent) | Increased PARP cleavage | [3] |
Experimental Protocols
Cell Culture and DZNep Treatment
-
Cell Line: Human colon carcinoma HCT116 cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]
-
DZNep Preparation: Dissolve this compound hydrochloride in sterile water or DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentration immediately before use. A final concentration of 5 µmol/L is recommended for initial experiments with HCT116 cells.[3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of DZNep (e.g., 0, 0.08, 0.4, 2, 10, 50 µmol/L) for 24, 48, or 72 hours.[3][8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Procedure:
-
Seed HCT116 cells in 35 mm dishes at a low density (e.g., 500 cells/dish).[6]
-
Treat the cells with the desired concentration of DZNep (e.g., 5 µmol/L).[6]
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the dishes with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with DZNep (e.g., 5 µmol/L) for the desired time (e.g., 24, 48, 72 hours).
-
Harvest the cells, including any floating cells, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples immediately by flow cytometry.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Procedure:
-
Treat HCT116 cells with DZNep as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect and quantify specific proteins, such as EZH2 and H3K27me3.
-
Procedure:
-
Treat HCT116 cells with DZNep and harvest the cells.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For histone analysis (H3K27me3), perform histone extraction using an acid extraction method or a commercial kit.[11]
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 15% gel for histones).[11]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.[1][11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
DNA Methylation Analysis (Bisulfite Sequencing)
This is the gold standard method for single-nucleotide resolution analysis of DNA methylation.
-
Procedure:
-
Isolate genomic DNA from DZNep-treated and control HCT116 cells.
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12][13]
-
Amplify the target region of interest using PCR with primers specific for the bisulfite-converted DNA. The upper and lower strands are no longer complementary and must be amplified separately.[14]
-
Clone the PCR products into a suitable vector and transform into competent E. coli.
-
Sequence individual clones to determine the methylation status of each CpG site. Alternatively, perform next-generation sequencing of the PCR products for a more quantitative analysis.[14]
-
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. benchchem.com [benchchem.com]
- 12. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Application Notes: Utilizing 3-Deazaadenosine in Influenza A Virus Protein Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (3-DAA) is a valuable pharmacological tool for investigating the intricacies of influenza A virus replication. As an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, 3-DAA indirectly disrupts viral mRNA methylation, a critical step for the translation of certain viral proteins. This unique mechanism of action allows for the specific modulation of viral protein expression, making it an excellent agent for studying the temporal regulation of influenza A virus protein synthesis and for identifying potential antiviral targets. These notes provide detailed applications and protocols for utilizing 3-DAA in influenza A virus protein expression studies.
Mechanism of Action
This compound is a competitive inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH to adenosine (B11128) and homocysteine, a key step in the cellular methylation cycle. Inhibition of SAH hydrolase by 3-DAA leads to the intracellular accumulation of SAH. Elevated SAH levels, in turn, act as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.
In the context of influenza A virus, which has a nuclear phase during its replication, viral mRNAs must undergo a "cap-snatching" process and subsequent methylation to ensure their stability and efficient translation by the host cell machinery. By inhibiting these methylation reactions, 3-DAA interferes with the synthesis of specific viral proteins. Notably, it has been observed to inhibit the synthesis of late structural proteins, such as hemagglutinin (HA) and matrix protein 1 (M1), while paradoxically stimulating the production of early non-structural proteins, like non-structural protein 2 (NS2) and matrix protein 2 (M2).[2] This differential effect is thought to be due to interference with post-transcriptional modifications and splicing of viral mRNAs.[2]
References
Application Notes and Protocols for 3-Deazaadenosine (3-DAA) Stock Solution Preparation with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (3-DAA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, plays a critical role in cellular methylation processes.[1][2][3][4][5] Its ability to modulate methylation-dependent signaling pathways has made it a valuable tool in various research areas, including inflammation, virology, and oncology.[1][2][4][5] Proper preparation and storage of 3-DAA stock solutions are paramount to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO), along with essential data on its physicochemical properties, storage, and mechanism of action.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is crucial for its effective use in research. The following table summarizes key quantitative data for both the free base and hydrochloride salt forms of 3-DAA.
| Property | This compound | This compound Hydrochloride |
| Synonyms | c3Ado, deaza-Ado, 3-DZA | 3-DZA HCl, c3Ado HCl |
| Molecular Formula | C₁₁H₁₄N₄O₄ | C₁₁H₁₅ClN₄O₄ |
| Molecular Weight | 266.25 g/mol [3][4][6] | 302.71 g/mol [7] |
| CAS Number | 6736-58-9[3] | 86583-19-9[7] |
| Appearance | White to off-white solid powder | White to off-white solid powder[7] |
| Solubility in DMSO | ~13-130 mg/mL (48.82-488.26 mM)[1][4][8] | ~41.67-60 mg/mL (137.66-198.2 mM)[7][9] |
| Solubility in Water | Insoluble[4][10] | ≥ 100 mg/mL (~330.35 mM)[7] |
| Solubility in Ethanol | 4 mg/mL[4][10] | Insoluble[9] |
| Ki for SAH Hydrolase | 3.9 µM[1][2][4][7] | 3.9 µM[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base) in DMSO.
Materials:
-
This compound (MW: 266.25 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-handling Preparation: Before opening the vial, centrifuge the powdered this compound to ensure all the compound is at the bottom.[11]
-
Weighing: Accurately weigh out 2.66 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.[11] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11][12] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][12]
Note on DMSO: It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4][9]
Working Solution Preparation
To prepare a working solution, the DMSO stock solution can be diluted in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture is less than 0.5% to avoid cellular toxicity.[12] A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.[12]
Mechanism of Action and Signaling Pathways
This compound primarily functions as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2][4][5] This inhibition leads to the intracellular accumulation of SAH, which in turn acts as a product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[5] This disruption of methylation processes affects various downstream signaling pathways.
Inhibition of SAH Hydrolase and Methylation
Caption: 3-DAA inhibits SAH hydrolase, leading to SAH accumulation and feedback inhibition of methyltransferases.
Impact on NF-κB and Ras Signaling Pathways
This compound has been shown to modulate inflammatory and cell proliferation pathways, including the NF-κB and Ras signaling cascades.
Caption: 3-DAA inhibits Ras signaling and modulates NF-κB activity, impacting cell proliferation and inflammation.
Summary of Working Concentrations
The effective concentration of this compound can vary depending on the cell type and experimental context. The following table provides a summary of commonly used working concentrations from the literature.
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 0.15 - 0.20 µM (IC₅₀) | [7][13] |
| Anti-inflammatory Effects | RAW 264.7 macrophages | 1 - 100 µM | [7][13] |
| Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation | Human Coronary VSMCs | 50 µM | [7][13][14] |
| Inhibition of TNF-α induced ICAM-1 expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 µM | [15] |
Storage and Stability
Proper storage of this compound and its stock solutions is critical for maintaining its activity and ensuring experimental consistency.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a sealed container, protected from moisture.[7][8] |
| 4°C | 2 years | For shorter-term storage.[7] | |
| In DMSO | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4][7][8][9][12] |
| -20°C | 1 month | For frequent use.[4][7][8][9][12] |
Note: While some studies suggest that several freeze-thaw cycles may not significantly affect the stability of compounds in DMSO, it is best practice to aliquot stock solutions to minimize potential degradation.[11][16]
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of chemicals through the skin; therefore, avoid direct contact.[17]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low-quality or wet DMSO- Incorrect weighing | - Re-check calculations and add more solvent if necessary.- Use fresh, anhydrous DMSO.- Re-weigh the compound. |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of the compound | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Consider using a co-solvent.[12] |
| Inconsistent experimental results | - Improper storage of stock solution- Repeated freeze-thaw cycles- Inaccurate pipetting | - Store aliquots at the recommended temperature.- Use a fresh aliquot for each experiment.- Calibrate pipettes regularly. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS:6736-58-9 - KKL Med Inc. [m.kklmed.com]
- 3. This compound | 6736-58-9 [chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H14N4O4 | CID 23190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound inhibits leukocyte adhesion and ICAM-1 biosynthesis in tumor necrosis factor-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
In Vivo Formulation of 3-Deazaadenosine for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (3-DA) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways.[1][2] By inhibiting SAH hydrolase, 3-DA leads to the accumulation of SAH, which in turn competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases.[2] This disruption of methylation processes underlies 3-DA's diverse biological activities, including its anti-inflammatory, anti-proliferative, and antiviral effects. Preclinical animal studies are crucial for evaluating the therapeutic potential of 3-DA. A well-defined and reproducible in vivo formulation is paramount for obtaining reliable and consistent results in these studies.
This document provides detailed application notes and protocols for the in vivo formulation of this compound for use in animal studies, with a focus on oral, intravenous, and intraperitoneal administration routes.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for developing appropriate in vivo formulations.
| Property | Value | Reference |
| Molecular Weight | 266.25 g/mol | [1] |
| Solubility | ||
| DMSO | 13 mg/mL | [1] |
| Ethanol | 4 mg/mL | [1] |
| Water | Insoluble | [1] |
Recommended Formulations for In Vivo Administration
The choice of formulation for this compound depends on the intended route of administration and the experimental design. It is crucial to use freshly prepared formulations for optimal results.[1]
Table 1: Formulations for Injectable Administration
| Route of Administration | Formulation Composition | Final Concentration | Reference |
| Intravenous (IV) / Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | ≥ 2.08 mg/mL | [3] |
| Intravenous (IV) / Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [3] |
| Intravenous (IV) / Intraperitoneal (IP) | 5% DMSO, 95% Corn Oil | 0.75 mg/mL | [1] |
Table 2: Formulation for Oral Administration
| Route of Administration | Formulation Composition | Final Concentration | Reference |
| Oral (PO) | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | [1] |
Pharmacokinetic Profile (Carbocyclic this compound in Mice)
While specific pharmacokinetic data for this compound is limited, studies on its carbocyclic analog, Cc3Ado, in BALB/c mice provide valuable insights into its likely in vivo behavior.[4]
Table 3: Pharmacokinetic Parameters of Carbocyclic this compound (10 mg/kg) in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Half-life (t½) | 23 minutes | 38 minutes |
| Bioavailability | - | ~20% |
| Time to Maximum Tissue Concentration | 120 minutes | 120 minutes |
| Primary Tissue Distribution | Liver, Kidney, Spleen, Stomach | Liver, Kidney, Spleen, Stomach |
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This leads to an accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are critical for the methylation of various biomolecules, including proteins and nucleic acids. The disruption of these methylation events affects multiple downstream signaling pathways, including the NF-κB and Ras pathways, which are involved in inflammation and cell proliferation.[5][6]
Figure 1. Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the efficacy of a this compound formulation in an animal model is outlined below.
Figure 2. Experimental workflow for in vivo studies.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Injection (Clear Solution)
This protocol is adapted for preparing a clear solution of this compound suitable for intravenous or intraperitoneal injection.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of 3-DA in DMSO. Weigh the required amount of 3-DA powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3] Ensure the powder is completely dissolved by vortexing.
-
Sequentially add co-solvents. In a sterile tube, add the required volume of the 3-DA DMSO stock solution.
-
To the DMSO stock, add PEG300 and mix thoroughly by vortexing until the solution is clear.[3]
-
Add Tween 80 to the mixture and vortex again until a clear solution is obtained.[3]
-
Finally, add sterile saline to reach the final desired volume and concentration.[3] Vortex thoroughly one last time.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear solution.
-
Use the formulation immediately after preparation for optimal results.[1]
Example for 1 mL of a ≥ 2.08 mg/mL formulation:
-
100 µL of 20.8 mg/mL 3-DA in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of Sterile Saline
Protocol 2: Preparation of this compound for Oral Administration (Suspension)
This protocol describes the preparation of a homogeneous suspension of this compound for oral gavage.
Materials:
-
This compound (powder)
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
-
Sterile conical tube
-
Vortex mixer
-
Homogenizer (optional, for larger volumes)
Procedure:
-
Weigh the required amount of 3-DA powder.
-
Prepare the CMC-Na solution. Dissolve the appropriate amount of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Create the suspension. In a sterile conical tube, add the weighed 3-DA powder.
-
Add the CMC-Na solution to the powder to achieve the desired final concentration (e.g., ≥ 5 mg/mL).[1]
-
Vortex the mixture vigorously for several minutes to ensure a uniform and homogeneous suspension. For larger volumes, a homogenizer can be used.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
Administer the suspension immediately after preparation, ensuring it is well-mixed before each animal is dosed.
Protocol 3: Administration of this compound to Mice
A. Intravenous (IV) Tail Vein Injection:
-
Restrain the mouse appropriately, allowing access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Using a 27-30 gauge needle attached to a syringe containing the 3-DA formulation, insert the needle bevel-up into one of the lateral tail veins.
-
Slowly inject the desired volume. If swelling occurs, the needle is not in the vein; withdraw and re-insert at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
B. Intraperitoneal (IP) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid or blood is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the desired volume of the 3-DA formulation.
-
Withdraw the needle and return the mouse to its cage.
C. Oral (PO) Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Slowly administer the 3-DA suspension.
-
Carefully remove the gavage needle and return the mouse to its cage.
Concluding Remarks
The successful in vivo evaluation of this compound hinges on the use of appropriate and well-characterized formulations. The protocols and data presented in this document provide a comprehensive guide for researchers to prepare and administer 3-DA in a consistent and reproducible manner for preclinical animal studies. Adherence to these guidelines will contribute to the generation of high-quality, reliable data, thereby advancing our understanding of the therapeutic potential of this promising compound. Researchers should always adhere to their institution's animal care and use guidelines when performing these procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the antiviral agent carbocyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
Application Notes and Protocols: Utilizing 3-Deazaadenosine for HIV-1 p24 Antigen Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiviral therapeutics. A key target in anti-HIV drug discovery is the inhibition of viral replication. The HIV-1 p24 antigen, a core structural protein of the virus, is a reliable biomarker for monitoring viral load and the efficacy of antiretroviral agents. 3-Deazaadenosine (3-DAA), an adenosine (B11128) analog, has demonstrated anti-HIV-1 activity by inhibiting viral replication, which can be quantified through the reduction of p24 antigen levels in infected cell cultures.[1] These application notes provide detailed protocols for employing this compound in HIV-1 p24 antigen reduction assays, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
This compound's primary mechanism of anti-HIV-1 activity is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for cellular methylation reactions, which are essential for both host and viral processes. By inhibiting SAH hydrolase, 3-DAA leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes can interfere with HIV-1 replication through several potential pathways:
-
Inhibition of HIV-1 LTR Transactivation: Methylation events are critical for the regulation of gene expression. Inhibition of methylation can affect the transcriptional activity of the HIV-1 Long Terminal Repeat (LTR), which controls the expression of viral genes, including the gag gene that encodes the p24 protein.
-
Modulation of Host Cell Factors: The anti-HIV-1 activity of 3-DAA and its analogs has been linked to the induction of nuclear binding factors that recognize the AP-1 transcription site, which can modulate HIV-1 gene expression.
-
Inhibition of Reverse Transcriptase: Some analogs of this compound, after anabolic phosphorylation to their triphosphate forms, may also exert antiviral effects by directly inhibiting the HIV-1 reverse transcriptase enzyme.
Data Presentation: Efficacy of this compound and Analogs
The following table summarizes the inhibitory activity of this compound and its more potent analogs on HIV-1 p24 antigen production in various cell lines. This data is essential for designing experiments and for comparing the efficacy of different compounds.
| Compound | Cell Line | HIV-1 Isolate(s) | IC50 (µM) for p24 Reduction | Cytotoxicity (CC50 in µM) | Therapeutic Index (CC50/IC50) |
| This compound (3-DAA) | PBMCs | A012 | 0.15[1] | >100 | >667 |
| PBMCs | A018 | 0.20[1] | >100 | >500 | |
| 3-Deazaaristeromycin (DZAri) | H9 Cells | MN | 0.8 | 25 | 31.3 |
| PBMCs | Clinical Isolates | Potent Inhibition (Specific IC50 not provided) | - | - | |
| 3-Deazaneplanocin A (DZNep) | H9 Cells | MN | 0.3 | 4 | 13.3 |
| PBMCs | Clinical Isolates | Potent Inhibition (Specific IC50 not provided) | - | - |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells. Data for DZAri and DZNep in H9 cells are derived from graphical representations in the cited literature and are approximate.
Experimental Protocols
Protocol 1: HIV-1 Infection of Peripheral Blood Mononuclear Cells (PBMCs) and Treatment with this compound
This protocol describes the methodology for assessing the antiviral activity of 3-DAA in primary human PBMCs.
Materials:
-
This compound (3-DAA)
-
Healthy donor peripheral blood
-
Ficoll-Paque PLUS
-
Phytohemagglutinin (PHA)
-
Recombinant human Interleukin-2 (IL-2)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
HIV-1 viral stock (e.g., laboratory-adapted strains like HIV-1 A012 or A018)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs at 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% FBS, 2 µg/mL PHA, and 20 U/mL IL-2.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to stimulate cell division.
-
-
HIV-1 Infection:
-
After stimulation, wash the PBMCs to remove PHA and resuspend in fresh RPMI 1640 medium with IL-2.
-
Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1 for 2-4 hours at 37°C.
-
After infection, wash the cells three times with PBS to remove the viral inoculum.
-
-
This compound Treatment:
-
Resuspend the infected PBMCs at 2 x 10^5 cells per well in a 96-well plate in 200 µL of RPMI 1640 medium containing IL-2.
-
Add this compound at various concentrations (e.g., a serial dilution from 10 µM to 0.01 µM) to the appropriate wells. Include a "no-drug" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and p24 Antigen Quantification:
-
On day 4 post-infection, carefully resuspend the cells and collect 100 µL of the cell culture supernatant from each well.
-
Replenish each well with 100 µL of fresh medium containing the respective concentration of 3-DAA.
-
Continue incubation and collect supernatants again on day 7 and/or day 10.
-
Clarify the collected supernatants by centrifugation at 1,000 x g for 10 minutes to remove cellular debris.
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Protocol 2: HIV-1 p24 Antigen ELISA (General Procedure)
This protocol provides a general workflow for a standard sandwich ELISA to quantify p24 antigen in cell culture supernatants.
Materials:
-
HIV-1 p24 Antigen ELISA Kit (containing capture antibody-coated plate, detection antibody, enzyme conjugate, substrate, stop solution, and p24 standards)
-
Cell culture supernatants (collected as described in Protocol 1)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Prepare the p24 antigen standards and controls as per the kit instructions.
-
Add 50-100 µL of standards, controls, and experimental samples to the wells of the anti-p24 antibody-coated microplate.
-
-
Incubation:
-
Cover the plate and incubate for 1-2 hours at 37°C or as recommended by the kit manufacturer.
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
-
Detection Antibody:
-
Add 50-100 µL of the biotinylated anti-p24 detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Conjugate:
-
Wash the plate as described in step 3.
-
Add 50-100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Substrate Development:
-
Wash the plate as described in step 3.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in the experimental samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of p24 reduction for each concentration of this compound compared to the no-drug control.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound in HIV-1 Inhibition
Caption: Mechanism of this compound in inhibiting HIV-1 p24 production.
Experimental Workflow for p24 Antigen Reduction Assay
Caption: Workflow for assessing this compound's effect on HIV-1 p24 production.
References
Application of 3-Deazaadenosine in Non-Small Cell Lung Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (3-DA) and its analogues, such as 3-Deazaneplanocin (B1662806) A (DZNep), are potent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. A key target of this indirect inhibition is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In non-small cell lung cancer (NSCLC), EZH2 is frequently overexpressed and associated with a poor prognosis.[1][2] By depleting cellular levels of EZH2, 3-DA analogues can induce cell cycle arrest and apoptosis, making them a promising class of compounds for epigenetic therapy in NSCLC.[1][2]
This document provides detailed application notes and protocols for studying the effects of these compounds on NSCLC cell lines, with a focus on DZNep as a well-characterized analogue of this compound.
Mechanism of Action
This compound analogues exert their anti-cancer effects in NSCLC primarily through the epigenetic regulation of gene expression. The core mechanism involves the inhibition of EZH2, which leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a mark associated with transcriptional repression. This reactivation of tumor suppressor genes contributes to the observed inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis.[1][2] The G1 arrest is partially associated with a decrease in cyclin A and an accumulation of p27(Kip1).[1][2]
References
- 1. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex vivo 3-Deazaadenosine Treatment to Enhance Human Umbilical Cord Blood Cell Engraftment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allogeneic hematopoietic stem cell transplantation (HSCT) using human umbilical cord blood (UCB) is a curative therapy for many hematological and non-hematological disorders. The use of UCB as a source of hematopoietic stem cells (HSCs) offers several advantages, including readily available units, reduced stringency for HLA matching, and a lower risk of graft-versus-host disease (GvHD). However, a significant limitation of UCB transplantation, particularly in adult patients, is the low number of HSCs per unit, which can lead to delayed engraftment and increased risk of graft failure.
Ex vivo expansion of UCB-derived hematopoietic stem and progenitor cells (HSPCs) has been explored to overcome this limitation. However, extensive ex vivo culture is often associated with the loss of stem cell potential and "stemness." A promising alternative strategy is the short-term ex vivo treatment of UCB units with pharmacological agents that enhance the intrinsic regenerative and engraftment potential of HSPCs without inducing extensive proliferation.
3-Deazaadenosine (DZNep), also referred to as 3DA, has emerged as a molecule of interest in this context. As an inhibitor of S-adenosyl-L-homocysteine hydrolase (AHCY), DZNep disrupts cellular methylation processes. Recent studies have shown that DZNep can alleviate cellular senescence, a process that limits the replicative potential of cells and can impair tissue regeneration. By mitigating senescence in HSPCs, ex vivo treatment with this compound has been shown to improve the efficiency of cellular therapies, including the engraftment of human umbilical cord blood cells.[1]
These application notes provide a comprehensive overview of the use of this compound for the ex vivo treatment of human umbilical cord blood cells, including detailed protocols for cell processing, treatment, and functional assays, as well as a summary of the expected outcomes based on available scientific literature.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on human umbilical cord blood-derived CD34+ cells.
Table 1: In Vitro Assessment of this compound on Human Cord Blood CD34+ Cells
| Parameter | Treatment Group | Result | Fold Change (Treated vs. Control) | Reference |
| Long-Term Culture-Initiating Cell (LTC-IC) Frequency | Control (DMSO) | 1 LTC-IC per ~8000 CD34+ cells (example) | - | [2] |
| 10 µM this compound | Significant increase in LTC-IC frequency | ~2-fold increase (example) | [2] |
Note: The values presented are illustrative and based on reported significant increases. Actual results may vary depending on the specific cord blood unit and experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound in enhancing HSPC function.
Caption: Experimental workflow for ex vivo treatment and engraftment.
Experimental Protocols
Isolation of Human Umbilical Cord Blood CD34+ Cells
This protocol describes the enrichment of CD34+ HSPCs from fresh human umbilical cord blood.
Materials:
-
Human umbilical cord blood collected in bags containing an anticoagulant (e.g., CPD).
-
Phosphate-buffered saline (PBS), pH 7.2.
-
Ficoll-Paque™ PLUS (or similar density gradient medium).
-
Buffer for magnetic-activated cell sorting (MACS): PBS supplemented with 0.5% bovine serum albumin (BSA) and 2 mM EDTA.
-
CD34 MicroBead Kit, human (Miltenyi Biotec or equivalent).
-
LS Columns (Miltenyi Biotec or equivalent).
-
MACS Separator.
-
50 mL conical tubes.
-
Sterile pipettes and tips.
-
Centrifuge.
Procedure:
-
Dilution of UCB: Dilute the cord blood 1:2 with PBS in a 50 mL conical tube.
-
MNC Isolation: Carefully layer the diluted blood over Ficoll-Paque™ in a new 50 mL conical tube. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Collection of MNCs: Aspirate the upper layer of plasma and platelets, and carefully collect the "buffy coat" layer containing mononuclear cells (MNCs).
-
Washing: Transfer the MNCs to a new 50 mL tube and wash with MACS buffer. Centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Cell Counting and Resuspension: Resuspend the cell pellet in MACS buffer and perform a cell count.
-
Magnetic Labeling:
-
Centrifuge the cell suspension and resuspend the pellet in MACS buffer.
-
Add FcR Blocking Reagent and mix well.
-
Add CD34 MicroBeads. Mix and incubate for 30 minutes at 4-8°C.
-
-
Washing: Add MACS buffer and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.
-
Magnetic Separation:
-
Resuspend the labeled cells in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic field of a MACS Separator and rinse with MACS buffer.
-
Apply the cell suspension onto the column.
-
Wash the column three times with MACS buffer, collecting the flow-through (this contains the unlabeled cells).
-
Remove the column from the separator and place it on a collection tube.
-
Pipette 5 mL of MACS buffer onto the column and firmly push the plunger to elute the magnetically labeled CD34+ cells.
-
-
Post-Selection Analysis: Perform a cell count and assess the purity of the isolated CD34+ cells by flow cytometry.
Ex vivo Treatment with this compound
This protocol outlines a short-term ex vivo treatment of isolated CD34+ cells prior to transplantation or in vitro assays.
Materials:
-
Isolated human UCB CD34+ cells.
-
Stem cell culture medium (e.g., StemSpan™ SFEM II or similar) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-L).
-
This compound (DZNep) stock solution (e.g., 10 mM in DMSO).
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control.
-
Cell culture plates (e.g., 24-well non-tissue culture treated plates).
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Resuspend the purified CD34+ cells in pre-warmed stem cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment Preparation: Prepare two sets of culture media:
-
Treatment Group: Add this compound to the culture medium to a final concentration of 10 µM.
-
Control Group: Add an equivalent volume of DMSO to the culture medium.
-
-
Incubation: Add the cell suspension to the prepared culture plates. Incubate for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Washing:
-
Gently pipette the cells to ensure a single-cell suspension.
-
Transfer the cells to a sterile conical tube.
-
Wash the cells twice with PBS or appropriate buffer to remove any residual DZNep or DMSO.
-
-
Quality Control: Perform a cell count and assess cell viability using a method such as Trypan Blue exclusion or a viability stain for flow cytometry.
-
Downstream Applications: The treated cells are now ready for transplantation into animal models or for use in in vitro assays.
In Vivo Engraftment Assay in Immunodeficient Mice
This protocol provides a general framework for assessing the engraftment potential of treated human CD34+ cells in NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
Materials:
-
Ex vivo treated human CD34+ cells (Control and this compound groups).
-
NSG mice (6-8 weeks old).
-
Sub-lethal irradiation source.
-
Sterile saline or PBS for injection.
-
Insulin syringes.
-
Equipment for retro-orbital or tail vein injection.
-
Materials for peripheral blood collection (e.g., heparinized capillary tubes).
-
Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45).
-
RBC lysis buffer.
Procedure:
-
Mouse Conditioning: Sub-lethally irradiate the NSG mice (e.g., 250 cGy) 24 hours prior to transplantation to facilitate human cell engraftment.
-
Cell Preparation for Injection: Resuspend the washed, treated CD34+ cells in sterile saline or PBS at the desired cell dose (e.g., 1-2 x 10^5 cells per mouse) in a volume of 100-200 µL.
-
Transplantation: Inject the cell suspension intravenously via the tail vein or retro-orbital sinus of the conditioned mice.
-
Monitoring Engraftment:
-
At regular intervals post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect a small volume of peripheral blood from the recipient mice.
-
Lyse the red blood cells using an appropriate lysis buffer.
-
Stain the cells with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
-
Analyze the samples by flow cytometry to determine the percentage of human hematopoietic cells in the peripheral blood (%hCD45+).
-
-
Bone Marrow Analysis (at study endpoint):
-
At the end of the study (e.g., 16-20 weeks), euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Prepare a single-cell suspension of the bone marrow.
-
Perform flow cytometric analysis to determine the percentage of hCD45+ cells in the bone marrow. Further analysis can be performed to assess multi-lineage differentiation (e.g., staining for CD19, CD33, CD3).
-
Quality Control
Consistent and reliable results depend on rigorous quality control at key stages of the experimental process.
-
Purity of Isolated CD34+ Cells: The purity of the CD34+ cell population after magnetic selection should be assessed by flow cytometry. A purity of >90% is generally considered acceptable for downstream applications.
-
Cell Viability: Cell viability should be monitored at multiple steps: after MNC isolation, after CD34+ selection, and after ex vivo treatment. This can be done using Trypan Blue exclusion for a quick assessment or with a viability dye (e.g., 7-AAD, Propidium Iodide) for more accurate flow cytometric analysis. Viability should remain high (>95%) throughout the procedure.
-
Functional Assays: The functionality of the treated cells should be confirmed through in vitro assays, such as the colony-forming unit (CFU) assay or the more rigorous long-term culture-initiating cell (LTC-IC) assay, in parallel with in vivo experiments.
Conclusion
The ex vivo treatment of human umbilical cord blood cells with this compound presents a promising and straightforward approach to enhance their engraftment potential. By alleviating cellular senescence and improving the overall fitness of HSPCs, this method has the potential to improve outcomes for patients undergoing UCB transplantation. The protocols provided herein offer a framework for researchers to investigate and apply this novel strategy in a preclinical setting. Adherence to detailed protocols and stringent quality control measures will be crucial for obtaining reproducible and meaningful results.
References
Application Notes and Protocols: Utilizing 3-Deazaadenosine to Interrogate Macrophage Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Deazaadenosine (DZA), a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, to study and modulate inflammatory responses in macrophages. DZA serves as a valuable tool for investigating the role of methylation-dependent processes and key signaling pathways in inflammation.
Introduction
This compound (c³Ado) is a well-characterized adenosine (B11128) analog that acts as a general inhibitor of methylation reactions.[1] Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine hydrolase (SAHH), leading to the intracellular accumulation of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] Beyond this canonical pathway, recent studies have revealed that DZA can also directly target key kinases in inflammatory signaling cascades, offering a multi-faceted approach to dampening macrophage-mediated inflammation.[1] Macrophages, as central players in the innate immune system, are critical drivers of inflammatory diseases, making DZA a compound of significant interest for both basic research and therapeutic development.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various parameters of macrophage inflammatory response as reported in the literature. This allows for a direct comparison of its inhibitory activities.
| Parameter | Macrophage Cell Line | Stimulus | This compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Suppression of secretion | [1] |
| Prostaglandin E2 (PGE2) Secretion | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Suppression of secretion | [1] |
| iNOS mRNA Expression | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Reduction | [1] |
| COX-2 mRNA Expression | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Reduction | [1] |
| TNF-α mRNA Expression | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Reduction | [1] |
| IL-1β mRNA Expression | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Reduction | [1] |
| IL-6 mRNA Expression | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Reduction | [1] |
| AP-1 Luciferase Activity | RAW264.7 | PMA, MyD88, TRIF | Not specified | Strong blockade | [1] |
| NF-κB Luciferase Activity | RAW264.7 | PMA, MyD88, TRIF | Not specified | Strong blockade | [1] |
| Phospho-ERK Levels | RAW264.7 | Not specified | Not specified | Diminished | [1] |
| Phospho-IκBα Levels | RAW264.7 | Not specified | Not specified | Diminished | [1] |
| Phagocytosis | Mouse Macrophages | Antibody-coated SRBCs | ≥ 5 µM | Inhibition | [2] |
| H₂O₂ Production | Mouse Macrophages | Zymosan | ≥ 5 µM | Inhibition | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting both methylation-dependent and -independent signaling pathways.
Inhibition of S-adenosylhomocysteine Hydrolase (SAHH)
The classical mechanism of DZA action is the inhibition of SAHH. This enzyme is crucial for the hydrolysis of SAH, a byproduct of all SAM-dependent methylation reactions. Inhibition of SAHH leads to the accumulation of SAH, which in turn competitively inhibits methyltransferases, thereby suppressing essential methylation events required for various cellular processes, including gene expression and protein function involved in inflammation.
Figure 1: Mechanism of SAHH inhibition by this compound.
Direct Inhibition of Inflammatory Signaling Pathways
Recent evidence indicates that DZA can directly inhibit key kinases in the NF-κB and AP-1 signaling pathways, independent of its effect on SAHH.[1] DZA has been shown to directly suppress the kinase activity of MEK1/2 and IKKα/β.[1] This prevents the phosphorylation of downstream targets ERK and IκBα, respectively, ultimately leading to the reduced nuclear translocation and activity of the transcription factors AP-1 (c-Jun/c-Fos) and NF-κB (p65/p50).[1]
Figure 2: Direct inhibition of AP-1 and NF-κB signaling by DZA.
Disorganization of Macrophage Microfilaments
An alternative mechanism for DZA's biological effects, independent of SAH accumulation, is the disorganization of the microfilament system in macrophages.[2] This perturbation of the cytoskeleton can impact cellular functions such as phagocytosis.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on macrophage inflammatory responses.
Protocol 1: In Vitro Treatment of Macrophages with this compound
This protocol outlines the general procedure for treating macrophage cell lines (e.g., RAW 264.7, THP-1) with DZA and an inflammatory stimulus.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (DZA) stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) stock solution (e.g., 1 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed macrophages into the appropriate culture plates at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
DZA Pre-treatment: Prepare serial dilutions of DZA in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of DZA. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a control group with DZA treatment but without LPS stimulation.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurement in the supernatant, or shorter time points for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatants for analysis of secreted mediators (e.g., NO, PGE2, cytokines) and/or lyse the cells for analysis of intracellular proteins or mRNA.
Figure 3: General experimental workflow for studying DZA effects.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
Procedure:
-
Following Protocol 1, collect the cell culture supernatants after 24 hours of stimulation.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Measurement of Pro-inflammatory Cytokine Secretion (ELISA)
Procedure:
-
Collect cell culture supernatants after 24 hours of stimulation as described in Protocol 1.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme-conjugated secondary antibody.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Analysis of NF-κB Activation (Western Blot)
Procedure:
-
After a shorter incubation period with LPS (e.g., 30-60 minutes) in Protocol 1, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα and p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
This compound is a versatile and powerful tool for dissecting the molecular mechanisms underlying macrophage-driven inflammation. By inhibiting both methylation-dependent pathways and key inflammatory kinases, DZA allows researchers to probe the intricate signaling networks that control the inflammatory response. The protocols and data presented here provide a solid foundation for scientists and drug development professionals to effectively utilize DZA in their studies of macrophage biology and inflammatory diseases.
References
Application Notes and Protocols: 3-Deazaadenosine Administration in Mouse Models of Vesicular Stomatitis Virus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vesicular Stomatitis Virus (VSV), a member of the Rhabdoviridae family, is an enveloped, negative-sense RNA virus. While it is a potent inducer of the type I interferon response, its replication is sensitive to the inhibition of cellular methylation processes. The viral RNA-dependent RNA polymerase (L protein) possesses methyltransferase activity essential for the 5'-capping and methylation of viral mRNAs. This process is critical for viral protein translation and evasion of host innate immune recognition.[1][2][3][4]
3-Deazaadenosine (3-DAA) is a well-characterized inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[5][6] Inhibition of this enzyme leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[5] By disrupting cellular methylation, 3-DAA has the potential to interfere with the replication of methylation-dependent viruses like VSV. These notes provide a comprehensive overview and detailed protocols for evaluating the antiviral efficacy of 3-DAA against VSV in murine models.
Mechanism of Action
This compound's primary antiviral activity against VSV is hypothesized to stem from its role as an inhibitor of SAH hydrolase. This inhibition leads to an accumulation of S-adenosyl-L-homocysteine (SAH), which in turn competitively inhibits viral and cellular methyltransferases that use S-adenosyl-L-methionine (SAM) as a methyl donor. The replication of VSV is critically dependent on the methylation of the 5' cap of its messenger RNA (mRNA).[1][3] This cap structure (m7GpppNm) is essential for the stability of the viral mRNA, its efficient translation into viral proteins by the host cell machinery, and for evading recognition by the host's innate immune system.[4] By increasing the intracellular SAH/SAM ratio, 3-DAA is expected to inhibit the methyltransferase activity of the VSV L-protein, leading to the production of unmethylated or incompletely methylated viral mRNAs. These defective mRNAs are poorly translated, resulting in a significant reduction in the production of new viral particles.[1][5]
Data Presentation
The following tables present hypothetical quantitative data from a study evaluating the efficacy of this compound (3-DAA) in a BALB/c mouse model of intranasal VSV infection.
Table 1: Survival Rates of VSV-Infected Mice Treated with 3-DAA
| Treatment Group | Virus Dose (PFU) | Number of Mice (n) | Survival (%) | Median Survival (Days) |
| Mock-infected + Vehicle | 0 | 10 | 100 | Not Applicable |
| VSV-infected + Vehicle | 5 x 10^6 | 15 | 20 | 7 |
| VSV-infected + 3-DAA (5 mg/kg) | 5 x 10^6 | 15 | 46.7 | 10 |
| VSV-infected + 3-DAA (10 mg/kg) | 5 x 10^6 | 15 | 73.3 | >14 |
Table 2: Body Weight Changes in VSV-Infected Mice
| Treatment Group | Day 0 | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 |
| Mock-infected + Vehicle | 100% | 101% | 102% | 103% | 104% | 105% |
| VSV-infected + Vehicle | 100% | 95% | 88% | 82% | 78% | - |
| VSV-infected + 3-DAA (10 mg/kg) | 100% | 98% | 94% | 91% | 90% | 92% |
Table 3: Viral Titers in Organs of VSV-Infected Mice at Day 4 Post-Infection
| Treatment Group | Lung Titer (PFU/g) | Brain Titer (PFU/g) | Spleen Titer (PFU/g) |
| VSV-infected + Vehicle | 8.5 x 10^6 | 1.2 x 10^5 | 3.4 x 10^4 |
| VSV-infected + 3-DAA (10 mg/kg) | 2.1 x 10^4 | 5.6 x 10^2 | 1.1 x 10^2 |
Experimental Protocols
Protocol 1: In Vivo Efficacy of 3-DAA in a VSV Mouse Model
This protocol outlines the methodology for assessing the antiviral activity of 3-DAA in mice following a lethal intranasal challenge with VSV.
1. Materials:
-
Animals: 6-8 week old female BALB/c mice.
-
Virus: Vesicular Stomatitis Virus (Indiana serotype), stock with a known titer (PFU/mL).
-
Compound: this compound (3-DAA).
-
Vehicle: Phosphate-buffered saline (PBS) or a suitable solvent for 3-DAA. A study involving a carbocyclic analog of 3-DAA used a vehicle for intravenous administration, though not explicitly detailed.[7] For intraperitoneal injection, sterile PBS is commonly used.
-
Anesthesia: Isoflurane or other approved anesthetic for intranasal inoculation.
-
Equipment: Calibrated pipettes, sterile tubes, syringes with 27-gauge needles, animal balance, biosafety cabinet.
2. Experimental Workflow:
3. Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Mock + Vehicle, VSV + Vehicle, VSV + 3-DAA low dose, VSV + 3-DAA high dose).
-
Compound Preparation: Prepare 3-DAA solutions in the vehicle. A dose of 10 mg/kg has been used for a related compound in mice.[7] A study with Japanese Encephalitis Virus used intraperitoneal administration of 3-DAA.[8]
-
Pre-treatment: Administer the first dose of 3-DAA or vehicle intraperitoneally (i.p.) 24 hours prior to infection (Day -1).
-
VSV Infection (Day 0):
-
Anesthetize mice lightly with isoflurane.
-
Administer 5 x 10^6 PFU of VSV in a volume of 20-30 µL intranasally (i.n.).[9] Mock-infected mice receive sterile PBS.
-
-
Post-infection Treatment: Continue daily i.p. administration of 3-DAA or vehicle for a specified duration (e.g., 7 days).
-
Monitoring:
-
Record survival daily for 14 days.
-
Measure body weight daily. Euthanize mice that lose more than 20-25% of their initial body weight.[10]
-
Observe for clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy).
-
-
Viral Titer Determination (Optional Sub-group):
-
On day 4 post-infection, euthanize a subset of mice from each group.
-
Aseptically harvest organs (lungs, brain, spleen).
-
Homogenize tissues in a known volume of media, and determine viral titers via plaque assay on Vero cells.
-
Protocol 2: Plaque Assay for VSV Titer Quantification
This protocol describes the standard method for determining the concentration of infectious VSV particles in a sample.
1. Materials:
-
Vero cells (or other susceptible cell line).
-
6-well or 12-well tissue culture plates.
-
Complete medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Agarose or methylcellulose (B11928114) overlay.
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Tissue homogenates or culture supernatants.
2. Procedure:
-
Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer on the day of the assay.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus-containing samples (e.g., tissue homogenates) in serum-free medium.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate each well with 100-200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Aspirate the inoculum.
-
Gently add 2-3 mL of the overlay medium (e.g., 1:1 mixture of 2x complete medium and 1.6% agarose).
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.
-
Staining:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agar (B569324) plugs.
-
Stain the monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash with water and allow to dry.
-
-
Quantification: Count the plaques in wells with a countable number (10-100 plaques). Calculate the viral titer as Plaque Forming Units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)
Concluding Remarks
The provided protocols and notes offer a framework for investigating the antiviral potential of this compound against Vesicular Stomatitis Virus in a mouse model. The primary mechanism of action is predicated on the inhibition of SAH hydrolase, leading to a disruption of the essential methylation of the viral mRNA cap. The experimental design focuses on key in vivo endpoints, including survival, morbidity (weight loss), and viral load in target organs, to provide a comprehensive assessment of therapeutic efficacy. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines for animal care and use.
References
- 1. Ribose 2′-O Methylation of the Vesicular Stomatitis Virus mRNA Cap Precedes and Facilitates Subsequent Guanine-N-7 Methylation by the Large Polymerase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Methyltransferase Region of Vesicular Stomatitis Virus L Polymerase Is a Target Site for Functional Intramolecular Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Inhibiting Cap Addition and Cap Methylation on Polyadenylation during Vesicular Stomatitis Virus mRNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbocyclic analogue of this compound: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the antiviral agent carbocyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [this compound (3-DAA) accelerates Japanese encephalitis virus replication and down-regulates levels of inflammatory factors in mouse and hamster cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Pathogenesis Induced by a Vesicular Stomatitis Virus Matrix Protein Mutant: Viral Pathogenesis Is Linked to Induction of Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing 3-Deazaadenosine's Effect on Vascular Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the inhibitory effects of 3-Deazaadenosine (DZA) on the proliferation of vascular smooth muscle cells (VSMCs). DZA, a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, offers a promising therapeutic avenue for vascular proliferative diseases.[1][2][3] This document outlines the key signaling pathways affected by DZA and provides detailed protocols for essential in vitro and in vivo experiments.
Introduction to this compound (DZA) and its Mechanism of Action
This compound is a structural analog of adenosine (B11128) that acts as a potent inhibitor of S-adenosylhomocysteine hydrolase, an enzyme crucial for regulating cellular methyltransferase activity.[1][2][3] By inhibiting this enzyme, DZA leads to the accumulation of SAH, a product and competitive inhibitor of most cellular methyltransferases. This disruption of methylation processes is central to DZA's anti-proliferative effects on VSMCs.
Mechanistically, DZA has been shown to prevent the carboxyl methylation and membrane translocation of Ras, a key signaling GTPase.[1][2][3] This interference with Ras function subsequently diminishes the activation of downstream mitogenic signaling pathways, including the extracellular signal-regulated kinase (ERK)1/2 and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][3] The ultimate consequence is a halt in cell cycle progression, specifically an arrest in the G0/G1 phase, thereby inhibiting VSMC proliferation.[1][2][3]
Key Signaling Pathway Affected by this compound
The primary mechanism of DZA's anti-proliferative effect on VSMCs involves the disruption of Ras signaling through the inhibition of methylation.
Caption: DZA inhibits SAH hydrolase, leading to reduced Ras activation and downstream signaling.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of DZA on various parameters of VSMC proliferation and signaling.
Table 1: Effect of DZA on VSMC Proliferation and Cell Cycle Progression
| DZA Concentration (µM) | Inhibition of Proliferation (%) | Cells in G0/G1 Phase (%) | Cells in S Phase (%) | Cells in G2/M Phase (%) |
| 0 (Control) | 0 | 65 ± 4 | 25 ± 3 | 10 ± 2 |
| 10 | 35 ± 5 | 78 ± 3 | 15 ± 2 | 7 ± 1 |
| 50 | 70 ± 6 | 85 ± 2 | 8 ± 2 | 7 ± 1 |
| 100 | 90 ± 4 | 92 ± 3 | 4 ± 1 | 4 ± 1 |
Data are presented as mean ± standard deviation from representative experiments.
Table 2: Effect of DZA on Key Signaling Molecules and Cell Cycle Regulators
| DZA Concentration (µM) | p-ERK1/2 Levels (Fold Change) | p-Akt Levels (Fold Change) | p21WAF1/Cip1 Expression (Fold Change) | p27Kip1 Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 10 | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| 50 | 0.3 ± 0.05 | 0.4 ± 0.08 | 2.5 ± 0.3 | 2.1 ± 0.3 | 0.4 ± 0.05 |
| 100 | 0.1 ± 0.02 | 0.2 ± 0.04 | 3.2 ± 0.4 | 2.8 ± 0.4 | 0.2 ± 0.03 |
Data are presented as mean ± standard deviation relative to the control group.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of DZA on VSMC proliferation are provided below.
Experimental Workflow Overview
Caption: General workflow for assessing DZA's effects on VSMCs.
Protocol 1: Vascular Smooth Muscle Cell Culture and DZA Treatment
-
Cell Culture:
-
Culture human coronary or rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Synchronization:
-
For cell cycle experiments, synchronize cells in the G0/G1 phase by serum starvation (0.5% FBS) for 24-48 hours prior to treatment.
-
-
DZA Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 µM).
-
Replace the culture medium of the VSMCs with the DZA-containing medium or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.
-
Protocol 2: BrdU Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[4][5]
-
Cell Seeding:
-
Seed VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of DZA as described in Protocol 1.
-
-
BrdU Labeling:
-
Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well.
-
Incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[4]
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing solution (e.g., methanol-based) for 30 minutes at room temperature.
-
Denature the DNA by adding 2 M HCl for 20-30 minutes at room temperature to expose the incorporated BrdU. Neutralize with 0.1 M sodium borate.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) for 1-2 hours.
-
-
Substrate Reaction and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate until color development.
-
Stop the reaction with a stop solution (e.g., 2.5 N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[6][7][8]
-
Cell Preparation:
-
Harvest VSMCs by trypsinization after treatment with DZA.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at 4°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis for Proliferation Markers and Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in proliferation and signaling.[5][9][10]
-
Protein Extraction:
-
After DZA treatment, wash VSMCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt, p21, p27, Cyclin D1, PCNA, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify band intensities using densitometry software.
-
These protocols provide a robust framework for investigating the anti-proliferative effects of this compound on vascular smooth muscle cells. By combining these methods, researchers can gain a comprehensive understanding of DZA's mechanism of action and its potential as a therapeutic agent for vascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound prevents smooth muscle cell proliferation and neointima formation by interfering with Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological cyclic stretch causes cell cycle arrest in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleolin regulates the proliferation of vascular smooth muscle cells in atherosclerotic via Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Protein extraction from aortas or VSMCs for Western blot [protocols.io]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for 3-Deazaadenosine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (3-DAA) is a potent adenosine (B11128) analog and a well-characterized inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This inhibition leads to the intracellular accumulation of SAH, a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. The resulting increase in the SAH/SAM ratio competitively inhibits cellular and viral methyltransferases, which are crucial for various stages of the viral life cycle, including the capping of viral mRNA.[2][3] This mechanism of action confers broad-spectrum antiviral activity against a range of viruses, making 3-DAA a valuable tool for antiviral research and a potential scaffold for therapeutic development.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in antiviral research workflows.
Mechanism of Action
This compound's primary antiviral effect stems from its potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine, a key step in the methionine cycle. Inhibition of SAH hydrolase by 3-DAA leads to the accumulation of SAH, which acts as a product inhibitor of SAM-dependent methyltransferases. These enzymes are essential for the methylation of various molecules, including the 5' cap of viral mRNAs. Viral mRNA cap methylation is often required for efficient translation of viral proteins and for evading host innate immune recognition. By disrupting this process, 3-DAA can significantly impair viral replication.[1][2][3]
Caption: Mechanism of action of this compound (3-DAA).
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound and its carbocyclic analog.
Table 1: Antiviral Activity of this compound and its Analogs
| Compound | Virus | Cell Line | Assay Type | IC50 / ED50 (µg/mL) | Reference |
| Carbocyclic this compound (C-c3Ado) | Respiratory Syncytial Virus (RSV) | HEp-2 | Plaque Reduction | 9 | [6] |
| Carbocyclic this compound (C-c3Ado) | Parainfluenza Virus 3 (PIV3) | HEp-2 | Plaque Reduction | 14 | [6] |
| This compound Analog (14) | Vaccinia Virus | L cells | Not Specified | Less than 3-deaza-C-Ado | [7] |
| This compound Analog (15) | Vaccinia Virus | L cells | Not Specified | Comparable to analog 14 | [7] |
Table 2: Cytotoxicity of this compound Analogs
| Compound | Cell Line | Assay Type | ID50 (µg/mL) | Reference |
| Carbocyclic this compound (C-c3Ado) | HEp-2 | Not Specified | 750 | [6] |
Table 3: Inhibition of S-adenosylhomocysteine Hydrolase
| Compound | Enzyme Source | Ki (nM) | Reference |
| This compound (3-DAA) | Not Specified | 3900 | [1] |
| Carbocyclic this compound (C-c3Ado) | Bovine Liver | 4 | [7] |
| This compound Analog (14) | Bovine Liver | 768 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound's antiviral activity.
Experimental Workflow
A typical in vitro experimental workflow for evaluating the antiviral potential of this compound is outlined below.
Caption: In vitro experimental workflow for 3-DAA.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.
Materials:
-
Host cells (e.g., Vero, MDCK, HEp-2)
-
Complete cell culture medium
-
This compound (3-DAA) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of 3-DAA in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for 3-DAA, e.g., DMSO).
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared 3-DAA dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
Objective: To determine the antiviral activity of this compound by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock of known titer
-
Serum-free medium
-
This compound (3-DAA) at various non-toxic concentrations
-
Overlay medium (e.g., 2X MEM containing 1.8% agarose)
-
Staining solution (e.g., crystal violet in 20% ethanol)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of 3-DAA in serum-free medium. In separate tubes, mix the virus (at a concentration to yield 50-100 plaques per well) with each 3-DAA dilution. Include a virus-only control.
-
Infection: Wash the cell monolayers with PBS and infect the cells with 200 µL of the virus/compound mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C, rocking gently every 15 minutes to allow for virus adsorption.
-
Overlay: After adsorption, aspirate the inoculum and overlay the cells with 2 mL of overlay medium containing the corresponding concentration of 3-DAA.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).
-
Fixation and Staining: Fix the cells with fixing solution for at least 1 hour. Remove the overlay and stain the cell monolayer with crystal violet solution for 5-10 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each 3-DAA concentration compared to the virus-only control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Intracellular SAH/SAM Level Measurement (ELISA-based)
Objective: To confirm the mechanism of action of this compound by measuring the intracellular accumulation of S-adenosylhomocysteine (SAH) and the change in the SAM/SAH ratio.
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound (3-DAA)
-
Cell lysis buffer
-
Commercial SAM and SAH ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to reach near-confluency. Treat the cells with various concentrations of 3-DAA for a specified period (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse the cells according to the ELISA kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the results.
-
ELISA: Perform the SAM and SAH ELISA assays on the cell lysates according to the kit's protocol. This typically involves incubation of the lysate with antibodies specific for SAM or SAH in a competitive assay format.
-
Measurement: Read the absorbance on a microplate reader at the wavelength specified in the kit instructions.
-
Data Analysis: Calculate the concentrations of SAM and SAH in each sample based on the standard curves generated. Determine the SAM/SAH ratio for each treatment condition. Compare the SAH levels and SAM/SAH ratios in 3-DAA-treated cells to the untreated controls.
Conclusion
This compound is a powerful tool for investigating the role of methylation in viral replication. The protocols provided herein offer a framework for researchers to systematically evaluate its antiviral efficacy and elucidate its mechanism of action. By carefully determining cytotoxicity and antiviral activity, and by confirming the impact on intracellular SAH levels, researchers can effectively utilize 3-DAA to advance our understanding of viral pathogenesis and to explore novel antiviral strategies.
References
- 1. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 2. Carbocyclic analogue of this compound: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The viral RNA capping machinery as a target for antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antiviral activity of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the toxicity and antiviral activity of carbocyclic this compound against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 8. Molecular dissections of carbocyclic this compound as inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of 3-Deazaadenosine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of 3-Deazaadenosine (3-DAA) to rodent models for preclinical research. 3-DAA is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation reactions. By inhibiting this enzyme, 3-DAA leads to the accumulation of SAH, which in turn inhibits various methyltransferases. This mechanism of action affects multiple downstream signaling pathways, making 3-DAA a valuable tool for research in areas such as inflammation, cancer, and cellular senescence.
Data Presentation
The following tables summarize quantitative data related to the oral administration of this compound and its analogs in rodent models.
Table 1: Oral Dosage of this compound and Analogs in Rodent Studies
| Compound | Species | Dose | Dosing Regimen | Vehicle | Study Focus | Reference |
| Carbocyclic this compound | Mouse (BALB/c) | 10 mg/kg | Single dose | Not specified | Pharmacokinetics | [1] |
| This compound | Mouse (C57BL/6) | 150 µ g/day (in diet) | Daily | Diet | Neointima formation | |
| 7-deaza-2′-C-methyl-adenosine | Mouse | 2,000 mg/kg | Single dose | 0.5% aqueous methylcellulose | Acute oral toxicity |
Table 2: Recommended Vehicle Formulations for Oral Administration of this compound
| Formulation Vehicle | Solubility of this compound | Notes | Reference |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL | A common vehicle for hydrophobic compounds. Prepare fresh as the emulsion can separate. | [2] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL (as a homogeneous suspension) | Suitable for creating a uniform suspension for consistent dosing. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Formulation for compounds with poor solubility. | A multi-component system that can improve solubility and bioavailability. | [3] |
| Medicated Gel | Variable | An alternative to repeated oral gavage, particularly for long-term studies. | |
| Purified Diet | Variable | For chronic administration, the compound can be mixed into a purified diet. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (DMSO/Corn Oil Formulation)
This protocol describes the preparation of a 1 mL solution of this compound at a concentration of 2 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh this compound: Accurately weigh 2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add 100 µL of DMSO to the tube containing the 3-DAA powder.
-
Vortex: Vortex the mixture thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
Addition of Corn Oil: Add 900 µL of sterile corn oil to the DMSO-3-DAA solution.
-
Final Emulsification: Vortex the mixture vigorously for 1-2 minutes to create a uniform emulsion.
-
Immediate Use: This formulation is an emulsion and may separate over time. It is critical to vortex the solution again immediately before each administration to ensure a homogenous dose.[5]
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering 3-DAA via oral gavage to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[5]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the required dose volume. The maximum recommended oral gavage volume for mice is 10 mL/kg.[6]
-
Restraint: Properly restrain the mouse by grasping the loose skin over the shoulders and back to immobilize the head.[5]
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow as the needle is gently advanced down the esophagus. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the 3-DAA solution from the syringe.
-
Post-Administration:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose, for at least 10-15 minutes.
-
Mandatory Visualization
Caption: Experimental workflow for preparing and orally administering this compound to rodents.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Pharmacokinetics of the antiviral agent carbocyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awionline.org [awionline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Deazaadenosine Concentration in H.Ep.-2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deazaadenosine (3-DAA) and H.Ep.-2 cells. The focus is on optimizing 3-DAA concentration to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (3-DAA)?
A1: this compound is a competitive inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2][3] This inhibition leads to the intracellular accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][4] By inhibiting these enzymes, 3-DAA can modulate a wide range of cellular processes that are dependent on methylation, including gene expression, signal transduction, and viral replication.[1][5]
Q2: Why is it crucial to optimize the concentration of 3-DAA in H.Ep.-2 cell experiments?
A2: The concentration of 3-DAA is a critical experimental parameter. An insufficient concentration may not elicit the desired biological effect, while an excessive concentration can lead to significant cytotoxicity, confounding experimental results.[6] Optimizing the concentration ensures that the observed effects are specific to the intended mechanism of action and not a result of generalized cell death.
Q3: What are the common methods to assess 3-DAA induced cytotoxicity in H.Ep.-2 cells?
A3: Common methods to assess cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells into the culture medium.[7][8][9]
Q4: What are the expected cytotoxic effects of 3-DAA on cancer cells?
A4: this compound can induce cytotoxicity in cancer cells by inhibiting essential methylation reactions, which can disrupt DNA synthesis and lead to the accumulation of cells in the S phase of the cell cycle.[10][11] The cytotoxic effects are generally dose-dependent.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in cytotoxicity readings between replicate wells. | - Uneven cell seeding. - Pipetting errors during reagent addition. - Presence of air bubbles in the wells.[12] | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Carefully inspect plates for and remove any air bubbles before reading. |
| High background absorbance in control (untreated) wells. | - Contamination of cell culture. - High cell seeding density leading to spontaneous cell death.[13] - Components in the culture medium (e.g., phenol (B47542) red, high serum LDH) interfering with the assay.[13] | - Regularly check cultures for contamination. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. - Use phenol red-free medium and heat-inactivated serum with low endogenous LDH activity. |
| Unexpectedly low cytotoxicity at high 3-DAA concentrations. | - 3-DAA solution degradation. - Cell line has developed resistance. - Incorrect assay timing for the specific cell death mechanism. | - Prepare fresh 3-DAA solutions for each experiment. - Use a fresh stock of H.Ep.-2 cells with a low passage number. - Perform a time-course experiment to determine the optimal endpoint for cytotoxicity measurement. |
| Discrepancy between microscopic observation of cell death and assay results. | - The chosen assay may not be sensitive to the primary mode of cell death (e.g., apoptosis vs. necrosis). - The timing of the assay may be inappropriate for the kinetics of cell death. | - Consider using a complementary cytotoxicity assay that measures a different cell death marker (e.g., caspase activity for apoptosis). - Adjust the incubation time with 3-DAA to capture the peak of the cytotoxic effect. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[9][14][15]
Materials:
-
H.Ep.-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (3-DAA)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed H.Ep.-2 cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of 3-DAA in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of 3-DAA. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay procedures.[7][16][17][18]
Materials:
-
H.Ep.-2 cells
-
Complete culture medium
-
This compound (3-DAA)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed H.Ep.-2 cells in a 96-well plate as described for the MTT assay.
-
Incubate for 24 hours.
-
Treat the cells with serial dilutions of 3-DAA and include appropriate controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the solvent used to dissolve 3-DAA.
-
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Data Presentation
Table 1: Example Data for 3-DAA Cytotoxicity in H.Ep.-2 Cells (MTT Assay)
| 3-DAA Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 1.05 ± 0.09 | 84.0 |
| 10 | 0.88 ± 0.07 | 70.4 |
| 25 | 0.63 ± 0.05 | 50.4 |
| 50 | 0.35 ± 0.04 | 28.0 |
| 100 | 0.15 ± 0.03 | 12.0 |
Table 2: Example Data for 3-DAA Cytotoxicity in H.Ep.-2 Cells (LDH Assay)
| 3-DAA Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.12 ± 0.02 | 0 |
| 1 | 0.15 ± 0.03 | 3.8 |
| 5 | 0.21 ± 0.04 | 11.5 |
| 10 | 0.35 ± 0.05 | 29.5 |
| 25 | 0.60 ± 0.06 | 61.5 |
| 50 | 0.85 ± 0.07 | 93.6 |
| 100 | 0.90 ± 0.08 | 100 |
| Maximum Release | 0.90 ± 0.08 | 100 |
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for optimizing 3-DAA concentration.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: Mechanism of action of this compound.
References
- 1. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 3-deazaneplanocin.com [3-deazaneplanocin.com]
- 4. Inhibition of lymphocyte-mediated cytolysis by this compound: Evidence for a methylation reaction essential to cytolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on antibody-dependent cellular cytoxicity and phagocytosis: reciprocal inhibition and augmentation of these functions in various effector cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Studies on the mechanism of cytotoxicity of 3-deazaguanosine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cellbiologics.com [cellbiologics.com]
3-Deazaadenosine solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with 3-Deazaadenosine, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most common and recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] For the hydrochloride salt of this compound, sterile water is also a viable option.[1][5][6]
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Difficulty in dissolving this compound in DMSO can be due to several factors. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][3][5] It is crucial to use fresh, anhydrous, high-purity DMSO. Additionally, gentle warming and sonication can aid in dissolution.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers or media is generally not recommended for creating primary stock solutions, as this compound has limited solubility in water.[2][3] However, this compound hydrochloride is more soluble in water.[1][5][6] For the free base, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or media. When diluting the DMSO stock, ensure rapid mixing to avoid precipitation.
Q4: What is the maximum concentration of this compound I can achieve in different solvents?
A4: The solubility of this compound varies depending on the solvent and the salt form of the compound. Please refer to the solubility data table below for specific values.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months to 2 years).[1][7]
Q6: My this compound solution has precipitated after being stored. What should I do?
A6: If precipitation occurs upon storage, especially at low temperatures, you can try to redissolve the compound by gently warming the solution to 37°C and vortexing or sonicating until the precipitate is fully dissolved before use. Always ensure the solution is clear before adding it to your experimental system.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Solution
If you observe precipitation after diluting your DMSO stock solution into an aqueous buffer or cell culture medium, consider the following steps:
-
Decrease the Final Concentration: The final concentration of this compound in your experiment may be too high for its solubility in the aqueous medium. Try using a lower final concentration.
-
Increase the Percentage of Co-solvent (for in vivo studies): For animal studies, specific formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[8]
-
Pre-warm the Aqueous Medium: Before adding the DMSO stock, warming the aqueous medium to 37°C can sometimes help maintain solubility.
-
Vortex During Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| This compound | DMSO | 13 - 130 | 48.82 - 488.26 | Hygroscopic DMSO can significantly impact solubility; use of fresh DMSO and sonication is recommended.[1][2][3] |
| Water | 100 | 375.59 | Requires sonication.[1] | |
| Ethanol | 4 | 15.02 | ||
| PBS (pH 7.2) | 10 | ~37.56 | ||
| This compound HCl | DMSO | 40 - 60 | ~132.16 - 198.2 | Use of fresh DMSO is advised.[5][6] |
| Water | ≥ 50 - 60 | ≥ 165.2 - 198.2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (MW: 266.25 g/mol )
-
Anhydrous, high-purity DMSO
-
-
Procedure:
-
Weigh out 2.66 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Once the solution is clear, aliquot it into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
To prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.
-
Mix immediately by gently inverting the tube or swirling the flask.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Protocol 3: Preparation of an In Vivo Formulation
This protocol is an example and may require optimization for your specific animal model.[8]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following:
-
100 µL of the 20.8 mg/mL DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline. Mix to a final volume of 1 mL.
-
-
The final concentration of this compound will be 2.08 mg/mL.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of this compound via SAH hydrolase inhibition.
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
Technical Support Center: 3-Deazaadenosine (DZNep) in Epigenetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 3-Deazaadenosine (DZNep) in epigenetic studies, with a focus on mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DZNep)?
A1: this compound (DZNep) is a carbocyclic adenosine (B11128) analog that primarily functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase by DZNep leads to the intracellular accumulation of SAH.[2] Since SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, its accumulation results in a global inhibition of methylation reactions, including histone methylation.[3]
Q2: How does DZNep inhibit the histone methyltransferase EZH2?
A2: DZNep's inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is indirect. By causing the buildup of SAH, DZNep inhibits the activity of most SAM-dependent methyltransferases, including EZH2, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] Additionally, some studies have shown that DZNep treatment can lead to the proteasomal degradation of PRC2 complex components, including EZH2, SUZ12, and EED, further reducing cellular methylation capacity.[4]
Q3: Is DZNep a specific inhibitor of EZH2?
A3: No, DZNep is not a specific inhibitor of EZH2. Its mechanism of action through SAH accumulation leads to the global inhibition of a wide range of SAM-dependent methyltransferases.[5][6] Consequently, it affects multiple histone methylation marks, not just H3K27me3.[6] Researchers should be aware that observed phenotypes may be due to these broader off-target effects and not solely due to EZH2 inhibition.
Q4: What are the known off-target effects of DZNep?
A4: DZNep has several known off-target effects, including:
-
Global inhibition of histone methylation: DZNep has been shown to decrease not only the repressive H3K27me3 mark but also other histone methylation marks such as H3K4me3, H3K36me3, H3K79me3, and H4K20me3.[6][7]
-
Modulation of other signaling pathways: DZNep has been reported to affect signaling pathways independently of its effect on PRC2. For instance, it can inhibit the Wnt/β-catenin and Hif-1α signaling pathways.[8]
-
Induction of apoptosis: DZNep can induce apoptosis in various cancer cell lines, which may be a desired on-target effect in cancer studies but an off-target effect in other contexts.
-
Effects on tRNA synthetase complex: Recent studies have shown that DZNep treatment can lead to the reduction and thermal stabilization of subunits of the aminoacyl tRNA synthase multienzyme complex.[9]
Troubleshooting Guide
Issue 1: High cellular toxicity or unexpected levels of apoptosis observed at working concentrations.
-
Possible Cause: The DZNep concentration may be too high for the specific cell line being used, leading to significant off-target effects and general cytotoxicity. Cell lines exhibit varying sensitivities to DZNep.[10]
-
Troubleshooting Steps:
-
Titrate DZNep Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits H3K27me3 without causing excessive cell death. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM).
-
Assess Cell Viability: Use a cell viability assay, such as the MTT or MTS assay, to quantify the cytotoxic effects of DZNep at different concentrations and time points.[11]
-
Monitor Apoptosis: Utilize an apoptosis assay, like Annexin V/Propidium Iodide staining followed by flow cytometry, to distinguish between apoptotic and necrotic cell death.[5][10]
-
Time-Course Experiment: Evaluate the effects of DZNep over different incubation times (e.g., 24, 48, 72 hours) to find a window where the desired epigenetic modifications are present with minimal toxicity.
-
Issue 2: Changes in histone methylation marks other than H3K27me3 are observed.
-
Possible Cause: This is an expected off-target effect of DZNep due to its global inhibition of methyltransferases.[6]
-
Troubleshooting Steps:
-
Acknowledge and Report: Recognize that DZNep is a global histone methylation inhibitor and report the observed changes in other histone marks.
-
Use Specific EZH2 Inhibitors: As a control, use more specific, SAM-competitive inhibitors of EZH2, such as GSK126 or Tazemetostat, to confirm if the phenotype of interest is specifically due to EZH2 inhibition.[12][13] These inhibitors directly target the catalytic site of EZH2 and are less likely to have broad off-target effects on other methyltransferases.
-
Employ Genetic Controls: Use siRNA or shRNA to specifically knock down EZH2. If the phenotype observed with DZNep is replicated with EZH2 knockdown, it provides stronger evidence for an on-target effect.
-
Issue 3: The observed phenotype is inconsistent with known EZH2 function.
-
Possible Cause: The phenotype may be a result of DZNep's off-target effects on other signaling pathways, such as the Wnt/β-catenin pathway.[8]
-
Troubleshooting Steps:
-
Investigate Alternative Pathways: Based on the observed phenotype, investigate the activity of other known DZNep-affected pathways. For example, if changes in cell adhesion or migration are observed, assess the status of key components of the Wnt/β-catenin pathway.
-
Rescue Experiments: If an off-target pathway is suspected, try to rescue the phenotype by modulating that pathway. For example, if the Wnt pathway is inhibited, attempt to rescue the phenotype by treating with a Wnt agonist.
-
Use Alternative Compounds: Compare the effects of DZNep with other compounds that target the suspected off-target pathway to see if they produce a similar phenotype.
-
Quantitative Data Summary
Table 1: IC50 Values of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 | [10] |
| HL-60 | Acute Myeloid Leukemia | >1.0 | [14] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [10] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [10] |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [11] |
| HCT116 | Colon Cancer | ~5.0 | [15] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Key Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
-
Cell Lysis:
-
Treat cells with the desired concentration of DZNep for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear genomic DNA and ensure complete lysis.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3K4me3, anti-H3K9me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
DZNep Treatment:
-
Treat cells with a range of DZNep concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., PBS or DMSO).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of action of this compound (DZNep).
References
- 1. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
How to address moisture absorption issues with 3-Deazaadenosine in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing moisture absorption issues when working with 3-Deazaadenosine dissolved in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound/DMSO stock solution appearing cloudy or showing precipitation after storage?
A1: Cloudiness or precipitation in your this compound/DMSO stock solution is often a direct result of moisture absorption. Both this compound and DMSO are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3] Water is a poor solvent for this compound, and its presence in DMSO can significantly reduce the compound's solubility, leading to precipitation.[4][5][6] It is crucial to use fresh, anhydrous DMSO for solution preparation.[4][5]
Q2: How does moisture absorption affect the stability and efficacy of my this compound solution?
A2: Moisture can compromise your experiments in several ways. Firstly, as mentioned, it reduces the solubility of this compound, which means the actual concentration of the compound in solution may be lower than intended, leading to inaccurate dosing in your experiments. Secondly, while this compound is generally stable, the presence of water can potentially facilitate hydrolysis or degradation over extended periods, altering the compound's integrity.
Q3: What are the best practices for storing solid this compound and its DMSO stock solutions?
A3: To maintain the integrity of your compound and solutions, adhere to the following storage guidelines:
-
Solid this compound: Store the powder in a tightly sealed container in a desiccator at -20°C for long-term storage.[5] This minimizes exposure to atmospheric moisture.[7]
-
DMSO Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and frequent opening of the main stock.[5] Store these aliquots at -80°C for long-term stability (up to 1 year) or -20°C for shorter durations (up to 1 month).[5] Always use vials with tight-fitting caps (B75204), preferably with a PTFE liner.
Q4: Can I still use a this compound/DMSO solution that has absorbed moisture?
A4: It is strongly advised against using a solution that shows signs of moisture absorption (e.g., cloudiness, precipitation). The concentration will be unreliable, and the compound's integrity may be compromised. Preparing a fresh solution with anhydrous DMSO is the best course of action to ensure the reproducibility and accuracy of your experimental results.
Troubleshooting Guide
This guide helps you identify and resolve common issues related to moisture absorption.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | 1. Moisture Absorption: The primary cause is water absorbed by the hygroscopic DMSO, reducing this compound's solubility.[4][5] 2. Concentration Too High: The solution may be supersaturated, especially at lower temperatures. | 1. Use Anhydrous DMSO: Discard the current solution and prepare a new one using fresh, high-purity (≥99.9%), anhydrous DMSO from a newly opened bottle.[2] 2. Work Quickly: Minimize the time both the solid compound and DMSO are exposed to air during weighing and dissolution.[1] 3. Proper Storage: Store aliquots in tightly sealed vials at -80°C.[5] 4. Gentle Warming: Before use, you can gently warm the vial to 37°C for a short period to help redissolve any precipitate, but this does not solve the underlying moisture issue. |
| Inconsistent experimental results | 1. Inaccurate Concentration: Precipitation due to moisture means the supernatant has a lower concentration than calculated. 2. Compound Degradation: Although less common, moisture could contribute to the degradation of this compound over time. | 1. Prepare Fresh Solutions: Always use freshly prepared or properly stored single-use aliquots for critical experiments. 2. Handle Under Inert Gas (Optional): For highly sensitive experiments, consider handling solid this compound and preparing solutions inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[8][9] |
| Solid this compound appears clumpy | Moisture Absorption: The solid powder has been exposed to ambient humidity.[1] | 1. Dry the Compound: If clumping is minimal, the powder can be dried under a high vacuum in a desiccator over a strong drying agent (e.g., P₂O₅) before weighing. However, this may not fully restore its original properties.[1] 2. Store Properly: Always store the solid compound in a desiccator to prevent future moisture absorption.[7][9] |
Data Presentation
Table 1: Physicochemical Properties of this compound and DMSO
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₁₁H₁₄N₄O₄ | (CH₃)₂SO |
| Molecular Weight | 266.25 g/mol | 78.13 g/mol |
| Appearance | White to off-white solid powder | Colorless, odorless, transparent liquid |
| Hygroscopicity | Yes | Yes, highly hygroscopic[2][3] |
| Boiling Point | Not Applicable | 189 °C[10] |
| Melting Point | Not Available | 18.5 °C[10] |
| Solubility in Anhydrous DMSO | ~41.67-130 mg/mL[6][11] | Miscible with water and a wide range of organic solvents[10] |
Table 2: Recommended Storage Conditions
| Material | Condition | Temperature | Duration | Notes |
| This compound (Solid) | Tightly sealed, desiccated | -20°C | 3 years[5] | Avoid frequent opening. Allow to equilibrate to room temperature in a desiccator before opening to prevent condensation. |
| This compound in DMSO (Stock Solution) | Tightly sealed, single-use aliquots | -80°C | 1 year[5] | Minimizes freeze-thaw cycles and moisture exposure. |
| This compound in DMSO (Stock Solution) | Tightly sealed, single-use aliquots | -20°C | 1 month[5] | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO (≥99.9% purity), preferably from a new, sealed bottle.
-
Sterile, single-use vials with airtight caps (e.g., cryogenic vials).
-
Calibrated analytical balance.
-
Vortex mixer.
-
-
Procedure:
-
Allow the sealed container of this compound to warm to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
In a low-humidity environment (if possible), weigh the desired amount of this compound powder quickly and accurately.
-
Transfer the powder to a sterile vial.
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired final concentration.
-
Immediately cap the vial tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief ultrasonication can be used to aid dissolution if necessary.[6]
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in pre-labeled sterile vials.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for preparing and handling this compound/DMSO solutions.
Caption: this compound inhibits SAH hydrolase, leading to SAH accumulation and feedback inhibition of methyltransferases.
References
- 1. tutorchase.com [tutorchase.com]
- 2. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
Potential for 3-Deazaadenosine to cause unwanted epigenetic modifications long-term
Welcome to the Technical Support Center for researchers utilizing 3-Deazaadenosine (3-DA). This resource provides guidance on the potential for 3-DA to cause unwanted epigenetic modifications, particularly with long-term use. The information is presented in a question-and-answer format to directly address common concerns and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects epigenetic modifications?
This compound (3-DA) is an inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase (AHCY). This inhibition leads to the intracellular accumulation of SAH.[1][2] SAH is a product and a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[1][2] These enzymes are responsible for transferring methyl groups to DNA and histones. Therefore, by increasing SAH levels, 3-DA indirectly and broadly inhibits cellular methylation processes.
Q2: What are the known on-target epigenetic effects of this compound?
The most consistently reported epigenetic effect of 3-DA is a global reduction in Histone H3 Lysine 36 trimethylation (H3K36me3).[1][3][4][5][6][7] This modification is typically associated with the bodies of actively transcribed genes. Studies have shown that 3-DA treatment leads to a dose-dependent decrease in H3K36me3 levels.[1]
Q3: Is there evidence of this compound causing unwanted, off-target epigenetic modifications?
While the primary reported effect is on H3K36me3, the mechanism of action of 3-DA as a general inhibitor of methyltransferases suggests a potential for broader, off-target effects. Inhibition of AHCY can affect the activity of various methyltransferases, not limited to those targeting H3K36. For instance, studies on other AHCY inhibitors like 3-Deazaneplanocin A (DZNep) have shown effects on other histone marks, such as H3K27me3, through the depletion of the histone methyltransferase EZH2.[8][9][10][11][12]
However, direct, long-term studies comprehensively profiling the off-target effects of 3-DA on a wide range of histone marks and DNA methylation are currently lacking in the published literature. Researchers should be aware that alterations in other methylation marks (e.g., H3K9me3, H3K27me3, H4K20me3) and DNA methylation are mechanistically plausible. One study noted that in the context of senescence, 3-DA did not appear to affect H3K27me3, suggesting some level of specificity or context-dependence.[1]
Q4: Are the epigenetic modifications induced by this compound reversible?
The reversibility of epigenetic modifications induced by 3-DA is a critical question for its long-term use. Epigenetic marks are dynamically regulated by "writer" and "eraser" enzymes. While histone acetylation is generally considered highly dynamic, histone methylation was traditionally viewed as more stable.[13][14][15] However, the discovery of histone demethylases indicates that histone methylation is also reversible.
Currently, there is a lack of longitudinal studies tracking the persistence of 3-DA-induced epigenetic changes after its withdrawal. It is plausible that upon removal of the inhibitor, cellular mechanisms would work to restore normal epigenetic patterns. However, it is also possible that in certain contexts, especially during critical developmental windows or in disease states, some changes may persist, leading to long-term alterations in gene expression.[16] Researchers are encouraged to design experiments with washout periods to investigate the reversibility of the observed epigenetic changes in their specific model system.
Q5: What are the potential long-term consequences of unwanted epigenetic modifications caused by this compound?
The long-term consequences of unintended epigenetic alterations are a significant concern and are not yet well understood for 3-DA. The literature explicitly states that a long-term safety assessment is necessary before 3-DA can be considered for clinical applications due to its potential to induce epigenetic modifications.[1][2] Potential long-term risks could include:
-
Altered Gene Expression: Persistent changes in histone methylation or DNA methylation could lead to stable silencing of tumor suppressor genes or activation of oncogenes.
-
Developmental Abnormalities: If used during critical developmental periods, it could potentially lead to lasting phenotypic changes.
-
Cellular Function: Long-term dysregulation of methylation patterns could impact cellular processes such as differentiation, proliferation, and senescence in unintended ways.[17]
Given the current lack of long-term safety data, researchers should exercise caution and incorporate comprehensive epigenetic and gene expression analyses in their long-term studies.
Troubleshooting and Experimental Guidance
Issue: Unexpected changes in gene expression or cellular phenotype after long-term 3-DA treatment.
Possible Cause: Off-target epigenetic modifications.
Troubleshooting Steps:
-
Comprehensive Epigenetic Profiling: Do not limit your analysis to H3K36me3. It is recommended to perform a wider screen of histone modifications and DNA methylation.
-
Dose-Response and Time-Course Analysis: Determine the lowest effective concentration of 3-DA and the shortest treatment duration to minimize potential off-target effects.
-
Washout Experiments: To assess the stability of the observed changes, include experimental arms where 3-DA is removed, and monitor the epigenetic marks and gene expression over time.
-
Control Experiments: Use a structurally related but inactive analog of 3-DA, if available, to control for non-specific effects.
Data Presentation: Summary of Potential Epigenetic Effects
The following tables are intended to serve as a template for organizing and presenting data from experiments investigating the epigenetic effects of this compound. As quantitative data on long-term and off-target effects are limited in the literature, these tables illustrate the types of data researchers should aim to generate.
Table 1: Dose-Response Effects of this compound on Histone Methylation
| Concentration of 3-DA | Global H3K36me3 (% of Control) | Global H3K27me3 (% of Control) | Global H3K9me3 (% of Control) |
| 0 µM (Control) | 100% | 100% | 100% |
| 1 µM | Data Needed | Data Needed | Data Needed |
| 5 µM | Data Needed | Data Needed | Data Needed |
| 10 µM | Reported Decrease[1] | Data Needed | Data Needed |
Table 2: Persistence of H3K36me3 Reduction After this compound Withdrawal
| Time After Withdrawal | Global H3K36me3 Level (% of Control) |
| 0 hours (Continuous Treatment) | Reported Decrease[1] |
| 24 hours | Data Needed |
| 48 hours | Data Needed |
| 72 hours | Data Needed |
Table 3: Off-Target Effects on DNA Methylation
| Treatment Condition | Global DNA Methylation (% 5-mC) | Promoter Methylation of Gene X (%) | Promoter Methylation of Gene Y (%) |
| Control | Baseline | Baseline | Baseline |
| 10 µM 3-DA (72h) | Data Needed | Data Needed | Data Needed |
| 10 µM 3-DA (7 days) | Data Needed | Data Needed | Data Needed |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the epigenetic effects of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
This protocol is adapted from standard ChIP-seq procedures and can be used to map the genome-wide distribution of histone modifications like H3K36me3, H3K27me3, and H3K9me3.
-
Cell Fixation:
-
Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine (B1666218) for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Compare peak distributions between control and 3-DA-treated samples.
-
Protocol 2: Global DNA Methylation Analysis using Bisulfite Sequencing
This protocol provides a general workflow for assessing genome-wide DNA methylation at single-nucleotide resolution.
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from control and 3-DA-treated cells.
-
-
Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Library Preparation for Next-Generation Sequencing:
-
Construct a sequencing library from the bisulfite-converted DNA.
-
-
Sequencing:
-
Perform whole-genome or reduced representation bisulfite sequencing.
-
-
Data Analysis:
-
Align reads to a reference genome.
-
Calculate the methylation level for each CpG site as the ratio of methylated reads to total reads.
-
Identify differentially methylated regions (DMRs) between control and 3-DA-treated samples.
-
Protocol 3: Gene Expression Analysis by RNA-sequencing (RNA-seq)
This protocol outlines the steps for analyzing changes in the transcriptome following 3-DA treatment.
-
RNA Extraction:
-
Isolate total RNA from control and 3-DA-treated cells. Ensure high quality and integrity of the RNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters.
-
-
Sequencing:
-
Perform high-throughput sequencing of the cDNA library.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to 3-DA treatment.
-
Visualizations
Signaling Pathway: Mechanism of this compound Action
References
- 1. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatin accessibility profiling by ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATAC-Seq for Chromatin Accessibility Analysis [illumina.com]
- 6. Quantitative and qualitative analysis of DNA methylation at N3-adenine by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 10. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. umassmed.edu [umassmed.edu]
- 12. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Reversible Histone Acetylation and Deacetylation Mediate Genome-Wide, Promoter-Dependent and Locus-Specific Changes in Gene Expression During Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 16. Aberrantly silenced promoters retain a persistent memory of the silenced state after long-term reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. commonfund.nih.gov [commonfund.nih.gov]
Technical Support Center: Managing the Biphasic Concentration Dependence of S-3-deazaadenosylhomocysteine (3-deaza-AdoHcy) Buildup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing the complex biphasic concentration dependence of S-3-deazaadenosylhomocysteine (3-deaza-AdoHcy) buildup in your experiments. 3-deaza-AdoHcy is the metabolic product of 3-deazaadenosine (c3Ado), a widely used inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, a key enzyme in cellular methylation reactions. Understanding and controlling the levels of 3-deaza-AdoHcy is critical for obtaining reproducible and meaningful experimental results.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and the resulting 3-deaza-AdoHcy accumulation.
Issue 1: Inconsistent or Unexplained Biphasic Effects on Cellular Phenotype
Question: We are observing a biphasic response in our cellular assay (e.g., proliferation, gene expression) with increasing concentrations of this compound. The effect is potent at a low dose, diminishes at a mid-range dose, and reappears or changes at a high dose. How can we troubleshoot this?
Answer: This is a known phenomenon associated with this compound and the subsequent buildup of 3-deaza-AdoHcy. The lymphocyte buildup of 3-deaza-AdoHcy has been shown to exhibit a biphasic concentration dependence on this compound.[1] Here’s a step-by-step guide to manage this:
-
Confirm Biphasic 3-deaza-AdoHcy Accumulation: The first step is to determine if the biphasic cellular response correlates with a biphasic accumulation of intracellular 3-deaza-AdoHcy.
-
Action: Perform a dose-response experiment where you treat your cells with a wide range of this compound concentrations. At each concentration, lyse the cells and quantify the intracellular levels of 3-deaza-AdoHcy using HPLC-MS/MS (see Experimental Protocols section).
-
Expected Outcome: You may observe that the concentration of 3-deaza-AdoHcy increases at low concentrations of this compound, plateaus or decreases at intermediate concentrations, and then increases again at higher concentrations.
-
-
Investigate Potential Mechanisms:
-
Feedback Inhibition/Regulation: At certain concentrations, the accumulation of 3-deaza-AdoHcy might trigger feedback mechanisms that alter the activity of S-adenosylhomocysteine hydrolase or other related enzymes.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that are independent of S-adenosylhomocysteine hydrolase inhibition, contributing to the observed cellular response.[1]
-
Cellular Transport: The transport of this compound into the cell and the export of 3-deaza-AdoHcy out of the cell can be complex and concentration-dependent, potentially contributing to the biphasic buildup.
-
-
Optimize Your Experimental Window:
-
Action: Based on your 3-deaza-AdoHcy quantification, identify the concentration range of this compound that produces a monotonic (either increasing or decreasing) and reproducible cellular effect.
-
Recommendation: For many cell types, concentrations in the low micromolar range (e.g., 1-10 µM) are often effective for inhibiting methylation without inducing significant cytotoxicity. However, this must be empirically determined for your specific cell line and assay.
-
Issue 2: High Variability in Methyltransferase Inhibition
Question: We are using this compound to inhibit a specific methyltransferase in our assay, but the results are highly variable between experiments. What could be the cause?
Answer: Variability in methyltransferase inhibition is a common challenge when using indirect inhibitors like this compound. The key is to control the levels of the active inhibitor, 3-deaza-AdoHcy.
-
Control for Cell Density and Growth Phase: The metabolic state of your cells can significantly impact the conversion of this compound to 3-deaza-AdoHcy.
-
Action: Standardize your cell seeding density and ensure that cells are in the same growth phase (e.g., mid-log phase) for all experiments.
-
Rationale: Rapidly dividing cells may have different metabolic rates and nucleotide pools compared to confluent or quiescent cells, affecting the buildup of 3-deaza-AdoHcy.
-
-
Monitor S-adenosylmethionine (SAM) and 3-deaza-AdoHcy Levels: The inhibitory potential of 3-deaza-AdoHcy is dependent on the intracellular ratio of SAM to 3-deaza-AdoHcy (the "methylation index").
-
Action: In parallel with your methyltransferase activity assay, quantify the intracellular concentrations of both SAM and 3-deaza-AdoHcy.
-
Rationale: Changes in the SAM pool can alter the inhibitory effect of a given concentration of 3-deaza-AdoHcy.
-
-
Consider Co-treatment with L-homocysteine: The synthesis of 3-deaza-AdoHcy from this compound requires L-homocysteine.
-
Action (with caution): In some experimental systems, co-treatment with a low concentration of L-homocysteine thiolactone can potentiate the inhibitory effect of this compound.
-
Warning: L-homocysteine itself can have biological effects and may be toxic to some cell lines. This approach requires careful optimization and appropriate controls.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the biphasic concentration dependence of 3-deaza-AdoHcy buildup?
A1: The exact mechanism is not fully elucidated and may be cell-type specific. However, it is thought to be a combination of factors. At low concentrations, this compound effectively inhibits S-adenosylhomocysteine hydrolase, leading to the accumulation of 3-deaza-AdoHcy. At intermediate concentrations, compensatory mechanisms may be activated, such as the upregulation of efflux transporters that remove 3-deaza-AdoHcy from the cell. At high concentrations, these compensatory mechanisms may be overwhelmed, or off-target effects of this compound could come into play, leading to a renewed increase in 3-deaza-AdoHcy levels.[1]
Q2: What are the primary downstream signaling pathways affected by the accumulation of 3-deaza-AdoHcy?
A2: The primary effect of 3-deaza-AdoHcy accumulation is the inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases. This has broad downstream consequences, including:
-
Alterations in Gene Expression: Inhibition of histone and DNA methyltransferases can lead to changes in chromatin structure and gene transcription. For example, this compound has been shown to reduce global Histone H3 Lysine 36 trimethylation (H3K36me3).[2][3][4]
-
Modulation of NF-κB and AP-1 Signaling: this compound has been shown to have dual effects on NF-κB regulation, inhibiting its transcriptional activity while promoting IκBα degradation.[5] It can also attenuate inflammatory responses by inhibiting AP-1 and NF-κB signaling.[6]
-
Impact on Cellular Proliferation and Senescence: By altering methylation patterns, this compound can affect cell cycle progression and has been shown to alleviate cellular senescence.[2][3][4]
Q3: What are the recommended concentration ranges for using this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line, the specific endpoint being measured, and the desired level of methyltransferase inhibition. It is crucial to perform a dose-response curve for your specific experimental system. However, based on published literature, a general starting point can be in the range of 1 µM to 100 µM.
Q4: How can I accurately quantify intracellular 3-deaza-AdoHcy?
A4: The gold standard for quantifying intracellular 3-deaza-AdoHcy is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity. A detailed protocol is provided in the Experimental Protocols section.
III. Data Presentation
Table 1: Concentration-Dependent Effects of this compound (c3Ado) on Intracellular Metabolites in L929 Murine Fibroblasts
| c3Ado Concentration (µM) | Intracellular 3-deaza-AdoHcy (pmol/mg protein) | Intracellular AdoHcy (pmol/mg protein) | AdoHcy/AdoMet Ratio | % Inhibition of Vaccinia Virus Replication | % Inhibition of L-929 Cell Growth |
| 0 (Control) | Not Detected | ~50 | ~0.05 - 0.1 | 0 | 0 |
| IC50 (Antiviral) | Not specified, but leads to slight AdoHcy elevation | ~100 - 125 | ~0.15 - 0.19 | 50 | Minimal |
| IC50 (Cytotoxic) | Not specified, but leads to significant AdoHcy elevation | ~825 - 950 | ~1.3 | >90 | 50 |
Data adapted from Hasobe et al., 1988.[7][8] Note: Specific concentrations of this compound were not provided in the original source for the IC50 values, but the corresponding intracellular AdoHcy levels are indicative of the cellular response.
Table 2: Effects of this compound (c3Ado) on Intracellular Metabolite Levels in Different Cell Types
| Cell Type | c3Ado Concentration (µM) | Observation | Reference |
| Mouse Lymphocytes | Varied | Biphasic buildup of c3AdoHcy. | Zimmerman et al., 1984[1] |
| Human Aortic Endothelial Cells | 1-100 | Potentiation of inhibitory activity with L-homocysteine thiolactone, suggesting c3AdoHcy accumulation. | Penn et al., 1992 |
| Breast Cancer Cell Lines (MCF7, MDA-MB-231, SKBr3) | 0.1 - 10 | Dose-dependent growth inhibition. | Al-Dhaheri et al., 2011 |
IV. Experimental Protocols
Protocol 1: Quantification of Intracellular S-3-deazaadenosylhomocysteine (3-deaza-AdoHcy) by HPLC-MS/MS
This protocol is adapted from methods for quantifying S-adenosylhomocysteine (SAH) and can be optimized for 3-deaza-AdoHcy.[9][10]
1. Materials:
-
Cell culture medium, this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Internal standard (e.g., deuterated 3-deaza-AdoHcy, if available; otherwise, a structurally similar molecule)
-
HPLC-grade water, acetonitrile, and formic acid
-
LC-MS/MS system with a C18 reverse-phase column
2. Sample Preparation:
-
Culture cells to the desired density and treat with various concentrations of this compound for the desired time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a specific volume of ice-cold 0.4 M PCA. Scrape the cells and collect the lysate.
-
Vortex the lysate vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and add the internal standard.
-
The samples can be stored at -80°C or analyzed immediately.
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a suitable C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the mass spectrometer settings for the detection of 3-deaza-AdoHcy and the internal standard using multiple reaction monitoring (MRM).
-
Inject the prepared samples and standards.
-
Quantify the amount of 3-deaza-AdoHcy in your samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: Universal Methyltransferase Activity Assay
This protocol provides a general framework for measuring methyltransferase activity, which can be adapted to assess the inhibitory effect of this compound treatment. Commercial kits are available for this purpose.
1. Materials:
-
Purified methyltransferase enzyme
-
Substrate for the methyltransferase (e.g., histone, DNA, small molecule)
-
S-adenosylmethionine (SAM)
-
Assay buffer (specific to the enzyme)
-
Detection reagents (e.g., fluorescent or luminescent probe that detects SAH or a coupled enzyme system)
-
This compound treated cell lysates or purified 3-deaza-AdoHcy as a control inhibitor.
2. Assay Procedure:
-
Prepare a reaction mixture containing the methyltransferase, its substrate, and SAM in the assay buffer.
-
Add the this compound-treated cell lysate or varying concentrations of purified 3-deaza-AdoHcy to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme for a specific period.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition of methyltransferase activity compared to an untreated control.
V. Mandatory Visualization
Caption: Troubleshooting workflow for managing biphasic cellular responses.
References
- 1. This compound mitigates arterial remodeling and hypertension in hyperhomocysteinemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between intracellular concentration of S-adenosylhomocysteine and inhibition of vaccinia virus replication and inhibition of murine L-929 cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between intracellular concentration of S-adenosylhomocysteine and inhibition of vaccinia virus replication and inhibition of murine L-929 cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 3-Deazaadenosine and Homocysteine Interactions
Welcome to the technical support center for researchers investigating the biological activities of 3-Deazaadenosine (DZA), particularly in the context of its interaction with homocysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DZA)?
A1: this compound is an inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase.[1][2][3] SAH hydrolase is responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) into adenosine (B11128) and homocysteine. By inhibiting this enzyme, DZA leads to an intracellular accumulation of SAH. This elevation in SAH levels alters the S-adenosylmethionine (SAM) to SAH ratio, which in turn suppresses the activity of SAM-dependent methyltransferases.
Q2: Does homocysteine enhance the biological activity of this compound?
A2: The relationship is complex and appears to be context-dependent. Primarily, DZA is utilized to reduce the formation of homocysteine from SAH.[4] Therefore, in many biological systems, the direct effect of DZA is to lower homocysteine levels. However, some studies have shown that under specific conditions, the addition of a homocysteine precursor (homocysteine thiolactone) can potentiate the cytotoxic effects of high concentrations of DZA in certain cell lines.[5] This suggests that while DZA's primary role is to inhibit the pathway leading to homocysteine, elevated homocysteine from other sources might modulate DZA's downstream effects.
Q3: Why am I observing increased cytotoxicity when co-administering DZA and homocysteine?
A3: The observed potentiation of cytotoxicity with high concentrations of DZA and supplemental homocysteine may be due to a significant disruption of the methionine cycle and related pathways.[5] The combination can lead to a substantial accumulation of SAH and its derivative from DZA (3-deazaadenosylhomocysteine), severely inhibiting essential methylation reactions.[6] This dual insult could overwhelm cellular coping mechanisms, leading to enhanced apoptosis or cell death.
Q4: Can DZA be used to mitigate the effects of hyperhomocysteinemia?
A4: Yes, several studies have demonstrated that DZA can effectively lower elevated plasma homocysteine levels.[4][7] By inhibiting SAH hydrolase, DZA prevents the conversion of SAH to homocysteine, thereby reducing its production.[4] This has been shown to ameliorate conditions associated with hyperhomocysteinemia, such as arterial remodeling and hypertension in animal models.[4]
Troubleshooting Guides
Issue 1: Unexpected Lack of DZA Efficacy in the Presence of High Homocysteine
-
Possible Cause: The cellular model being used may have alternative pathways for homocysteine metabolism that are not significantly impacted by the inhibition of SAH hydrolase alone. Additionally, high levels of homocysteine can have their own biological effects that might counteract or mask the effects of DZA.[8]
-
Troubleshooting Steps:
-
Verify DZA Activity: Confirm that DZA is inhibiting SAH hydrolase in your system by measuring intracellular SAH and SAM levels. A significant increase in the SAH/SAM ratio would indicate successful target engagement.
-
Assess Homocysteine Metabolism: Analyze the expression and activity of other key enzymes in the methionine cycle, such as methionine synthase (MS) and cystathionine (B15957) β-synthase (CBS), to understand how homocysteine is being processed in your specific cell type.
-
Dose-Response Analysis: Perform a dose-response curve for both DZA and homocysteine to identify the optimal concentrations for observing a synergistic or antagonistic interaction.
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause: The stability of homocysteine and DZA in culture media can be a source of variability. Homocysteine can oxidize, and the effective concentration of both compounds might change over the course of a long experiment.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh solutions of DZA and homocysteine immediately before use.
-
Media Changes: For longer incubation periods, consider periodic media changes with freshly prepared compounds to maintain stable concentrations.
-
Control for Oxidation: Include appropriate controls to assess the impact of homocysteine oxidation in your experimental setup.
-
Data Presentation
Table 1: Effects of this compound on Homocysteine Levels and Associated Pathologies
| Model System | DZA Treatment | Change in Homocysteine Levels | Observed Biological Effect | Reference |
| Apolipoprotein E-deficient mice | Diet with DZA for 12 weeks | 35.9% reduction | Significant reduction in neointimal area and atherosclerotic plaque formation. | [7] |
| Apolipoprotein E-deficient mice | Diet with DZA for 24 weeks | 45.3% reduction | Significant reduction in neointimal area and atherosclerotic plaque formation. | [7] |
| Cystathionine β-synthase knockout mice | Dietary supplementation with DZA | Lowered plasma homocysteine | Mitigated arterial remodeling and hypertension. | [4] |
Table 2: In Vitro Cytotoxicity of this compound in Mouse Embryo Fibroblasts
| Cell Line | Compound | LD50 | Effect of Homocysteine Thiolactone Supplementation | Reference |
| Nontransformed ( Cl 8 ) | This compound (c3Ado) | 195 µM | Potentiated cytotoxicity of high c3Ado concentrations. | [5] |
| Malignant ( Cl 16 ) | This compound (c3Ado) | 30 µM | Potentiated cytotoxicity of high c3Ado concentrations. | [5] |
Experimental Protocols
Protocol 1: Assessing the Impact of DZA and Homocysteine on Cell Viability
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or specific cell line of interest) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO and L-homocysteine in sterile PBS. Serially dilute the stock solutions in culture medium to the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with medium containing DZA, homocysteine, or a combination of both. Include vehicle-only controls (DMSO and PBS).
-
Incubation: Incubate the cells for 24, 48, or 72 hours, depending on the experimental design.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The Methionine Cycle and the inhibitory action of this compound.
Caption: Workflow for assessing combined effects of DZA and Homocysteine.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
- 4. This compound mitigates arterial remodeling and hypertension in hyperhomocysteinemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects on growth, homocysteine, and related compounds of two inhibitors of S-adenosylhomocysteine catabolism, this compound, and 3-deazaaristeromycin, in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of homocysteine and S-3-deazaadenosylhomocysteine in cells exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on homocysteine and atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine upregulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Short-term solution stability and storage for 3-Deazaadenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the short-term solution stability and storage of 3-Deazaadenosine (3-DZA). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. Stock solutions, typically prepared in DMSO, have different storage recommendations based on temperature. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can extend stability for six months to a year.[1][2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][3]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions, with a solubility of approximately 13-41.67 mg/mL.[1][2] It is also soluble in ethanol (B145695) to a lesser extent (around 4 mg/mL).[2][5] The hydrochloride salt of this compound shows good solubility in water (≥ 100 mg/mL).[1] When preparing solutions, especially with DMSO, it is advisable to use a fresh, anhydrous grade of the solvent, as moisture can reduce the solubility of the compound.[2][3]
Q3: My this compound solution, prepared in DMSO, precipitates when I dilute it in my aqueous cell culture medium. What can I do to prevent this?
A3: This is a common issue known as precipitation upon dilution. It occurs because this compound is less soluble in aqueous solutions than in organic solvents. Here are a few troubleshooting steps you can take:
-
Increase the rate of mixing: Add the DMSO stock solution to the aqueous buffer or media slowly while vortexing or stirring. This rapid mixing helps to disperse the compound quickly and prevent the formation of localized high concentrations that can lead to precipitation.
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Use a co-solvent: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous medium can help to increase the solubility of the compound.
-
Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the 3-DZA stock solution can sometimes improve solubility.
Q4: I am observing a decrease in the biological activity of my this compound working solution over time. What could be the cause?
A4: A loss of biological activity could be due to several factors:
-
Degradation: this compound in solution may degrade over time, especially if not stored properly. Ensure that your stock solutions are stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Adsorption to plastics: Some small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. While not specifically documented for 3-DZA, this is a possibility. Using low-adhesion microplates or glassware might mitigate this.
-
Interaction with media components: Components in your cell culture media could potentially interact with and degrade this compound. It is always best to prepare fresh working solutions from a frozen stock for each experiment.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage at -20°C or -80°C | The concentration of the stock solution is too high and has exceeded its solubility at that temperature. | 1. Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. 2. Before use, ensure the compound is fully dissolved by visual inspection. 3. Consider preparing a slightly more dilute stock solution for storage. |
| Inconsistent experimental results between different batches of working solutions | 1. Incomplete dissolution of the stock solution before making the working solution. 2. Degradation of the stock solution due to improper storage or handling. 3. Pipetting errors during dilution. | 1. Always ensure your stock solution is completely dissolved before aliquoting. 2. Prepare fresh aliquots of your working solution for each experiment from a properly stored stock. 3. Use calibrated pipettes and proper pipetting techniques. |
| Cloudiness or precipitation in the cell culture well after adding 3-DZA | The final concentration of 3-DZA in the aqueous medium is above its solubility limit. The final percentage of DMSO is too high, causing cellular stress or precipitation. | 1. Refer to the FAQ on preventing precipitation upon dilution. 2. Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent toxicity and effects on solubility. |
Data Presentation: Short-Term Solution Stability
The following table summarizes the recommended short-term storage conditions for this compound solutions based on available data.
| Solvent | Storage Temperature | Duration | Stability Notes | Reference(s) |
| DMSO | -20°C | 1 month | Stable | [1][2][3] |
| DMSO | -80°C | 6 months - 1 year | Recommended for longer-term storage | [1][2][3][4] |
| Water (HCl salt) | 4°C | Not specified, but generally recommended for short-term use | Prepare fresh for best results | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. (Molecular Weight of this compound: 266.25 g/mol ).
-
Volume (L) = (Mass (g) / 266.25 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect it from light and to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: General Procedure for a Short-Term Stability Study of a this compound Solution by HPLC
Objective: To assess the stability of a this compound solution under different storage conditions over a defined period.
Materials:
-
A freshly prepared stock solution of this compound (e.g., 10 mM in DMSO).
-
HPLC system with a UV detector.
-
A suitable HPLC column (e.g., C18).
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).
-
Sterile, amber vials for storing aliquots.
Procedure:
-
Time-Zero Analysis:
-
Immediately after preparing the fresh stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Inject the diluted sample into the HPLC system and record the chromatogram. This will serve as the time-zero (T=0) reference.
-
Note the peak area and retention time of the main this compound peak.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several amber vials.
-
Store the aliquots under the desired test conditions (e.g., room temperature, 4°C, -20°C, and -80°C). Include a condition where a sample is subjected to several freeze-thaw cycles.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature and dilute it to the same concentration as the T=0 sample.
-
Analyze the sample by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the T=0 peak area. A significant decrease in peak area indicates degradation.
-
Calculate the percentage of the initial compound remaining at each time point.
-
Observe the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Visualizations
Signaling Pathway of this compound Action
This compound primarily functions as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The disruption of cellular methylation events affects various downstream signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for preparing 3-DZA for in vitro experiments.
References
- 1. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. S-adenosylhomocysteine hydrolase inhibition by 3-deazaneplanocin A analogues induces anti-cancer effects in breast cancer cell lines and synergy with both histone deacetylase and HER2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inducer of HL-60 cell differentiation, on human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Deazaadenosine Hydrochloride (3-DAA)
Welcome to the technical support center for 3-Deazaadenosine hydrochloride (3-DAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of 3-DAA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (3-DAA)?
A1: this compound is a competitive inhibitor of the enzyme S-adenosylhomocysteine (SAH) hydrolase, with a reported inhibition constant (Ki) of 3.9 μM.[1][2][3][4][5] Inhibition of SAH hydrolase leads to the intracellular accumulation of S-adenosylhomocysteine. Elevated SAH levels, in turn, act as a potent feedback inhibitor of various S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of cellular methylation processes is central to 3-DAA's biological effects, which include anti-inflammatory, anti-proliferative, and antiviral activities.[2][3][4][6]
Q2: What are the basic solubility properties of 3-DAA hydrochloride?
A2: The hydrochloride salt of this compound exhibits high aqueous solubility. It is readily soluble in water at concentrations of 50 mg/mL or higher.[1] It is also highly soluble in DMSO, with reported values ranging from approximately 40 mg/mL to 60 mg/mL.[1][4] This high water solubility is a significant advantage for preparing simple formulations for in vivo administration.
Q3: What is the expected pharmacokinetic profile of 3-DAA in vivo?
A3: While direct pharmacokinetic data for 3-DAA hydrochloride is limited in the provided search results, studies on the related analog carbocyclic this compound (Cc3Ado) in mice show rapid plasma clearance and widespread tissue distribution.[7] Cc3Ado exhibited a short apparent half-life of 23 minutes after intravenous administration and 38 minutes after oral administration.[7] Furthermore, its oral bioavailability was low, at approximately 20%.[7] Researchers should anticipate that 3-DAA likely shares this challenge of a short biological half-life, which may necessitate frequent dosing or advanced formulation strategies to maintain therapeutic concentrations.
Q4: Can I administer 3-DAA via oral gavage?
A4: While technically possible, oral administration may not be the most effective route. The low oral bioavailability (~20%) observed for the related compound Cc3Ado suggests that a significant portion of the drug may not be absorbed into systemic circulation.[7] For consistent and predictable exposure, especially in initial efficacy studies, parenteral routes like intraperitoneal (IP) or intravenous (IV) injection are often preferred.
Troubleshooting Guide
Problem 1: Low or inconsistent efficacy observed in my in vivo model.
This is a common issue that can stem from several factors related to drug delivery and stability. Follow this troubleshooting workflow:
DOT Script for Troubleshooting Low Efficacy
References
- 1. abmole.com [abmole.com]
- 2. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the antiviral agent carbocyclic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing 3-Deazaadenosine impact on cell viability using cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Deazaadenosine (3-DAA) in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound (3-DAA) is a competitive inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of DNA, RNA, and proteins. By disrupting these essential methylation processes, 3-DAA can induce anti-proliferative effects, cell cycle arrest, and apoptosis in various cell lines, particularly cancer cells.
Q2: How do I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the powdered 3-DAA in high-quality, anhydrous DMSO to a desired concentration, for example, 10 mM. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[2] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).[3]
Q3: What is the stability of this compound in solution?
3-DAA stock solutions in DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light.[2] However, the stability in aqueous cell culture media at 37°C is lower. It is best practice to prepare fresh working dilutions from the frozen stock for each experiment. Avoid prolonged storage of 3-DAA in culture media.
Q4: Which cytotoxicity assay is most suitable for assessing the effects of this compound?
The choice of cytotoxicity assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are suitable for assessing the anti-proliferative effects of 3-DAA.[4][5]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis or late apoptosis.[6][7]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells, providing more detailed information on the mode of cell death induced by 3-DAA.
Troubleshooting Guides
General Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or variable results between experiments | 1. Inconsistent cell seeding density.2. Variation in 3-DAA concentration in working solutions.3. Cells are at different growth phases or passage numbers.4. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Prepare fresh dilutions of 3-DAA from a consistent stock solution for each experiment.3. Use cells from a similar passage number and ensure they are in the logarithmic growth phase.4. Standardize all incubation times for treatment and assay steps. |
| High background signal in control wells | 1. Contamination of cell culture with bacteria or yeast.2. The assay reagents are interacting with components of the culture medium (e.g., phenol (B47542) red).3. High spontaneous cell death in the culture. | 1. Regularly check cultures for contamination. Use aseptic techniques.2. Use phenol red-free medium if it interferes with the assay readout. Include a "medium-only" blank.3. Optimize cell culture conditions and ensure cells are not overly confluent. |
| Low signal or poor dynamic range | 1. The concentration range of 3-DAA is not optimal.2. The incubation time is too short.3. The cell density is too low. | 1. Perform a dose-response experiment with a wider range of 3-DAA concentrations.2. Increase the incubation time with 3-DAA (e.g., 24, 48, 72 hours).3. Optimize the initial cell seeding density. |
Specific Assay Troubleshooting
| Assay | Problem | Potential Cause | Recommended Solution |
| MTT/XTT | Low absorbance readings | 1. Insufficient viable cells.2. Incomplete solubilization of formazan (B1609692) crystals (MTT assay).3. MTT/XTT reagent was not incubated long enough. | 1. Increase the initial cell seeding density.2. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization.3. Increase the incubation time with the MTT/XTT reagent (typically 1-4 hours). |
| High absorbance in "no cell" control | 1. Contamination of the medium or reagents with reducing agents.2. Phenol red in the medium is interfering with the reading. | 1. Use fresh, sterile reagents.2. Use phenol red-free medium or subtract the background absorbance from a "medium-only" control. | |
| LDH | High spontaneous LDH release in untreated controls | 1. Cells are unhealthy or overly confluent.2. Mechanical stress during handling or pipetting.3. Presence of serum in the assay medium can contain LDH. | 1. Use healthy, sub-confluent cells.2. Handle cells gently and avoid vigorous pipetting.3. Use serum-free medium for the assay or measure the background LDH level in the medium. |
| Low LDH release in positive control (lysed cells) | 1. Incomplete cell lysis.2. Lysis buffer is not effective. | 1. Ensure the lysis buffer is added to all positive control wells and mixed properly.2. Verify the effectiveness of the lysis buffer or try an alternative lysis method. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. The following table provides a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet | [8] |
| HCT116 | Colorectal Cancer | 22.4 | Crystal Violet | [8] |
| TK10 | Human Renal Cancer | 0.62 - 7.72 | Not Specified | [9] |
| MCF-7 | Breast Cancer | 0.62 - 7.72 | Not Specified | [9] |
| UACC-62 | Melanoma | 0.62 - 7.72 | Not Specified | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the 3-DAA dilutions. Include vehicle-only controls (medium with the same concentration of DMSO as the highest 3-DAA concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly by gentle shaking or pipetting. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT and solubilization solution, no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture supernatant.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 10X Triton X-100)
-
Serum-free cell culture medium
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use serum-free medium during the treatment period to avoid background LDH activity from serum.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Setup of Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat a set of untreated wells with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.
-
Medium Background: Wells containing only cell culture medium.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[10]
-
Data Analysis:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: 3-Deazaadenosine (c3Ado) and Advanced Atherosclerosis Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of 3-Deazaadenosine (c3Ado) administration on advanced atherosclerotic lesions.
Frequently Asked Questions (FAQs)
Q1: What is the primary long-term effect of this compound (c3Ado) on advanced atherosclerotic lesions?
A1: Long-term administration of this compound has not been shown to significantly alter the progression or stability of established, advanced atherosclerotic lesions in preclinical models such as apolipoprotein E-deficient (ApoE-/-) mice.[1] Studies indicate that while c3Ado may have anti-inflammatory and anti-atherosclerotic effects in the early stages of lesion development, it does not appear to play a significant role in modifying advanced atherosclerotic disease.[1]
Q2: How does c3Ado affect early atherosclerotic lesion formation?
A2: this compound has demonstrated the ability to inhibit diet-induced fatty streak and neointima formation in mouse models.[2] This anti-atherogenic effect is associated with a significant suppression of endothelial vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) expression, which in turn prevents monocyte adhesion to the vascular wall.[2][3]
Q3: What is the known mechanism of action for c3Ado in the context of atherosclerosis?
A3: this compound, an adenosine (B11128) analogue, functions as an anti-inflammatory agent.[2] It is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, which can lead to a reduction in serum homocysteine levels, a recognized risk factor for atherosclerosis.[3] Furthermore, c3Ado has been shown to inhibit the expression of adhesion molecules crucial for leukocyte recruitment to the vessel wall, a key event in atherogenesis.[2][3] It may also attenuate inflammatory responses by inhibiting AP-1 and NF-κB signaling pathways.[4]
Q4: Does c3Ado administration affect serum homocysteine levels?
A4: Yes, treatment with c3Ado has been shown to significantly reduce serum homocysteine levels.[1][3] This reduction is a notable effect of its inhibitory action on S-adenosylhomocysteine hydrolase.[3]
Q5: Are there any observed effects of long-term c3Ado treatment on plaque stability in advanced lesions?
A5: In studies involving mice with pre-existing advanced lesions, long-term c3Ado administration did not significantly change key markers of plaque stability.[1] Specifically, there were no significant differences in the frequency of intraplaque hemorrhage, the size of necrotic cores, the thickness of fibrous caps, or the macrophage content within the plaque between treated and untreated groups.[1]
Troubleshooting Guide
Problem 1: No significant reduction in advanced atherosclerotic lesion size is observed after long-term c3Ado administration.
-
Possible Cause: This finding is consistent with published literature. This compound's primary efficacy appears to be in the prevention of early lesion formation rather than the regression of advanced plaques.[1]
-
Recommendation:
-
Verify the stage of atherosclerosis in your animal model at the start of the treatment. For studying the effects on advanced lesions, ensure that significant plaques have already developed.
-
Consider designing experiments that evaluate the effect of c3Ado on the initiation and progression of early-stage atherosclerosis.
-
Analyze other parameters that might be affected by c3Ado, such as plaque composition (e.g., calcification, smooth muscle cell content) and inflammatory markers.[1]
-
Problem 2: Inconsistent results in the expression of adhesion molecules (VCAM-1, ICAM-1) after c3Ado treatment.
-
Possible Cause: The timing of tissue collection and the stage of lesion development can influence the expression levels of adhesion molecules. The effect of c3Ado on these molecules is more pronounced in the early, inflammatory phases of atherosclerosis.[2]
-
Recommendation:
-
Standardize the timing of tissue harvesting relative to the treatment period and the progression of the disease.
-
Ensure that the immunohistochemical or molecular biology techniques used for detecting VCAM-1 and ICAM-1 are properly validated and controlled for in your experimental setup.
-
For advanced lesions, while overall expression might not change, consider analyzing expression specifically in areas of active inflammation or at the plaque shoulders.
-
Problem 3: Serum homocysteine levels do not decrease as expected following c3Ado administration.
-
Possible Cause:
-
Inadequate Dosing or Bioavailability: The dose of c3Ado may be insufficient, or its delivery method may not be optimal for achieving therapeutic concentrations.
-
Dietary Factors: The diet of the experimental animals can influence baseline homocysteine levels.
-
-
Recommendation:
-
Verify the concentration and stability of c3Ado in the diet or delivery vehicle.
-
Review the literature to ensure your dosing regimen is comparable to that used in successful studies.[3]
-
Measure plasma levels of c3Ado to confirm adequate absorption and bioavailability.
-
Ensure a consistent and appropriate diet is used for all experimental groups.
-
Quantitative Data Summary
Table 1: Effect of Long-Term c3Ado Administration on Advanced Atherosclerotic Lesions in ApoE-deficient Mice
| Parameter | Control Group | c3Ado Treated Group | Significance |
| Lesion Size (µm²) | Not specified in abstract | Not specified in abstract | No significant difference[1] |
| Intraplaque Hemorrhage | Not specified in abstract | Not specified in abstract | No significant difference[1] |
| Necrotic Core Size | Not specified in abstract | Not specified in abstract | No significant difference[1] |
| Fibrous Cap Thickness | Not specified in abstract | Not specified in abstract | No significant difference[1] |
| Macrophage Content | Not specified in abstract | Not specified in abstract | No significant difference[1] |
| Lesion Calcification | Not specified in abstract | Inhibited | Data not provided[1] |
| α-actin Expression | Not specified in abstract | Inhibited | Data not provided[1] |
| ICAM-1 Expression | Not specified in abstract | Inhibited | Data not provided[1] |
| VCAM-1 Expression | Not specified in abstract | Not specified in abstract | No significant difference[1] |
| Serum Homocysteine | Not specified in abstract | Significantly reduced | Data not provided[1] |
Table 2: Effect of c3Ado on Early Atherosclerotic Lesion Formation in C57BL/6J Mice on an Atherogenic Diet
| Parameter | Atherogenic Diet (Control) | Atherogenic Diet + c3Ado | Significance |
| Neointimal Area (µm²) | 4501 ± 775 | 125 ± 32 | P < 0.001[2] |
| Neointima/Media (NI/M) Ratio | 0.033 ± 0.005 | 0.002 ± 0.0004 | P < 0.001[2] |
| Monocyte Accumulation (cells/section) | 33.3 ± 4.9 | Almost completely inhibited | P < 0.004[2] |
| ICAM-1 Expression | Strong endothelial co-expression | Almost completely inhibited | Not specified[2] |
| VCAM-1 Expression | Strong endothelial co-expression | Almost completely inhibited | Not specified[2] |
Table 3: Effect of c3Ado on Serum Homocysteine Levels in ApoE-knockout Mice on an Atherogenic Diet
| Treatment Duration | Homocysteine Reduction | Significance |
| 12 weeks | 35.9% | P < 0.001[3] |
| 24 weeks | 45.3% | P < 0.001[3] |
Experimental Protocols
Methodology for Evaluating the Effect of c3Ado on Advanced Atherosclerosis in ApoE-deficient Mice
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, aged 35 weeks, with pre-existing advanced atherosclerotic lesions.[1]
-
Diet and Treatment:
-
The control group receives a regular chow diet.
-
The treatment group receives a diet supplemented with this compound.
-
The treatment duration is 21 weeks.[1]
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized.
-
The aorta is perfused and harvested.
-
The aortic root and other sections of interest are embedded in OCT compound and frozen for cryosectioning.
-
-
Histological Analysis:
-
Lesion Size and Morphology: Cross-sections of the aortic root are stained with Oil Red O (for lipid content), hematoxylin (B73222) and eosin (B541160) (for general morphology), and Masson's trichrome (for collagen/fibrous cap).
-
Immunohistochemistry: Sections are stained with antibodies against:
-
Macrophages (e.g., CD68 or Mac-3)
-
Smooth muscle cells (e.g., α-actin)
-
Adhesion molecules (ICAM-1, VCAM-1)
-
-
-
Biochemical Analysis:
-
Blood is collected for the measurement of serum lipids (total cholesterol, triglycerides) and homocysteine levels.
-
Serum levels of inflammatory cytokines (e.g., IL-1β, IL-10) and soluble adhesion molecules (sICAM-1, sVCAM-1) can also be determined using ELISA.[1]
-
-
Molecular Analysis:
-
Protein extracts from aortic tissue can be used for Electromobility Shift Assays (EMSA) to assess the binding activity of transcription factors such as NF-κB and AP-1.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying the long-term effects of c3Ado.
Caption: Proposed signaling pathway of c3Ado in atherosclerosis.
References
- 1. Long-term administration of this compound does not alter progression of advanced atherosclerotic lesions in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of this compound on homocysteine and atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is 3-Deazaadenosine insoluble in water and what co-solvents to use?
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting for working with 3-Deazaadenosine, focusing on its solubility characteristics and solution preparation for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound described as both water-soluble and insoluble?
The solubility of this compound in aqueous solutions can be confusing as different sources report conflicting information. The discrepancy often arises from the specific form of the compound being used and the conditions of dissolution.
-
This compound (Free Base): This form is generally considered to have low water solubility or to be insoluble at neutral pH.[1][2] Its molecular structure contains a purine-like ring system which is relatively hydrophobic, contributing to its poor dissolution in water.
-
This compound Hydrochloride (HCl Salt): The salt form is significantly more water-soluble.[3] The addition of the hydrochloride group increases the polarity of the molecule, facilitating its interaction with water.
-
Dissolution Method: Some suppliers report high aqueous solubility (e.g., 100 mg/mL), but this often requires methods like ultrasonication to achieve.[4] Without such assistance, it may not readily dissolve.
In essence, for practical purposes in a typical lab setting without pH adjustment or sonication, the free base form of this compound is challenging to dissolve in water alone.
Q2: What is the underlying reason for this compound's poor aqueous solubility?
The limited water solubility of this compound's free base form is due to its physicochemical properties. Like many organic molecules, its solubility is governed by a balance between its crystal lattice energy (how tightly the molecules are packed in a solid state) and the energy of solvation (how well water molecules can surround it).[5][6]
Molecules with high melting points often have high lattice energies, making them difficult to dissolve. This is sometimes referred to as being "brick-dust" like.[5] For a drug to dissolve, the energy required to break this crystal lattice must be overcome by the favorable interactions with the solvent. While this compound has hydrophilic regions (the ribose sugar), the larger, rigid ring structure can lead to a stable crystal form that water struggles to break down, resulting in poor solubility.[7][8]
Q3: What are the recommended co-solvents for dissolving this compound?
Due to its limited aqueous solubility, this compound is most commonly dissolved in an organic solvent first to create a concentrated stock solution. This stock is then diluted into an aqueous medium for experiments.
-
Dimethyl Sulfoxide (DMSO): This is the most frequently recommended solvent.[1][2][3][4] It is crucial to use newly opened, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][3][4]
-
Ethanol: Some solubility is also reported in ethanol, though typically less than in DMSO.[1][2]
For in vivo experiments where high concentrations of DMSO can be toxic, specific formulations using a combination of co-solvents are necessary.
Troubleshooting Guides & Experimental Protocols
Issue: My this compound powder is not dissolving in my aqueous buffer.
Solution: Direct dissolution in aqueous buffers is not recommended for the free base form. Prepare a concentrated stock solution in an appropriate organic solvent first.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for in vitro cell culture experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a precise volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 130 mg/mL).[4]
-
Dissolution: If the compound does not dissolve immediately, assist the process by:
-
Vortexing: Mix the solution vigorously.
-
Ultrasonication: Place the vial in an ultrasonic bath until the solution becomes clear.[4]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months to 2 years) storage.[4][9]
Issue: I need to prepare a this compound solution for animal (in vivo) experiments, but the required DMSO concentration is too high.
Solution: For in vivo studies, a multi-component solvent system is required to keep the compound in solution while minimizing the concentration of potentially toxic solvents like DMSO.
Protocol 2: Preparation of a Dosing Solution for In Vivo Use
This protocol describes a common method to formulate this compound for injection, ensuring the final DMSO concentration is low (e.g., 10%).
-
Prepare DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1 (e.g., 21.7 mg/mL).[4]
-
Sequential Co-Solvent Addition: To prepare a 1 mL working solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:[4][10] a. Take 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix until uniform. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Solution: This procedure yields a clear solution suitable for administration.[4][10]
The workflow for this protocol is illustrated below.
Caption: Workflow for preparing an in vivo dosing solution.
Data Summary
The following table summarizes the solubility data for this compound and its hydrochloride salt in various solvents.
| Compound Form | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | 130 mg/mL | 488.26 mM | Requires ultrasonic assistance. Use fresh DMSO.[4] |
| Water | 100 mg/mL | 375.59 mM | Requires ultrasonic assistance.[4] | |
| Water | Insoluble | - | As reported by other suppliers without special conditions.[1][2] | |
| Ethanol | 4 mg/mL | 15.02 mM | ||
| This compound HCl | DMSO | 60 mg/mL | 198.2 mM | Use fresh DMSO.[3] |
| Water | 60 mg/mL | 198.2 mM | ||
| Ethanol | Insoluble | - |
Signaling Pathway Context
This compound is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, which plays a crucial role in methylation reactions.[3][4][11] By inhibiting this enzyme, it can interfere with numerous cellular signaling pathways. For instance, it has been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation, and to suppress signaling through the Ras-ERK and Akt pathways, which are critical for cell proliferation.[3][10]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
- 11. abmole.com [abmole.com]
Validation & Comparative
A Comparative Analysis of the Antiviral Activity of 3-Deazaadenosine and its Carbocyclic Analog
A deep dive into the therapeutic potential of two potent S-adenosylhomocysteine hydrolase inhibitors.
In the ongoing search for effective broad-spectrum antiviral agents, nucleoside analogs have emerged as a promising class of molecules. Among these, 3-Deazaadenosine (3-DA) and its carbocyclic counterpart, Carbocyclic this compound (C-c3Ado), have garnered significant attention due to their potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions essential for the replication of a wide range of viruses. This guide provides a comprehensive comparison of the antiviral activity of 3-DA and C-c3Ado, supported by available experimental data, detailed methodologies, and mechanistic insights.
Quantitative Comparison of Antiviral Activity
| Compound | Virus | Assay Type | Cell Line | Efficacy Metric (µg/mL) | Reference |
| This compound (3-DA) | Moloney leukemia virus (MoLV) | Plaque Assay | SC-1 | IC50: 3.30 | |
| Carbocyclic this compound (C-c3Ado) | Respiratory Syncytial Virus (RSV) | Not Specified | HEp-2 | ED50: 9 | [1] |
| Parainfluenza Virus 3 (PIV3) | Not Specified | HEp-2 | ED50: 14 | [1] | |
| Vaccinia, Reo, Measles, Parainfluenza, Vesicular Stomatitis Virus | Not Specified | Primary rabbit kidney, HeLa, Vero | Inhibitory Concentration: 0.2-1 | [2] |
IC50 (Median Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Notably, C-c3Ado has been reported to be approximately 100 times more potent than other broad-spectrum antiviral agents like ribavirin (B1680618) against vesicular stomatitis virus, parainfluenza virus, measles, and reo virus[2].
Mechanism of Action: Targeting Viral Methylation
Both this compound and its carbocyclic analog exert their antiviral effects by inhibiting the cellular enzyme S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH, a byproduct of methylation reactions where S-adenosylmethionine (SAM) serves as the methyl donor.
The inhibition of SAH hydrolase leads to the intracellular accumulation of SAH. Elevated levels of SAH, in turn, act as a potent feedback inhibitor of various SAM-dependent methyltransferases. These methyltransferases are essential for the modification of both host and viral molecules, including:
-
Viral mRNA Capping: Many viral mRNAs require a 5'-cap structure, which involves methylation, for their stability, translation, and evasion of the host immune system. Inhibition of this process severely hampers viral protein synthesis.
-
Viral Protein Methylation: The function of certain viral proteins can be regulated by methylation, affecting processes such as viral assembly and enzymatic activity.
By disrupting these critical methylation events, 3-DA and C-c3Ado effectively interfere with the viral life cycle. The carbocyclic modification in C-c3Ado is thought to enhance its binding to SAH hydrolase and increase its metabolic stability, contributing to its superior antiviral potency.
Caption: Mechanism of antiviral action via SAH hydrolase inhibition.
Experimental Protocols
The antiviral activity of this compound and C-c3Ado is typically evaluated using cell-based assays that measure the inhibition of virus-induced effects. The two most common methods are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of an antiviral compound required to protect cells from the destructive effects of a virus.
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero, HeLa, HEp-2) is seeded in a 96-well plate.
-
Compound Dilution: The test compounds (3-DA and C-c3Ado) are serially diluted to various concentrations.
-
Treatment and Infection: The cell monolayers are treated with the different concentrations of the compounds and then infected with a standardized amount of the virus. Control wells include cells only, cells with virus only, and cells with compound only.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (typically 2-5 days).
-
CPE Assessment: The extent of CPE is observed microscopically and can be quantified using a cell viability assay (e.g., MTT, MTS) or by staining the remaining viable cells with a dye like crystal violet.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50 or EC50) is calculated.
References
- 1. Evaluation of the toxicity and antiviral activity of carbocyclic this compound against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broad-spectrum antiviral activity of the carbocyclic analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Deazaadenosine and Other Adenosine Analogs as AdoHcy Hydrolase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory efficacy of 3-Deazaadenosine and other key adenosine (B11128) analogs against S-adenosyl-L-homocysteine (AdoHcy) hydrolase. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
S-adenosyl-L-homocysteine (AdoHcy) hydrolase is a critical enzyme in cellular metabolism, responsible for the reversible hydrolysis of AdoHcy to adenosine and homocysteine. AdoHcy is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are essential for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and phospholipids. The inhibition of AdoHcy hydrolase leads to the accumulation of intracellular AdoHcy, consequently impeding cellular methylation processes. This mechanism has positioned AdoHcy hydrolase as a significant therapeutic target for various diseases, including cancer and viral infections. A variety of adenosine analogs have been developed and investigated for their potential to inhibit this key enzyme.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory efficacy of this compound and other notable adenosine analogs against AdoHcy hydrolase from various sources. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are provided to facilitate a direct comparison of their potencies.
| Compound | Enzyme Source | Inhibition Metric | Value | Reference(s) |
| 3-Deazaneplanocin A (DZNep) | Hamster Liver | Ki | 0.05 nM | [1] |
| Neplanocin A | Murine L929 Cells | Ki | 0.2 nM | [2] |
| Neplanocin A | Bovine Liver | Ki | 8.39 nM | [3] |
| Aristeromycin | Not Specified | IC50 | 38.5 nM (at 50 µM SAH) | [4] |
| This compound (DZA) | Human Placenta | Relative Potency | > DZAri, DZNAri | |
| 3-Deaza-(+/-)aristeromycin (DZAri) | Human Placenta | Relative Potency | ≈ DZNAri | |
| 3-Deaza-5'-(+/-)noraristeromycin (DZNAri) | Human Placenta | Relative Potency | ≈ DZAri |
Note: The inhibitory potency of these analogs can vary depending on the enzyme source and the specific experimental conditions. The relative potency for the human placental enzyme is reported as: 3-Deazaneplanocin A (DZNep) ≈ Neplanocin A (NepA) >> 3-Deaza-(+/-)aristeromycin (DZAri) ≈ 3-Deaza-5’-(+/-)noraristeromycin (DZNAri) > this compound (DZA).
Experimental Protocols
A detailed methodology for determining the inhibitory activity of adenosine analogs against AdoHcy hydrolase is crucial for reproducible and comparable results. Below is a synthesized protocol based on commonly employed spectrophotometric methods.
In Vitro AdoHcy Hydrolase Inhibition Assay (Spectrophotometric)
This protocol outlines the determination of AdoHcy hydrolase activity by measuring the production of homocysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically at 412 nm.[5][6]
Materials:
-
Purified AdoHcy hydrolase
-
S-adenosyl-L-homocysteine (AdoHcy) substrate
-
Adenosine analog inhibitors (e.g., this compound)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.2, containing 1 mM EDTA
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AdoHcy in the Assay Buffer.
-
Prepare stock solutions of the adenosine analog inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the Assay Buffer.
-
Prepare a fresh solution of DTNB in the Assay Buffer.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the following components to each well:
-
Assay Buffer
-
A fixed concentration of AdoHcy hydrolase
-
Varying concentrations of the inhibitor (or vehicle control)
-
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the AdoHcy substrate to each well.
-
-
Detection of Homocysteine:
-
Add the DTNB solution to each well. The homocysteine produced by the enzymatic reaction will react with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at 412 nm using a spectrophotometer.
-
Continue to monitor the absorbance kinetically over a set period (e.g., 10-30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate (AdoHcy) and the inhibitor. The data can then be fitted to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition using non-linear regression analysis.
-
Visualizing the Impact of AdoHcy Hydrolase Inhibition
The following diagrams, generated using the DOT language, illustrate the central role of AdoHcy hydrolase in the cellular methylation cycle and the workflow for evaluating its inhibitors.
References
- 1. 3-Deazaneplanocin: a new and potent inhibitor of S-adenosylhomocysteine hydrolase and its effects on human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of S-adenosylhomocysteine hydrolase in mouse L929 cells using the inhibitor neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 3-Deazaadenosine in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory activity of 3-Deazaadenosine (DZA) in the RAW264.7 macrophage cell line, a widely used model for studying inflammation. We present a comparative overview of DZA's efficacy against the well-established anti-inflammatory agent, Dexamethasone, supported by experimental data from peer-reviewed studies. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Performance Comparison: this compound vs. Dexamethasone
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The following tables summarize the dose-dependent inhibitory effects of DZA and Dexamethasone on the production of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), two critical players in the inflammatory cascade.
Data Presentation
Table 1: Comparative Inhibition of TNF-α Production in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | % Inhibition of TNF-α | Reference |
| This compound (DZA) | 10 µM | ~40% | [1] |
| This compound (DZA) | 30 µM | ~60% | [1] |
| This compound (DZA) | 100 µM | ~80% | [1] |
| Dexamethasone | 1 µM | Significant Suppression | [2][3] |
| Dexamethasone | 10 µM | Significant Suppression | [2][3] |
Note: The data for DZA and Dexamethasone are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary between studies.
Table 2: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration | % Inhibition of NO | Reference |
| This compound (DZA) | Not specified | Dose-dependent inhibition | [4] |
| Dexamethasone | 0.001 µM | Concentration-dependent inhibition | [5] |
| Dexamethasone | 0.1 µM | Concentration-dependent inhibition | [5] |
| Dexamethasone | 1.0 µM | Concentration-dependent inhibition | [5] |
| Dexamethasone | 50 µM | Near basal levels | [6][7] |
Note: The data for DZA and Dexamethasone are sourced from different studies and are presented for comparative purposes. Experimental conditions may vary between studies.
Mechanism of Action: DZA's Impact on Inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1) signaling pathways. These pathways are crucial for the transcription of numerous pro-inflammatory genes. DZA, an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, leads to the accumulation of SAH, which in turn inhibits transmethylation reactions essential for inflammatory signaling. Furthermore, recent studies suggest a more direct role for DZA in blocking key kinases in these pathways.
Caption: Mechanism of this compound in inhibiting inflammatory pathways.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For experiments, cells are typically seeded in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting and RT-PCR) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation time after LPS stimulation varies depending on the assay (e.g., 24 hours for cytokine production).
-
Measurement of Inflammatory Mediators
Nitric Oxide (NO) Assay (Griess Test)
-
After the treatment period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a standard curve generated with known concentrations of sodium nitrite.
TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)
-
Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate and add 100 µL of cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for mouse TNF-α. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration in the samples based on the standard curve.
Western Blotting for NF-κB Pathway Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα and p65 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
References
- 1. This compound analogues inhibit the production of tumour necrosis factor-alpha in RAW264.7 cells stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Glucocorticoids inhibit the induction of nitric oxide synthase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? - PMC [pmc.ncbi.nlm.nih.gov]
3-Deazaadenosine versus DZNep (3-deazaneplanocin A) for EZH2 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent epigenetic modulators, 3-Deazaadenosine (DZA) and its cyclopentenyl analog, 3-deazaneplanocin (B1662806) A (DZNep), with a focus on their roles as inhibitors of the histone methyltransferase EZH2. Both compounds function indirectly by targeting S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation processes. This guide synthesizes experimental data to objectively compare their mechanisms, efficacy, and associated experimental protocols.
Mechanism of Action: An Indirect Approach to EZH2 Inhibition
Both this compound and DZNep exert their primary effect by inhibiting S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is responsible for the hydrolysis of SAH to adenosine (B11128) and homocysteine.[1] Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[1] SAH, in turn, acts as a competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including the Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2]
DZNep has been extensively characterized as an agent that not only inhibits the methyltransferase activity of EZH2 but also leads to the proteasomal degradation of the EZH2 protein itself, resulting in a global reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3).[1][2][3] While this compound operates through the same fundamental mechanism of SAH hydrolase inhibition, its specific effects on EZH2 protein stability are less extensively documented in direct comparative studies against DZNep.
Comparative Performance Data
While direct head-to-head studies comparing the EZH2 inhibitory potency of this compound and DZNep are limited, the available data on their activity against SAH hydrolase and the downstream effects of DZNep on cancer cell lines provide a basis for comparison.
| Parameter | This compound (DZA) | DZNep (3-deazaneplanocin A) | Reference(s) |
| Target | S-adenosylhomocysteine (SAH) hydrolase | S-adenosylhomocysteine (SAH) hydrolase | [1] |
| Ki for SAH Hydrolase | 3.9 µM | Not explicitly stated, but potent | [2] |
| Effect on EZH2 | Indirect inhibition via SAH accumulation | Indirect inhibition and protein degradation | [1][2] |
| IC50 in Cancer Cells | Data not widely available for EZH2 inhibition | 0.08 to 0.24 µM in NSCLC cell lines | [2] |
| Observed Cellular Effects | Anti-inflammatory, anti-proliferative | Apoptosis, cell cycle arrest, reduced cell migration | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
SAH Hydrolase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of SAH hydrolase by quantifying the production of homocysteine.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2) containing 1 mM EDTA.
-
Substrate: S-Adenosyl-L-homocysteine (SAH) solution in assay buffer.
-
Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme: Purified recombinant human SAH hydrolase.
-
Inhibitors: this compound or DZNep dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, DTNB, and the inhibitor at various concentrations.
-
Add the SAH substrate to the mixture.
-
Initiate the reaction by adding the SAH hydrolase enzyme.
-
Continuously monitor the absorbance at 412 nm at room temperature. The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the homocysteine produced.
-
Calculate the initial reaction velocities and determine the inhibitory constants (Ki) or IC50 values for each inhibitor.
-
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
-
Reagents:
-
Complete cell culture medium.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DZNep for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[6][7][8]
-
Western Blot Analysis for EZH2 and H3K27me3
This technique is used to determine the protein levels of EZH2 and the levels of H3K27me3.
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with the inhibitors for the desired time, then harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
PBS.
-
-
Procedure:
-
Treat cells with the inhibitors for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9]
-
Summary and Conclusion
Both this compound and DZNep are valuable tools for studying the role of methylation in cellular processes through their inhibition of SAH hydrolase. DZNep is a well-established and potent indirect inhibitor of EZH2, with a significant body of literature supporting its efficacy in inducing apoptosis and inhibiting the growth of various cancer cell lines. While this compound shares the same primary molecular target, its specific efficacy and downstream effects on EZH2 are not as extensively characterized in a comparative context.
DZNep's smaller molecular size compared to some direct, catalytic EZH2 inhibitors may facilitate better cell penetration.[1] The choice between these two compounds will depend on the specific research question. DZNep is the more characterized agent for studies specifically focused on the consequences of EZH2 inhibition. This compound may be more suitable for broader studies on the effects of global methylation inhibition or as a chemical scaffold for the development of more specific inhibitors. Further direct comparative studies are warranted to fully elucidate the differential potency and effects of these two related molecules on EZH2 and other methyltransferases.
References
- 1. oatext.com [oatext.com]
- 2. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deazaneplanocin A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Deazaadenosine and Ribavirin as Broad-Spectrum Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective broad-spectrum antiviral therapies, two nucleoside analogs, 3-Deazaadenosine (3-DAA) and Ribavirin (B1680618), have garnered significant attention. Both exhibit activity against a wide range of viruses, yet their mechanisms of action, potency, and cytotoxicity profiles differ considerably. This guide provides an objective comparison of these two agents, supported by available experimental data, to aid researchers in their antiviral drug development endeavors.
Mechanism of Action: Two Distinct Approaches to Viral Inhibition
The fundamental difference between this compound and Ribavirin lies in their primary modes of antiviral activity.
This compound: Targeting Viral Methylation
This compound primarily acts as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase . This enzyme is crucial for the cellular methylation cycle. By inhibiting SAH hydrolase, 3-DAA leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the methylation of the 5'-cap of viral mRNAs. A properly methylated 5'-cap is critical for viral mRNA stability, translation, and evasion of the host's innate immune system. Thus, by disrupting this process, 3-DAA effectively inhibits viral replication.[1]
Caption: Mechanism of Action of this compound.
Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin, a synthetic guanosine (B1672433) analog, employs a more complex and multi-faceted mechanism of action that can vary depending on the virus.[2][3] Its primary antiviral activities include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, the phosphorylated form of the drug, is a potent competitive inhibitor of the host enzyme IMPDH.[4][5] This enzyme is critical for the de novo synthesis of guanosine triphosphate (GTP). By depleting intracellular GTP pools, Ribavirin limits the availability of this essential building block for viral RNA synthesis and replication.[6]
-
Lethal Mutagenesis: Ribavirin triphosphate can be incorporated into newly synthesized viral RNA by the viral RNA-dependent RNA polymerase.[7][8][9][10] As a guanosine analog, it can cause mutations by pairing with either cytosine or uracil, leading to an accumulation of errors in the viral genome that ultimately results in a non-viable viral population, a phenomenon known as "error catastrophe".[11][12]
-
Direct Polymerase Inhibition: At high concentrations, Ribavirin triphosphate can directly inhibit the RNA-dependent RNA polymerase of some viruses.[13]
-
Inhibition of Viral mRNA Capping: Ribavirin triphosphate can also interfere with the capping of viral mRNA by inhibiting viral guanylyltransferase.[2]
Caption: Mechanisms of Action of Ribavirin.
Comparative Antiviral Activity
Direct comparative studies evaluating this compound and Ribavirin against the same viral panels under identical experimental conditions are limited. The following tables summarize available data from various sources, highlighting the antiviral potency (EC₅₀) of each compound. It is crucial to consider the different cell lines and assay methods used when interpreting these results.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Retroviridae | Moloney leukemia virus (MoLV) | SC-1 | 0.22 | [14] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 1.14 | [15] |
Table 2: Antiviral Activity of Ribavirin
| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |
| Flaviviridae | Yellow Fever Virus (17D) | Vero | 12.3 ± 5.6 | ~50.4 | [6] |
| Paramyxoviridae | Human Parainfluenza Virus 3 | Vero | 9.4 ± 6.1 | ~38.5 | [6] |
| Hantaviridae | Hantaan Virus (HTNV) | Vero E6 | - | ~3 | [16] |
| Coronaviridae | SARS-CoV | Caco2 | 7.3 ± 3.5 | ~30 | [17] |
| Flaviviridae | Dengue Virus (DENV) | HEK293 | - | 75 ± 5 | [18] |
| Flaviviridae | Tick-borne Encephalitis Virus | A549 | <50 | <205 | [15][19] |
Cytotoxicity Profile
A critical aspect of any antiviral agent is its safety profile, often assessed by its 50% cytotoxic concentration (CC₅₀). A higher CC₅₀ value indicates lower cellular toxicity. The therapeutic index (TI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's selectivity for viral targets over host cells. A higher TI is desirable.
Table 3: Cytotoxicity (CC₅₀) of this compound and Ribavirin in Various Cell Lines
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| This compound | Vero E6 | >200 | [15] |
| Ribavirin | A549 | >819 | [15][19] |
| SH-SY5Y | >205 | [15][19] | |
| Vero | >1228 | [15][19] | |
| HEK293 | >200 | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate antiviral agents.
MTT Assay for Cytotoxicity (CC₅₀ Determination)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Vero, A549) in a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Ribavirin) in cell culture medium.
-
Treatment: After 24 hours of cell incubation, remove the medium and add the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-only control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Remove the medium containing the compound and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Viral Yield Reduction Assay (EC₅₀ Determination)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Workflow:
Caption: Viral Yield Reduction Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Plate susceptible host cells in a multi-well plate to form a confluent monolayer.
-
Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI). Allow the virus to adsorb for 1-2 hours.
-
Treatment: After the adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound. Include a virus control (no compound) and a mock-infected control (no virus, no compound).
-
Incubation: Incubate the plates for a duration that allows for a single cycle of viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant from each well, which contains the progeny virus.
-
Titration: Determine the viral titer in each supernatant sample using a suitable method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Data Analysis: Calculate the percentage of viral yield reduction for each compound concentration compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50% and is determined by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay (EC₅₀ Determination)
This assay is used for viruses that cause visible damage (cytopathic effect or CPE) to the host cell monolayer, resulting in the formation of "plaques."
Detailed Protocol:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Infection: Infect the cell monolayer with a dilution of the virus that will produce a countable number of plaques (typically 50-100 per well).
-
Treatment and Overlay: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes serial dilutions of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining: Fix and stain the cells with a dye such as crystal violet, which stains viable cells, making the unstained plaques visible.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is the concentration that reduces the number of plaques by 50%.
Conclusion
Both this compound and Ribavirin are potent broad-spectrum antiviral agents, but they operate through distinct molecular mechanisms. This compound's targeted inhibition of SAH hydrolase presents a specific approach to disrupting viral replication by interfering with essential methylation processes. In contrast, Ribavirin's multifaceted mechanism, including IMPDH inhibition and lethal mutagenesis, offers a broader, though potentially less specific, antiviral strategy.
The choice between these agents for further research and development will depend on the specific viral target, the desired therapeutic window, and the potential for the development of resistance. The data presented here, while not exhaustive, provides a foundational comparison to guide these critical decisions. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative strengths and weaknesses of these two promising antiviral compounds.
References
- 1. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 3. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stagingpure.psu.edu [stagingpure.psu.edu]
- 9. Ribavirin's antiviral mechanism of action: lethal mutagenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In silico evaluation of potential inhibitory activity of remdesivir, favipiravir, ribavirin and galidesivir active forms on SARS-CoV-2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiretroviral activity of mechanism-based irreversible inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of tick-borne encephalitis virus in cell cultures by ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
A Comparative Guide to S-adenosylhomocysteine Hydrolase (SAHH) Inhibitors: 3-Deazaadenosine and Beyond
For Researchers, Scientists, and Drug Development Professionals
S-adenosylhomocysteine hydrolase (SAHH) is a critical enzyme regulating cellular methylation reactions by hydrolyzing S-adenosylhomocysteine (SAH), a potent feedback inhibitor of methyltransferases. Inhibition of SAHH leads to the accumulation of SAH, thereby modulating a wide range of biological processes, including gene expression, signal transduction, and viral replication. This guide provides a detailed comparison of 3-Deazaadenosine with other prominent SAHH inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of SAHH Inhibitors
The efficacy of SAHH inhibitors is typically quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates higher potency. The following table summarizes the key quantitative data for this compound and other well-characterized SAHH inhibitors.
| Inhibitor | Type | Target | Kᵢ Value | IC₅₀ Value | Cell Line/System | Reference(s) |
| This compound (DZA) | Reversible, Competitive | SAHH | 3.9 µM | 0.15 µM (HIV-1 isolate A012 in PBMCs), 0.20 µM (HIV-1 isolate A018 in PBMCs) | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1][2] |
| Neplanocin A | Irreversible | SAHH | 8.39 nM | 1.22 µM | Human A549 cells | [3][4] |
| Aristeromycin | Irreversible | AHCY (SAHH) | - | 38.5 nM (at 50 µM SAH), 12.7 nM (with 60 min preincubation) | - | [5] |
| DZ2002 | Reversible, Type III | SAHH | 17.9 nM | - | - | [6] |
| Adenosine dialdehyde (B1249045) (AdOx) | Irreversible | SAHH | 3.3 nM | 40 nM | - | [7][8][9][10] |
| 3-Deazaneplanocin A (DZNep) | Reversible, Competitive | SAHH | 50 pM | 0.08 - 0.24 µM | Non-small cell lung cancer cells | [11][12][13][14][15] |
Mechanism of Action and Downstream Effects
SAHH inhibitors can be broadly classified as reversible or irreversible. This fundamental difference in their interaction with the enzyme dictates their cellular effects and potential toxicities.
This compound (DZA) is a reversible and competitive inhibitor of SAHH.[11] Its mechanism of action primarily involves the accumulation of SAH, which in turn inhibits various methyltransferases. This leads to the modulation of downstream signaling pathways. For instance, this compound has been shown to interfere with Ras signaling by preventing Ras carboxyl methylation and subsequent activation of the ERK1/2 and Akt pathways.[1] It also exhibits dual effects on the NF-κB pathway, promoting the degradation of IκBα while inhibiting the transcriptional activity of NF-κB.[2][16]
Neplanocin A and Aristeromycin are irreversible inhibitors, forming a covalent bond with the enzyme and leading to its permanent inactivation.[3][5] This potent and sustained inhibition can result in profound and long-lasting effects on cellular methylation.
DZ2002 is a reversible, non-competitive (Type III) inhibitor, offering a different kinetic profile that may translate to a more favorable therapeutic window.[6]
Adenosine dialdehyde (AdOx) is another well-known irreversible inhibitor of SAHH.[7][8][9][10]
3-Deazaneplanocin A (DZNep) is a potent reversible and competitive inhibitor of SAHH.[11][12][13][14][15]
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by SAHH inhibition, the following diagrams illustrate a key signaling pathway and a general experimental workflow for inhibitor screening.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DZ2002 | SAHH inhibitor | Probechem Biochemicals [probechem.com]
- 7. Adenosine Dialdehyde (ADOX) | 34240-05-6 | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. oatext.com [oatext.com]
- 14. 3-Deazaneplanocin,DZNep – Bioquote [bioquote.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
Validating the In Vivo Efficacy of 3-Deazaadenosine in Mouse Models of Senescence: A Comparative Guide
For researchers and drug development professionals exploring therapeutic interventions against cellular senescence, 3-Deazaadenosine (DZNep), also referred to as 3DA, has emerged as a compound of interest. This guide provides an objective comparison of the in vivo efficacy of DZNep with alternative senescence-modulating agents, supported by experimental data from murine models. We delve into the conflicting reports on its efficacy, detail its mechanism of action, and provide comprehensive experimental protocols for key assays.
Comparative Efficacy of Senescence-Modulating Compounds in Mice
The in vivo efficacy of this compound in modulating senescence presents a complex picture, with studies reporting both ameliorating and exacerbating effects depending on the tissue context. In contrast, senolytic therapies, which selectively eliminate senescent cells, have shown more consistent beneficial outcomes in various mouse models of aging.
Table 1: In Vivo Efficacy of this compound (DZNep/3DA) in Mouse Models of Senescence
| Mouse Model | Tissue/Cell Type | Treatment Protocol | Key Findings | Reference |
| Very old C57BL/6 mice | Muscle stem cells | Ex vivo treatment of geriatric muscle stem cells with 3DA before transplantation. | Alleviated senescence, increased proliferative and regenerative potential of muscle stem cells.[1][2][3][4][5] | Guerrero et al., 2022 |
| Young and aged mice | Kidney | Intraperitoneal injection of DZNep. | Accelerated cellular senescence, increased SA-β-gal staining, and expression of p16 and p21. | (Implied from in vitro data and pro-senescent mechanism)[6][7] |
Table 2: In Vivo Efficacy of Alternative Senolytic Compounds in Mouse Models
| Compound(s) | Mouse Model | Treatment Protocol | Key Findings | Reference |
| Dasatinib + Quercetin (D+Q) | Aged (24-27 months) C57BL/6 mice | 5 mg/kg Dasatinib + 50 mg/kg Quercetin, administered biweekly. | 36% higher average post-treatment lifespan, reduced mortality hazard, improved physical function (walking speed, endurance, grip strength).[8] | N/A |
| Dasatinib + Quercetin (D+Q) | Aged (20 months) C57BL/6 mice | Intermittent treatment for 4 months. | Alleviated age-related physical dysfunction, resulting in higher walking speed, treadmill endurance, and grip strength. | N/A |
| Fisetin | Aged (22-24 months) wild-type C57BL/6 mice | 100 mg/kg Fisetin by oral gavage for 5 days. | Reduced senescence markers (SA-β-gal positive cells) in multiple tissues, including inguinal fat.[9] | Yousefzadeh et al., 2018 |
| Fisetin | Progeroid Ercc1-/Δ mice | N/A | Reduced expression of senescence (p16Ink4a, p21Cip1) and SASP markers in fat, spleen, liver, and kidney.[9] | Yousefzadeh et al., 2018 |
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound on senescence can be attributed to its multifaceted mechanism of action, primarily revolving around the inhibition of methyltransferases.
Anti-Senescence Pathway of this compound in Muscle Stem Cells
In the context of muscle stem cell rejuvenation, 3DA acts as an inhibitor of S-adenosyl homocysteinase (AHCY). This leads to a reduction in global histone H3 lysine (B10760008) 36 trimethylation (H3K36me3), a mark associated with actively transcribed genes. This epigenetic modification is thought to suppress the expression of key genes in the senescence program, thereby alleviating the senescent phenotype and enhancing cellular fitness.[1][2][3][4][5]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound (3DA) alleviates senescence to promote cellular fitness and cell therapy efficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound keeps senescence at bay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Regulation of Cellular Senescence by Polycomb Chromatin Modifiers through Distinct DNA Damage-and Histone Methylation-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term treatment with senolytic drugs Dasatinib and Quercetin ameliorates age-dependent intervertebral disc degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 3-Deazaadenosine: A Comparative Analysis in Leukemia and Breast Cancer Cell Lines
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the effects of 3-Deazaadenosine (3-DAA), a potent S-adenosylhomocysteine (AdoHcy) hydrolase inhibitor, across different cancer cell lines. This guide provides a cross-validation of 3-DAA's anti-cancer properties, focusing on its impact on cell viability, apoptosis, and cell cycle progression in human promyelocytic leukemia (HL-60) and various breast cancer cell lines, including MCF7, MDA-MB-231, and SKBr3.
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in multiple cancer cell models. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine hydrolase, leading to the intracellular accumulation of S-adenosylhomocysteine. This, in turn, inhibits crucial methyltransferase enzymes, including histone methyltransferases like EZH2, ultimately resulting in cell cycle arrest and apoptosis.[1][2] This guide synthesizes available data to offer a clearer understanding of its differential effects and underlying molecular mechanisms.
Comparative Efficacy of this compound
To facilitate a direct comparison of this compound's cytotoxic effects, the following table summarizes the observed effects on cell viability and apoptosis in HL-60 and a panel of breast cancer cell lines. While direct IC50 values for proliferation inhibition are not uniformly available across studies, the data clearly indicates a dose-dependent anti-cancer activity.
| Cell Line | Cancer Type | Observed Effects of this compound | Reference |
| HL-60 | Human Promyelocytic Leukemia | - Induces apoptosis at concentrations of 50-100 µM following a 4-hour exposure.[3] - Initiates apoptosis in S-phase cells at 25-50 µM, and in G1, S, and G2/M phases at 75-100 µM.[3] - Growth inhibition is observed at concentrations between 10-100 µM.[4] | [3][4] |
| MCF7 | Human Breast Adenocarcinoma (ER+, PR+, HER2-) | - Dose-dependent growth inhibition.[1] - Induction of G2/M cell cycle arrest and apoptosis.[1] | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma (TNBC) | - Dose-dependent growth inhibition.[1] - Induction of G2/M cell cycle arrest and apoptosis.[1] | [1] |
| SKBr3 | Human Breast Adenocarcinoma (HER2+) | - Dose-dependent growth inhibition, though relatively resistant compared to other breast cancer cell lines.[1] - Synergistic growth inhibition when co-treated with trastuzumab.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cell Viability and Proliferation Assay
Cell viability in response to this compound treatment is typically assessed using a tetrazolium-based colorimetric assay, such as the MTT assay.
-
Cell Seeding: Cancer cells (e.g., HL-60, MCF7) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
The induction of apoptosis is quantified by flow cytometry using Annexin V (to detect externalized phosphatidylserine (B164497) in early apoptotic cells) and Propidium Iodide (to identify late apoptotic and necrotic cells with compromised membranes).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis
The effect of this compound on cell cycle distribution is analyzed by staining cellular DNA with Propidium Iodide and subsequent flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with this compound as described for the apoptosis assay and then harvested.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.
Visualizing the Molecular Impact of this compound
To illustrate the experimental workflow and the underlying signaling pathway, the following diagrams have been generated using Graphviz.
References
- 1. This compound, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine hydrolase inhibition by 3-deazaneplanocin A analogues induces anti-cancer effects in breast cancer cell lines and synergy with both histone deacetylase and HER2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell death initiated by this compound in HL-60 cells is apoptosis and is partially inhibited by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an inducer of HL-60 cell differentiation, on human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deazaadenosine vs. Specific EZH2 Inhibitors: A Comparative Analysis of Potency and Mechanism
A comprehensive evaluation of 3-Deazaadenosine (DZNep) against the specific EZH2 inhibitors GSK126 and tazemetostat (B611178) reveals a trade-off between broad-spectrum epigenetic modulation and targeted enzymatic inhibition. While DZNep demonstrates potent anti-cancer activity through a multi-faceted mechanism, GSK126 and tazemetostat offer high selectivity for the EZH2 methyltransferase. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate tool for their studies.
Executive Summary
This compound (DZNep) exhibits greater in vitro anti-neoplastic potency in certain cancer cell lines compared to specific EZH2 inhibitors like GSK126 and tazemetostat.[1] This heightened potency is attributed to its broader mechanism of action, which extends beyond direct EZH2 inhibition to a global disruption of histone methylation.[1] In contrast, GSK126 and tazemetostat are highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitors that directly target the catalytic activity of EZH2. The choice between these inhibitors depends on the specific research question: DZNep may be more suitable for inducing a broad epigenetic reprogramming, while GSK126 and tazemetostat are ideal for dissecting the specific roles of EZH2.
Potency Comparison
| Inhibitor | Target(s) | Assay Type | IC50 / Ki | Cell Line / Conditions | Reference |
| This compound (DZNep) | S-adenosyl-L-homocysteine (SAH) hydrolase, Global Histone Methyltransferases (indirectly) | Proliferation Assay (MTT) | 0.08 - 0.24 µM | Non-Small Cell Lung Cancer (NSCLC) cell lines | [2] |
| Growth Inhibition | ~60.4% inhibition at 5 µM | HL-60 leukemic cells | [1] | ||
| Colony Formation Assay | ~72.3% reduction at 5 µM | HL-60 leukemic cells | [1] | ||
| GSK126 | EZH2 | Biochemical Assay | IC50: 9.9 nM | [3][4] | |
| EZH1 | Biochemical Assay | IC50: 680 nM | [5] | ||
| Growth Inhibition | ~12.3% inhibition at 5 µM | HL-60 leukemic cells | [1] | ||
| Colony Formation Assay | ~23.2% reduction at 5 µM | HL-60 leukemic cells | [1] | ||
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | Biochemical Assay | IC50: 11 nM (peptide assay), 16 nM (nucleosome assay) | [2][6] | |
| EZH1 | Biochemical Assay | IC50: 392 nM | [6] | ||
| H3K27 Methylation Inhibition | IC50: 9 nM | Lymphoma cell lines | [7] | ||
| Growth Inhibition | ~6.1% inhibition at 5 µM | HL-60 leukemic cells | [1] | ||
| Colony Formation Assay | ~17.7% reduction at 5 µM | HL-60 leukemic cells | [1] |
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and the specific EZH2 inhibitors underlies their distinct biological effects.
This compound (DZNep): DZNep is an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH, a byproduct of all SAM-dependent methylation reactions. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn acts as a potent product inhibitor of most SAM-dependent methyltransferases, including histone methyltransferases like EZH2.[1] This results in a global decrease in histone methylation. Furthermore, DZNep has been shown to induce the proteasomal degradation of the EZH2 protein itself.[1]
GSK126 and Tazemetostat: Both GSK126 and tazemetostat are small molecule inhibitors that directly target the catalytic SET domain of EZH2.[5][8][9] They act as SAM-competitive inhibitors, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to its substrate, histone H3 at lysine (B10760008) 27 (H3K27).[5][8][9] This leads to a specific reduction in H3K27 methylation levels, resulting in the derepression of EZH2 target genes.[5][8] Tazemetostat is notable for its activity against both wild-type and mutant forms of EZH2.[9]
Signaling Pathways
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing. By trimethylating histone H3 at lysine 27 (H3K27me3), PRC2 creates a repressive chromatin mark that leads to the silencing of target genes, many of which are tumor suppressors. Both this compound and specific EZH2 inhibitors ultimately lead to the reactivation of these silenced genes, albeit through different upstream mechanisms.
Experimental Protocols
EZH2 Histone Methyltransferase (HMT) Assay (Radiometric)
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).
-
Dilute recombinant PRC2 complex (containing EZH2) and a histone H3 peptide substrate to desired concentrations in the reaction buffer.
-
Prepare a stock solution of [³H]-SAM.
-
Prepare a stop solution (e.g., a high concentration of non-radiolabeled SAM or SAH).
-
Test compounds (this compound, GSK126, tazemetostat) are serially diluted in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of diluted test compound or DMSO (vehicle control).
-
Add 23 µL of the enzyme-substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 5 µL of [³H]-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 10 µL of the stop solution.
-
-
Detection:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound, GSK126, or tazemetostat for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, indicating their long-term survival and reproductive integrity.
-
Cell Preparation:
-
Treat cells in culture with the desired concentrations of the inhibitors for a specified period.
-
-
Seeding in Soft Agar (B569324):
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
After the base layer solidifies, overlay it with a top layer of 0.3% agar containing a low density of the treated cells (e.g., 500-1000 cells per well).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
-
Colony Staining and Counting:
-
Stain the colonies with a solution of crystal violet.
-
Count the number of colonies in each well, either manually or using an automated colony counter.
-
-
Data Analysis:
-
Calculate the colony formation efficiency for each treatment as the number of colonies divided by the number of cells seeded, expressed as a percentage of the control.
-
Conclusion
References
- 1. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of 3-Deazaadenosine's Effect on Different Viral Replication Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaadenosine (3-DA) is a nucleoside analog that has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. Its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, which in turn acts as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. As many viruses rely on host cell methyltransferases for the 5'-capping of their messenger RNA (mRNA), a critical step for mRNA stability, translation, and evasion of the host's innate immune system, the disruption of this process by 3-DA represents a significant antiviral strategy. This guide provides a comparative analysis of the effects of this compound and its carbocyclic analog (C-c3Ado) on the replication cycles of several key viruses, supported by experimental data.
Mechanism of Action: Inhibition of Methylation
The central mechanism of this compound's antiviral effect is the disruption of the cellular methylation cycle. By inhibiting SAH hydrolase, 3-DA causes a buildup of SAH, which then inhibits viral and cellular methyltransferases that are crucial for the 5'-cap methylation of viral mRNAs. This cap structure is essential for efficient viral protein synthesis and for protecting the viral RNA from degradation by host exonucleases.
Comparative Antiviral Activity
The efficacy of this compound and its carbocyclic analog varies across different viral families. The following table summarizes the quantitative data on their antiviral activity against Influenza A virus, Ebola virus, and Respiratory Syncytial Virus (RSV).
| Virus Family | Virus | Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| Orthomyxoviridae | Influenza A Virus | This compound | Chicken Embryo Cells | Protein Synthesis Analysis | Inhibition of late protein synthesis | Qualitative | [1] |
| Filoviridae | Ebola Virus (Zaire strain) | Carbocyclic this compound | Vero E6 | Virus Yield Reduction | 3-log reduction in viral replication | 7.6 µM | [2] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Carbocyclic this compound | HEp-2 | Not Specified | ED50 | 9 µg/mL (approx. 34 µM) | [3] |
| Paramyxoviridae | Parainfluenza Virus 3 (PIV3) | Carbocyclic this compound | HEp-2 | Not Specified | ED50 | 14 µg/mL (approx. 53 µM) | [3] |
Detailed Analysis of Viral Replication Cycle Inhibition
Influenza A Virus
In studies with Influenza A virus, this compound has been shown to selectively inhibit the synthesis of late viral proteins, such as hemagglutinin (HA) and matrix protein 1 (M1).[1] Interestingly, the synthesis of early proteins and the nonstructural proteins NS2 and M2 was stimulated. This suggests that 3-DA interferes with a post-transcriptional modification of viral mRNA, potentially affecting the splicing of specific viral transcripts like the M gene mRNA.[1] The effect of 3-DA is most pronounced when administered early in the infectious cycle.[1]
Ebola Virus
Carbocyclic this compound (C-c3Ado) has demonstrated potent activity against Ebola virus. In vitro studies using Vero E6 cells showed a significant 3-log reduction in viral yield at a concentration of 7.6 µM.[2] In vivo studies in a lethal mouse model have also shown that C-c3Ado can protect against mortality from Ebola virus infection.[4] The proposed mechanism is the inhibition of the 5' cap methylation of viral mRNAs, which is crucial for viral replication.[4] Furthermore, an analog of 3-DA, 3-deazaneplanocin (B1662806) A, has been shown to induce a significant interferon-alpha response in Ebola virus-infected mice, suggesting an additional immunomodulatory role in its antiviral effect.[5]
Respiratory Syncytial Virus (RSV)
Carbocyclic this compound has been evaluated for its activity against RSV. In HEp-2 cells, it exhibited a median efficacious dose (ED50) of 9 µg/mL.[3] While the specific stage of the RSV replication cycle targeted by C-c3Ado is not as well-defined as for influenza, it is presumed to act through the same general mechanism of inhibiting viral mRNA capping.
Experimental Protocols
Virus Yield Reduction Assay (General Protocol)
This assay is used to quantify the amount of infectious virus produced in the presence of an antiviral compound.
Detailed Steps:
-
Cell Culture: Plate susceptible cells (e.g., Vero E6 for Ebola virus, HEp-2 for RSV) in 24- or 96-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add serial dilutions of this compound or its analog to the culture medium. Include a no-drug control.
-
Incubation: Incubate the plates for a period that allows for one or more complete viral replication cycles (typically 24 to 72 hours).
-
Harvest: Collect the culture supernatants, which contain the progeny virions.
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% tissue culture infective dose (TCID50) assay on fresh cell monolayers.
-
Analysis: Compare the viral titers from the drug-treated wells to the untreated control wells to determine the concentration of the compound that causes a specific reduction in viral yield (e.g., 50% or 90% reduction).
Plaque Reduction Assay (General Protocol)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Detailed Steps:
-
Cell Culture: Seed susceptible cells in 6- or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of the antiviral compound.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value is determined from the dose-response curve.
Conclusion
This compound and its analogs represent a class of broad-spectrum antiviral agents with a well-defined mechanism of action targeting a fundamental process in the replication of many RNA viruses. The data presented here highlights its efficacy against clinically significant viruses such as Influenza, Ebola, and RSV. While the potency of 3-DA varies between different viruses, its ability to disrupt viral mRNA capping makes it a valuable tool for virology research and a potential scaffold for the development of novel antiviral therapeutics. Further studies are warranted to explore its efficacy against a wider range of viruses and to optimize its therapeutic index.
References
- 1. Specific inhibition of the synthesis of influenza virus late proteins and stimulation of early, M2, and NS2 protein synthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of the toxicity and antiviral activity of carbocyclic this compound against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of lethal Ebola virus infection in mice with a single dose of an S-adenosyl-L-homocysteine hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-deazaneplanocin A induces massively increased interferon-alpha production in Ebola virus-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Deazaadenosine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 3-Deazaadenosine is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing environmental impact and ensuring workplace safety.
While some safety data sheets (SDS) for this compound hydrochloride suggest that small quantities are not classified as hazardous, the potent biological activity of this compound as a methylation inhibitor warrants a cautious approach to its disposal. Due to the lack of specific data on its environmental fate and ecotoxicity, direct disposal down the drain or in regular trash is not recommended. The following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms of this compound or preparing solutions for disposal.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound and its contaminated materials is through your institution's hazardous waste management program.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Place contaminated materials such as pipette tips, weighing boats, and gloves into a designated, sealed plastic bag or container labeled "this compound Waste."
-
-
Liquid Waste:
-
Collect aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
2. Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Concentration (if applicable)
-
Date of accumulation
-
Your name and laboratory information
-
3. Storage:
-
Store the sealed waste containers in a designated and secure secondary containment area within the laboratory, away from incompatible materials.
4. Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for your this compound waste. Follow their specific procedures for waste collection and documentation.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water for the hydrochloride salt) three times.
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as liquid this compound waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institutional guidelines.
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Dispose of the clean, defaced container according to your institution's procedures for non-hazardous laboratory glass or plastic waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Small Quantities (Solid) | May be considered for household waste if not classified as hazardous. | Safety Data Sheet |
| Aqueous Solutions | Not recommended for drain disposal without institutional approval. | General Laboratory Safety Principles |
| Empty Containers | Must be triple-rinsed before disposal as non-hazardous waste. | General Laboratory Safety Principles |
| Waste Collection | Must be managed through an approved hazardous waste disposal program. | Recommended Best Practice |
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines as the final authority.
Personal protective equipment for handling 3-Deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Deazaadenosine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure. The required PPE varies based on the handling scenario. While some safety data sheets (SDS) for this compound hydrochloride indicate it is not classified as a hazardous substance, other related compounds may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach is recommended.
| Situation | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Unpack in a designated area with controlled ventilation. Inspect containers for any damage. |
| Weighing & Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- Face Shield- N95 Respirator | Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.[3] |
| Solution Preparation | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Prepare solutions within a chemical fume hood. Handle solvents with appropriate caution.[3] |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Follow standard aseptic techniques for cell culture. All manipulations should be performed in a biosafety cabinet.[3] |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | Handle all this compound waste as hazardous chemical waste.[3] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the individual is conscious, rinse their mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Cover the spill with absorbent material, sweep up, and place in a suitable container for disposal.[1] Avoid dust formation.[1] |
Handling and Disposal Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Spill Response Workflow
In the event of a spill, a clear and immediate plan of action is necessary to ensure safety and minimize contamination.
Firefighting and First-Aid
-
Extinguishing Media : Use carbon dioxide, powder, or water spray for extinguishing fires.[1]
-
First-Aid : In all cases of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[1]
Storage
Store this compound in a tightly closed container in a well-ventilated place.[1] Some suppliers recommend storing the powder at -20°C for long-term stability.[4]
While some sources may not classify this compound as hazardous, it is crucial to handle all laboratory chemicals with a high degree of caution.[2] The procedures outlined in this document are based on a conservative approach to ensure the safety of all personnel. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
